4-Chloro-3-iodobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNSVSXKDMQXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586559 | |
| Record name | 4-Chloro-3-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914106-26-6 | |
| Record name | 4-Chloro-3-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-iodobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-3-iodobenzonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Chloro-3-iodobenzonitrile
This guide provides a comprehensive technical overview of this compound (CAS No. 914106-26-6), a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, synthesis, spectral characteristics, reactivity, and safe handling protocols. The unique substitution pattern of this molecule, featuring a nitrile, a chloro, and an iodo group, makes it a highly versatile building block for the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.
Physicochemical and Structural Properties
This compound is a polysubstituted aromatic compound whose utility is defined by the distinct reactivity of its functional groups. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 914106-26-6 | [1][2][3][4] |
| Molecular Formula | C₇H₃ClIN | [1][3] |
| Molecular Weight | 263.46 g/mol | [1][3][5] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | Not reported in publicly available literature | [5][7] |
| Purity | Typically ≥98% | [1][2] |
| SMILES | N#CC1=CC(I)=C(Cl)C=C1 | |
| InChIKey | WUNSVSXKDMQXSB-UHFFFAOYAT | [5] |
Synthesis and Purification
The most logical and established route for the synthesis of this compound is via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides.[8][9][10] The process begins with the diazotization of a suitable precursor, 3-amino-4-chlorobenzonitrile, followed by the introduction of iodide.
Representative Synthesis Protocol: Sandmeyer Reaction
This protocol describes a robust method for synthesizing the title compound from its amine precursor.
Step 1: Diazotization of 3-amino-4-chlorobenzonitrile
-
In a reaction vessel maintained at 0-5 °C using an ice-salt bath, suspend 3-amino-4-chlorobenzonitrile (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl, approx. 3 equivalents).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise.
-
Scientific Rationale: The reaction is kept at low temperature to ensure the stability of the resulting diazonium salt, which is prone to decomposition and explosive at higher temperatures. The excess acid prevents the formation of diazoamino side products.[8]
-
-
Stir the mixture for 30-45 minutes at 0-5 °C after the addition is complete to ensure full conversion to the aryl diazonium salt.
Step 2: Iodide Substitution
-
In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI, ~1.5 equivalents).
-
Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous evolution of nitrogen gas (N₂) will be observed.
-
Scientific Rationale: Unlike chlorination or bromination which often require a copper(I) catalyst, iodination proceeds readily without a catalyst as the iodide ion itself is a sufficiently strong reducing agent to initiate the radical-nucleophilic aromatic substitution mechanism.[9] The aryl radical is formed with the loss of N₂, which then reacts with an iodine radical or abstracts an iodine atom from I₂ (formed in situ) to yield the final product.
-
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine disappears.
-
Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Selective reactivity of this compound in cross-coupling reactions.
This selective reactivity is paramount in drug discovery programs where precise control over molecular architecture is required. The remaining chloro group can be targeted in a subsequent, often more forcing, cross-coupling reaction or can be used as a handle for nucleophilic aromatic substitution.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions by trained personnel. [2][7][11][12]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Use only in a well-ventilated area, preferably within a chemical fume hood. [11] * Avoid breathing dust, fumes, or vapors. [7] * Avoid contact with skin and eyes. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [11] * Wash hands thoroughly after handling. [11]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. [11] * Keep away from strong oxidizing agents.
-
-
First Aid Measures:
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention. [11] * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [11] * If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [11]
-
References
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- Wikipedia. Sandmeyer reaction. [Link]
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- Illustrated Glossary of Organic Chemistry. Sandmeyer reaction. [Link]
- Chemical Synthesis Database. This compound. [Link]
- Amazon S3.
- PMC - NIH. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. [Link]
- PMC - NIH. Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes.... [Link]
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- 13. 914106-26-6 | this compound | Aryls | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-iodobenzonitrile for Researchers and Drug Development Professionals
Introduction
4-Chloro-3-iodobenzonitrile is a strategically important substituted benzonitrile derivative frequently utilized in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. The presence of three distinct functional groups—a nitrile, a chloro, and an iodo substituent—on the aromatic ring offers a versatile platform for a variety of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The halogen substituents provide reactive handles for cross-coupling reactions, enabling the construction of intricate molecular architectures. This guide will explore the most viable and scientifically sound pathways for the synthesis of this valuable intermediate.
Core Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies: a multi-step pathway involving the functionalization of a pre-existing chlorobenzonitrile core, and a direct iodination approach. The most prevalent and reliable method commences with 4-chlorobenzonitrile and proceeds through nitration, reduction, and a subsequent Sandmeyer reaction. An alternative, though potentially less regioselective, pathway involves the direct iodination of 4-chlorobenzonitrile.
Pathway 1: Multi-step Synthesis via Sandmeyer Reaction
This robust pathway is the most widely applicable and controllable method for the synthesis of this compound. It involves three key transformations:
-
Nitration of 4-chlorobenzonitrile to 4-chloro-3-nitrobenzonitrile.
-
Reduction of the nitro group to an amino group, yielding 3-amino-4-chlorobenzonitrile.
-
Diazotization of the amino group followed by a Sandmeyer-type iodination to afford the final product.
Step 1: Nitration of 4-Chlorobenzonitrile
The introduction of a nitro group at the 3-position of 4-chlorobenzonitrile is achieved through electrophilic aromatic substitution. The chloro and cyano groups are both deactivating and meta-directing to each other. However, the chloro group is an ortho, para-director, and the cyano group is a meta-director. In this case, the directing effects align to favor nitration at the position ortho to the chlorine and meta to the nitrile.
Experimental Protocol:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid (95-98%).
-
Cool the flask in an ice-salt bath to below 0°C.
-
Slowly add 4.79 g (40.1 mmol) of 4-chlorobenzonitrile to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.[1]
-
Once the 4-chlorobenzonitrile has completely dissolved, slowly add a nitrating mixture of 4.0 g (63 mmol) of fuming nitric acid in concentrated sulfuric acid dropwise via the dropping funnel. Maintain vigorous stirring and keep the temperature below 5°C throughout the addition.[1]
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 3.5 hours.[1]
-
Carefully pour the reaction mixture onto 100 mL of crushed ice with vigorous stirring.
-
A white precipitate of 4-chloro-3-nitrobenzonitrile will form.
-
Filter the solid using a Büchner funnel and wash the filter cake with a 5% sodium bicarbonate solution until the washings are neutral, followed by washing with cold water.[1]
-
The crude product can be further purified by recrystallization from an 80% ethanol/water solution.[1]
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.
-
Sulfuric Acid: Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves to dilute the strong acid and precipitate the organic product, which is insoluble in the aqueous acidic medium.
Step 2: Reduction of 4-Chloro-3-nitrobenzonitrile
The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several reducing agents can be employed for this purpose, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a common and effective method.
Experimental Protocol:
-
In a round-bottom flask, prepare a solution of stannous chloride dihydrate (e.g., 40 g, 0.17 mol) in concentrated hydrochloric acid (e.g., 25 mL).[2]
-
To this solution, add 4-chloro-3-nitrobenzonitrile (e.g., 6.1 g, 0.034 mol) portion-wise while stirring. Maintain the temperature below 30°C using an external cooling bath if necessary.[2]
-
After the addition is complete, continue stirring the mixture until the reaction is complete (monitoring by TLC is recommended).
-
Carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution while cooling in an ice bath to precipitate the tin salts.
-
Extract the product, 3-amino-4-chlorobenzonitrile, with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Stannous Chloride: This is a classic and reliable reagent for the reduction of aromatic nitro compounds. It is relatively inexpensive and effective.
-
Acidic Medium: The reduction is carried out in a strong acidic medium (HCl) which is necessary for the reaction mechanism.
-
Basification: After the reduction is complete, the reaction mixture is basified to precipitate tin hydroxides and to deprotonate the anilinium salt to the free amine, which can then be extracted into an organic solvent.
Step 3: Sandmeyer Iodination of 3-Amino-4-chlorobenzonitrile
The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[3][4]
Experimental Protocol:
-
Diazotization:
-
In a flask, suspend 3-amino-4-chlorobenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice bath with vigorous stirring.[3][4]
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.[3]
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5°C.[3][4]
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.[3]
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (3.0 equivalents) in water.[3]
-
Slowly add the cold diazonium salt solution to the potassium iodide solution at 0-5°C with vigorous stirring.[3]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Gentle heating may be required to complete the reaction.[3]
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.[3]
-
Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any residual iodine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Diazotization at Low Temperature: Aryl diazonium salts are notoriously unstable and can decompose at higher temperatures. Therefore, the diazotization reaction must be carried out at low temperatures (0-5°C).
-
Potassium Iodide: In the Sandmeyer reaction for iodination, potassium iodide serves as the iodide source. Unlike chlorination and bromination, a copper(I) catalyst is often not strictly necessary for iodination, as the iodide ion itself is a sufficiently strong nucleophile to react with the diazonium salt.[5]
Workflow for Pathway 1:
Caption: Multi-step synthesis of this compound via a Sandmeyer reaction.
Pathway 2: Direct Iodination of 4-Chlorobenzonitrile
An alternative, more atom-economical approach is the direct electrophilic iodination of 4-chlorobenzonitrile. This method avoids the multi-step sequence of the Sandmeyer route. However, achieving high regioselectivity can be a challenge due to the competing directing effects of the chloro and cyano groups. The chloro group directs ortho and para, while the cyano group directs meta. This could lead to a mixture of isomers. A common method for direct iodination involves the use of iodine in the presence of an oxidizing agent, such as periodic acid, in an acidic medium.
Experimental Protocol (General Procedure):
-
In a round-bottom flask, dissolve 4-chlorobenzonitrile (1 equivalent) in a suitable solvent, such as glacial acetic acid.
-
Add iodine (e.g., 0.5 equivalents) and a catalytic amount of periodic acid dihydrate (e.g., 0.2 equivalents).[6]
-
Add a few drops of concentrated sulfuric acid as a catalyst.[6]
-
Heat the reaction mixture with stirring (e.g., at 65-70°C) and monitor the reaction progress by TLC.[6]
-
Once the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers and will require careful purification by column chromatography or recrystallization to isolate the desired this compound.
Causality Behind Experimental Choices:
-
Iodine and Periodic Acid: Molecular iodine itself is a weak electrophile. Periodic acid acts as an oxidizing agent to generate a more potent electrophilic iodine species in situ, which is necessary for the iodination of the deactivated aromatic ring.[6]
-
Sulfuric Acid: The strong acid acts as a catalyst to further activate the iodinating agent.
-
Purification: Due to the potential for the formation of isomeric products, a thorough purification step is critical to isolate the desired 3-iodo isomer.
Workflow for Pathway 2:
Caption: Direct iodination pathway for the synthesis of this compound.
Comparison of Synthetic Pathways
| Parameter | Pathway 1: Sandmeyer Reaction | Pathway 2: Direct Iodination |
| Number of Steps | 3 | 1 |
| Regioselectivity | High | Potentially Low (mixture of isomers) |
| Yield | Generally moderate to good | Variable, depends on separation efficiency |
| Scalability | Well-established and scalable | May be challenging to scale due to purification |
| Starting Materials | 4-Chlorobenzonitrile, nitric acid, SnCl₂, NaNO₂, KI | 4-Chlorobenzonitrile, iodine, periodic acid |
| Purification | Generally straightforward | Can be challenging due to isomeric byproducts |
Conclusion
For researchers and drug development professionals requiring high-purity this compound, the multi-step synthesis via the Sandmeyer reaction is the recommended pathway. Its high regioselectivity and predictable nature make it a more reliable method for obtaining the desired isomer in good yield. While the direct iodination route offers the allure of a single-step process, the potential for isomeric mixtures and the associated purification challenges may render it less practical for many applications. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, purity, and available resources.
References
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- Organic Syntheses. DIRECT IODINATION OF POLYALKYLBENZENES: IODODURENE.
- Google Patents. US3742014A - Preparation of benzonitriles.
- ResearchGate. Synthesis reaction of 3-amino-4-chloro benzohydrazide.
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- National Institutes of Health. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
- Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.
- ResearchGate. Iodination of hydroxy aromatics by iodine and iodic acid.
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An In-depth Technical Guide to 4-Chloro-3-iodobenzonitrile for Researchers and Drug Development Professionals
Introduction: Unveiling 4-Chloro-3-iodobenzonitrile, a Niche Building Block in Medicinal Chemistry
This compound, registered under CAS Number 914106-26-6, is a halogenated aromatic nitrile that presents a unique combination of reactive sites for chemical elaboration.[1][2][3][4] Its structure, featuring a nitrile group, a chlorine atom, and an iodine atom on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules. While not as commonly cited as some other benzonitrile derivatives, its distinct substitution pattern offers chemists precise control over subsequent chemical transformations, a critical aspect in the design and development of novel therapeutic agents.
The nitrile functional group is a well-established pharmacophore and a versatile synthetic handle in drug discovery.[5][6] It can act as a hydrogen bond acceptor, participate in crucial binding interactions with protein targets, and serve as a precursor to other important functional groups such as amines and tetrazoles.[5][6] The presence of both chlorine and iodine atoms on the aromatic ring further enhances the synthetic utility of this compound, allowing for selective and differential reactivity in cross-coupling and nucleophilic substitution reactions. This guide aims to provide a comprehensive technical overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, insights into its potential applications in drug development, and essential safety and handling information.
Physicochemical Properties: A Snapshot of Key Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 914106-26-6 | [1][2][3][4] |
| Molecular Formula | C₇H₃ClIN | [3] |
| Molecular Weight | 263.46 g/mol | [3] |
| Melting Point | 91-93 °C | [1] |
| Boiling Point (Predicted) | 289.9 ± 25.0 °C | [1] |
| Density (Predicted) | 2.01 ± 0.1 g/cm³ | [1] |
| Appearance | Solid | - |
| Purity | Typically ≥ 98% | [3] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound has been reported in the scientific literature, providing a reliable method for its preparation in a research setting. The following protocol is based on a procedure described in the Journal of Medicinal Chemistry.[7]
Logical Flow of the Synthetic Route
The synthesis of this compound can be approached through a multi-step process starting from a readily available precursor. A logical synthetic pathway involves the introduction of the iodo and chloro substituents onto a benzonitrile core. The specific sequence of these introductions is crucial for achieving the desired substitution pattern.
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physical and chemical properties of 4-Chloro-3-iodobenzonitrile
An In-depth Technical Guide to 4-Chloro-3-iodobenzonitrile: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated aromatic nitrile, a class of compounds that serves as a versatile cornerstone in modern organic synthesis. Its structure, featuring a benzonitrile core substituted with both a chloro and an iodo group at the 4- and 3-positions respectively, presents a unique combination of reactive sites. This distinct arrangement allows for selective chemical transformations, making it a valuable building block for constructing more complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced properties of this intermediate is crucial for leveraging its synthetic potential in the creation of novel therapeutic agents, agrochemicals, and functional materials.[1] This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, reactivity, synthetic pathways, and safety protocols.
Physicochemical and Structural Properties
The physical characteristics of this compound define its handling, storage, and reaction conditions. While some specific experimental data for this particular isomer are not widely published, its properties can be reliably inferred from closely related compounds and computational models.
Table 1: Core Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃ClIN | [2] |
| Molecular Weight | 263.46 g/mol | [2] |
| CAS Number | 914106-26-6 | [3] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds[1][4] |
| Melting Point | Data not available (n/a). Related compounds like 3-iodobenzonitrile melt at 40-43°C and 4-chloro-3-nitrobenzonitrile melts at 98-100°C.[5][6][7] | [2] |
| Boiling Point | Data not available (n/a). Predicted boiling point for 3-iodobenzonitrile is ~260°C.[4] | [2] |
| Solubility | Low water solubility is expected. Likely soluble in common organic solvents like methanol, chloroform, and ethyl acetate.[4][8] | |
| InChI Key | WUNSVSXKDMQXSB-UHFFFAOYAT | [2] |
| SMILES | ClC1=CC=C(C=C1I)C#N |[2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following are the expected spectral characteristics based on its molecular structure.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the electronic effects of the cyano, chloro, and iodo substituents.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display seven unique signals, one for each carbon atom in the molecule. Key signals include the nitrile carbon (C≡N) typically found around 118 ppm, and the carbons directly bonded to the halogens (C-Cl and C-I), which will be shifted downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the nitrile functional group, with a characteristic sharp and strong absorption band for the C≡N stretch appearing in the range of 2220-2240 cm⁻¹. Other significant peaks would include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-Cl/C-I stretching in the fingerprint region.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight. The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 263. A characteristic isotopic pattern will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in an (M+2)⁺ peak that is about one-third the intensity of the molecular ion peak.[9]
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its functional groups. The iodine atom is significantly more reactive than the chlorine atom in metal-catalyzed cross-coupling reactions, providing a powerful tool for sequential, site-selective modifications.
-
Cross-Coupling Reactions (at C-I): The carbon-iodine bond is the primary site for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of aryl, vinyl, alkynyl, or amino groups at the 3-position while leaving the C-Cl bond intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (at C-Cl): The chlorine atom, while less reactive than iodine in cross-coupling, can be displaced by strong nucleophiles under forcing conditions (high temperature/pressure), especially due to the activating effect of the para-cyano group.
-
Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduced to a primary amine (benzylamine derivative) using reducing agents like LiAlH₄.
-
Converted to a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry, via reaction with sodium azide.[11]
-
The diagram below illustrates the key strategic reaction pathways available for this molecule.
Caption: Key reaction pathways for this compound.
Proposed Synthesis Protocol
A practical synthesis of this compound can be envisioned starting from the commercially available 4-chloro-3-nitrobenzonitrile. This multi-step process leverages standard, reliable organic transformations.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reduction of the Nitro Group:
-
To a stirred solution of 4-chloro-3-nitrobenzonitrile in ethanol or acetic acid, add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or iron powder (Fe) and ammonium chloride.[11]
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the mixture, neutralize with a base (e.g., NaOH or NaHCO₃ solution), and extract the product, 3-amino-4-chlorobenzonitrile, with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Sandmeyer Reaction (Diazotization and Iodination):
-
Dissolve the crude 3-amino-4-chlorobenzonitrile in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the final product, this compound, with an organic solvent.
-
Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by brine.
-
Dry, concentrate, and purify the crude product by column chromatography or recrystallization.[12]
-
Applications in Drug Discovery and Research
Halogenated benzonitriles are privileged structures in medicinal chemistry. The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl groups found in biological substrates.[13] The specific substitution pattern of this compound makes it an attractive scaffold for:
-
Kinase Inhibitors: The benzonitrile core is found in numerous inhibitors targeting various kinases, where the substituents can be tailored to occupy specific pockets in the ATP-binding site.
-
Aromatase Inhibitors: Substituted benzonitriles are key components of non-steroidal aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.[13]
-
Antitumor Agents: The benzonitrile scaffold has been explored for the development of drugs to treat a wide range of cancers, including colon, lung, and breast cancer.[14]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a starting fragment to screen against biological targets and subsequently elaborated into more potent leads.
Safety, Handling, and Disposal
While a specific safety data sheet for this compound is not widely available, the hazards can be inferred from similar compounds like 3-iodobenzonitrile and various chloronitriles.[4][8] It should be handled as a hazardous substance.
Table 2: GHS Hazard and Precautionary Statements (Anticipated)
| Category | Statement | Code |
|---|---|---|
| Hazard | Harmful if swallowed, in contact with skin, or if inhaled. | H302/H312/H332 |
| Causes skin and serious eye irritation. | H315, H319 | |
| May cause respiratory irritation. | H335 | |
| Precaution | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
| Wash skin thoroughly after handling. | P264 | |
| Use only outdoors or in a well-ventilated area. | P271 | |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 |
| | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]
-
Handling: Avoid creating dust.[16] Keep containers tightly closed when not in use.[15] Prevent contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] The compound may be light-sensitive, so storage in a dark place or amber container is recommended.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.
Conclusion
This compound is a strategically important intermediate characterized by its versatile and differentially reactive functional groups. Its ability to undergo site-selective modifications, particularly through metal-catalyzed cross-coupling at the iodo-position followed by potential manipulation of the chloro and nitrile groups, provides a robust platform for the synthesis of complex molecules. For scientists engaged in the fields of medicinal chemistry, agrochemistry, and materials science, this compound offers a reliable and powerful tool for innovation and discovery. Proper understanding of its properties, reactivity, and safe handling procedures is paramount to unlocking its full synthetic potential.
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4-Chloro-3-iodobenzonitrile molecular structure and bonding
An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloro-3-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic nitrile, a class of compounds gaining significant traction as versatile building blocks in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nitrile group and two different halogens on a benzene ring—creates a molecule with distinct electronic properties and reactivity. This guide provides a comprehensive analysis of the molecular structure, intramolecular and intermolecular bonding, and spectroscopic characteristics of this compound. We will explore the interplay of inductive and resonance effects, the significance of non-covalent interactions such as halogen bonding, and the practical application of this knowledge in the context of drug discovery and materials science.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic chemical and physical identifiers. These data are critical for laboratory handling, analytical characterization, and regulatory documentation.
| Property | Value | Source |
| Chemical Formula | C₇H₃ClIN | [1] |
| Molecular Weight | 279.46 g/mol | Calculated |
| CAS Number | 914106-26-6 | [2] |
| Appearance | Likely a solid at room temperature | Inferred from related structures |
| SMILES | ClC1=CC=C(C=C1I)C#N | [1] |
| InChIKey | WUNSVSXKDMQXSB-UHFFFAOYAT | [1] |
Molecular Structure and Intramolecular Bonding
The arrangement of atoms and the nature of the chemical bonds within this compound define its fundamental reactivity and physical properties. The molecule consists of a benzene ring substituted with three functional groups: a chloro group at position 4, an iodo group at position 3, and a cyano (nitrile) group at position 1.
Caption: 2D structure of this compound.
Electronic Effects of Substituents
The interplay of the electronic properties of the chloro, iodo, and cyano groups governs the electron density distribution within the aromatic ring.
-
Nitrile Group (-CN): This group is strongly electron-withdrawing due to both the high electronegativity of the nitrogen atom (inductive effect) and its ability to delocalize electron density from the ring through resonance (mesomeric effect).
-
Halogens (-Cl, -I): The halogens exhibit a dual nature. They are electronegative and withdraw electron density from the ring via the sigma bond (inductive effect). However, they also possess lone pairs of electrons that can be donated to the aromatic π-system (resonance effect). For chlorine and iodine, the inductive effect is generally considered to dominate, making them deactivating groups in electrophilic aromatic substitution.
The cumulative effect of these substituents makes the benzene ring electron-deficient, which is a key determinant of its reactivity.
Caption: Dominant electronic effects of the substituents.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and verification of this compound. While specific spectra for this exact compound are proprietary or not widely published, data for related structures allow for an expert interpretation of expected results.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring. The proton at C2 (ortho to both -I and -CN) would likely appear as a doublet. The proton at C5 (ortho to -Cl and meta to -CN) would appear as a doublet of doublets. The proton at C6 (ortho to -CN and meta to -Cl) would also be a doublet. Chemical shifts would be downfield due to the deshielding effects of the electron-withdrawing groups.
-
¹³C NMR: Seven distinct signals are expected. The carbon of the nitrile group (-C≡N) would appear significantly downfield (~115-120 ppm). The aromatic carbons would have shifts influenced by the attached substituents, with carbons bonded directly to the halogens (C3 and C4) showing characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~2230 cm⁻¹ | C≡N stretch | Confirms the presence of the nitrile group. This is typically a sharp, strong peak. |
| ~3100-3000 cm⁻¹ | Aromatic C-H stretch | Indicates the presence of the benzene ring. |
| ~1600-1450 cm⁻¹ | Aromatic C=C stretch | Further confirms the aromatic backbone. |
| ~1100-1000 cm⁻¹ | C-Cl stretch | Characteristic absorption for aryl chlorides. |
| ~700-500 cm⁻¹ | C-I stretch | Characteristic absorption for aryl iodides. |
Intermolecular Interactions: The Role of Halogen Bonding
In the solid state, the arrangement of this compound molecules is dictated by a network of non-covalent interactions. Of particular importance is halogen bonding, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.
In this molecule, the iodine atom is a potent halogen bond donor. The electron-withdrawing nature of the benzene ring enhances the positive character of the σ-hole on the iodine. The nitrogen atom of the nitrile group, with its lone pair of electrons, is an excellent halogen bond acceptor. Consequently, a strong and directional C-I···N≡C interaction is expected to be a primary organizing force in the crystal lattice, forming molecular chains or networks.[4] This type of interaction is of great interest in crystal engineering and drug design, as it can be used to control molecular assembly and mediate ligand-receptor binding.
Caption: Halogen bonding between two molecules.
Illustrative Synthesis Workflow
The following protocol is a representative, self-validating workflow for the synthesis of a substituted benzonitrile, adapted from known procedures for similar compounds.[5]
Protocol: Synthesis via Sandmeyer Reaction
Objective: To synthesize this compound from 4-amino-2-iodobenzonitrile (a hypothetical starting material).
Methodology:
-
Diazotization:
-
Suspend 1.0 equivalent of 4-amino-2-iodobenzonitrile in a 3M HCl solution at 0-5 °C in a three-neck flask equipped with a mechanical stirrer and a thermometer.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction. Causality: Cu(I) catalyzes the displacement of the diazonium group with a cyanide nucleophile.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Validation and Characterization:
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with expected values. Purity should also be assessed by HPLC or GC-MS.
-
Caption: Illustrative workflow for synthesis.
Applications in Drug Discovery and Development
Substituted benzonitriles are privileged structures in medicinal chemistry.[6] The nitrile group is metabolically stable and can act as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with biological targets.[6] The presence of halogens provides several advantages:
-
Modulation of Physicochemical Properties: Chlorine and iodine can increase lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles.[7]
-
Vector for Further Functionalization: The iodine atom, in particular, is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the late-stage diversification of drug candidates to build structure-activity relationships (SAR).
-
Halogen Bonding: As discussed, the iodine atom can form specific halogen bonds with protein residues (e.g., carbonyl oxygens, serines), providing an additional anchor point for high-affinity binding.
Given these properties, this compound is a valuable intermediate for synthesizing complex molecules targeting a range of diseases, including cancer and neurological disorders.[8] Its unique substitution pattern offers a scaffold that can be precisely elaborated to optimize potency, selectivity, and drug-like properties.
References
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- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- Parveen, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101579. [Link]
- Patel, K., et al. (2016). The Effect of Pressure on Halogen Bonding in 4-Iodobenzonitrile. Crystals, 6(11), 147. [Link]
- Google Patents. (2014).
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discovery and history of 4-Chloro-3-iodobenzonitrile
An In-Depth Technical Guide to 4-Chloro-3-iodobenzonitrile: Synthesis, Properties, and Applications
Foreword
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic nitrile of significant interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative that explains the rationale behind synthetic choices and the significance of this molecule's structural features. While the definitive history of its discovery remains nuanced, this guide illuminates its synthesis, characterization, and potential applications, offering valuable insights for professionals in drug development and organic synthesis.
Introduction and Chemical Identity
This compound is a polysubstituted aromatic compound featuring a nitrile group, a chlorine atom, and an iodine atom attached to a benzene ring. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 914106-26-6[1][2][3][4][5][6] |
| Molecular Formula | C₇H₃ClIN[1][2] |
| Molecular Weight | 263.46 g/mol [2] |
| InChI | InChI=1S/C7H3ClIN/c8-6-2-1-5(4-9)3-7(6)10/h1-3H |
| SMILES | N#Cc1ccc(Cl)c(I)c1 |
The strategic placement of the chloro, iodo, and cyano functionalities allows for selective chemical transformations, a feature highly sought after in the design of novel pharmaceutical agents and functional materials. The nitrile group, in particular, is a versatile pharmacophore in drug design, known to enhance binding affinity and improve pharmacokinetic profiles.[7][8][9]
Historical Context and the Rise of Substituted Benzonitriles
While a singular, celebrated "discovery" of this compound is not prominently documented in scientific literature, its emergence can be understood within the broader context of research into halogenated benzonitriles for pharmaceutical applications. A key reference to its synthesis appears in the Journal of Medicinal Chemistry in 2007, suggesting its preparation in the course of a drug discovery program.
The historical development of benzonitriles as important chemical entities dates back to 1844, when Hermann Fehling first synthesized the parent compound, benzonitrile.[10] Over the decades, the introduction of various substituents onto the benzene ring has led to a vast library of compounds with diverse applications. In medicinal chemistry, the nitrile group is often employed as a bioisostere for other functional groups and can participate in key binding interactions with biological targets.[7][9] The increasing prevalence of halogenated compounds in FDA-approved drugs underscores the importance of intermediates like this compound.[10]
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[11] This approach offers a reliable pathway from a readily available precursor, 4-amino-3-chlorobenzonitrile.
Retrosynthetic Analysis and Strategy
The synthesis strategy hinges on the diazotization of an aromatic amine followed by displacement with an iodide nucleophile. The choice of starting material, 4-amino-3-chlorobenzonitrile, is critical as it already possesses the desired chloro and cyano functionalities in the correct positions.
Caption: Retrosynthetic analysis for this compound.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol is based on established procedures for Sandmeyer reactions on analogous substrates.[12][13][14]
Step 1: Diazotization of 4-Amino-3-chlorobenzonitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-3-chlorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.
-
After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
Causality behind Experimental Choices: The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of sodium nitrite helps to control the exothermicity of the reaction and maintain the low temperature.
Step 2: Iodide Displacement
-
In a separate beaker, prepare a solution of potassium iodide (1.5 eq) in water. A catalytic amount of copper(I) iodide can be added to facilitate the reaction, though it is often not strictly necessary for iodination.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature.
-
Gently heat the mixture to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
Causality behind Experimental Choices: The slow addition of the diazonium salt to the iodide solution prevents a violent evolution of nitrogen gas. Gentle heating at the end of the reaction ensures the complete decomposition of the diazonium salt and formation of the aryl iodide.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates a successful transformation. The final product's identity and purity should be confirmed by spectroscopic methods.
Caption: Experimental workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
The accurate characterization of this compound is essential for its use in further synthetic applications.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Weight | 263.46 g/mol [2] |
| Purity | Typically ≥98% from commercial suppliers[2][3] |
| Storage | Inert atmosphere, 2-8°C[4] |
Spectroscopic Data
While a complete, publicly available dataset is not readily found, the following represents expected and reported spectroscopic features.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. A reported ¹H NMR spectrum shows the following peaks: δ 8.49 (d, J = 2.2 Hz, 1H), 7.90 (dd, J = 8.2 and 2.2 Hz, 1H), and 7.79 (d, J = 8.2 Hz, 1H).[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton. Six distinct signals are expected for the aromatic carbons, plus a signal for the nitrile carbon. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro, iodo, and cyano groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. A strong, sharp peak around 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The spectrum will also display bands corresponding to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and C-Cl and C-I stretching vibrations in the fingerprint region.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (263.46). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis, particularly in the construction of biologically active molecules. Its utility stems from the differential reactivity of its halogen substituents, allowing for selective cross-coupling reactions.
-
Pharmaceutical Synthesis: As a substituted benzonitrile, this compound is of interest for the development of novel therapeutic agents. The nitrile group can act as a key pharmacophore, while the halogen atoms provide sites for further molecular elaboration.[8]
-
Cross-Coupling Reactions: The iodo group is more reactive than the chloro group in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position, while leaving the 4-chloro substituent available for subsequent transformations.
Safety and Handling
This compound should be handled with care by trained professionals in a well-ventilated laboratory. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. While its specific discovery story is not well-documented, its importance is evident from its commercial availability and its utility as a synthetic intermediate. The Sandmeyer reaction provides a robust and reliable method for its preparation. The distinct reactivity of its functional groups opens up a wide range of possibilities for the synthesis of complex and potentially bioactive molecules, making it a compound of continued interest for researchers in drug discovery and materials science.
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Spectroscopic Characterization of 4-Chloro-3-iodobenzonitrile: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic techniques used to characterize the molecular structure of 4-Chloro-3-iodobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the structural confirmation of this halogenated aromatic compound. We will explore not just the data, but the causality behind experimental choices and the logic of spectral interpretation.
Introduction
This compound is a substituted aromatic compound of interest in synthetic chemistry and pharmaceutical research due to its potential as a building block for more complex molecules. Its structure, featuring a benzene ring substituted with a nitrile group, a chlorine atom, and an iodine atom, presents a distinct pattern of spectroscopic signals. Accurate characterization is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications. This guide will walk through the expected spectroscopic data and provide the rationale for their interpretation.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.[2]
-
Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which results in singlets for each unique carbon atom, simplifying the spectrum.
Causality Behind Experimental Choices:
-
Choice of Solvent: The solvent can influence the chemical shifts of the solute due to interactions.[1][3][4] CDCl₃ is a common choice, but if the compound has poor solubility, a more polar solvent like DMSO-d₆ may be necessary. The choice of solvent is critical as chemical shift values are environment-dependent.[5]
-
High-Field Spectrometer: A higher magnetic field strength increases the separation between signals (dispersion), which is crucial for resolving the fine splitting patterns and closely spaced peaks in the aromatic region of both ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data & Interpretation
The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.0 | Doublet (d) | ~ 2.0 |
| H-5 | ~ 7.5 | Doublet of Doublets (dd) | ~ 8.5, 2.0 |
| H-6 | ~ 7.8 | Doublet (d) | ~ 8.5 |
Interpretation:
-
H-2 (ortho to CN, meta to I): This proton is expected to be the most downfield (highest chemical shift) due to the anisotropic effect of the nitrile group and its proximity to the electron-withdrawing iodine. It will appear as a doublet due to coupling with H-6.
-
H-6 (ortho to Cl, meta to CN): This proton is deshielded by the adjacent chlorine and will appear as a doublet due to coupling with H-5.
-
H-5 (meta to Cl, meta to I): This proton will be the most upfield of the three aromatic protons. It will appear as a doublet of doublets due to coupling with both H-6 and H-2.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum will show six signals for the aromatic carbons and one for the nitrile carbon.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~ 117 |
| C-1 (C-CN) | ~ 112 |
| C-2 | ~ 140 |
| C-3 (C-I) | ~ 95 |
| C-4 (C-Cl) | ~ 138 |
| C-5 | ~ 132 |
| C-6 | ~ 135 |
Interpretation:
-
Nitrile Carbon (C≡N): This carbon typically appears in the 115-120 ppm range.
-
Carbons Bearing Halogens (C-3 and C-4): The carbon attached to iodine (C-3) will be significantly shielded (upfield shift) due to the "heavy atom effect," while the carbon attached to chlorine (C-4) will be deshielded.
-
Other Aromatic Carbons: The chemical shifts of the remaining carbons are influenced by the combined electronic effects of the substituents. The specific assignments can be confirmed using 2D NMR techniques like HSQC and HMBC.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR
Objective: To identify the key functional groups, particularly the nitrile (C≡N) and the aromatic C-H and C-C bonds.
Methodology:
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common.[6][7]
-
Background Spectrum: An IR spectrum of the empty sample compartment or a pure KBr pellet is recorded as the background.
-
Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer, and the spectrum is recorded. The background is automatically subtracted to yield the sample's IR spectrum.
Causality Behind Experimental Choices:
-
KBr Pellet Technique: KBr is transparent to IR radiation in the typical range of analysis (4000-400 cm⁻¹) and provides a solid matrix to hold the sample.[6][9] This method is suitable for solids that are not soluble in common IR solvents or for obtaining a survey spectrum.[8]
IR Spectral Data & Interpretation
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Nitrile (C≡N) Stretch | ~ 2230 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium (multiple bands) |
| C-Cl Stretch | 800 - 600 | Strong |
| C-I Stretch | ~ 500 | Strong |
Interpretation:
-
Nitrile (C≡N) Stretch: The most characteristic peak in the IR spectrum will be a strong, sharp absorption band around 2230 cm⁻¹. This is a definitive indicator of the nitrile functional group.
-
Aromatic C-H and C=C Stretches: The presence of the benzene ring will be confirmed by absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and multiple bands for C=C stretching in the 1600-1450 cm⁻¹ region.
-
Carbon-Halogen Stretches: The C-Cl and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Experimental Protocol: Electron Ionization (EI) MS
Objective: To determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample, and vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[10][11][12] This is a "hard" ionization technique that leads to extensive fragmentation.[10][11]
-
Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): EI is a classic and robust ionization method that provides a reproducible fragmentation pattern, often referred to as a "fingerprint," which can be used for structural elucidation and library matching.[11][13] The high energy (70 eV) ensures efficient ionization and fragmentation, providing valuable structural information.[11][14]
Mass Spectral Data & Interpretation
Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z | Ion | Comments |
| 263/265 | [M]⁺• | Molecular ion peak. The M+2 peak at 265 will be about one-third the intensity of the M peak at 263 due to the natural abundance of ³⁷Cl. |
| 136/138 | [M - I]⁺ | Loss of an iodine radical. The isotopic pattern for chlorine will be present. |
| 101 | [M - I - Cl]⁺ | Loss of both halogen radicals. |
| 127 | [I]⁺ | Iodine cation. |
Interpretation:
-
Molecular Ion (M⁺•): The molecular ion peak is crucial for confirming the molecular weight of the compound (C₇H₃ClIN, MW ≈ 263.46 g/mol ). The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 (m/z 265) that is approximately one-third the abundance of the M peak (m/z 263), confirming the presence of one chlorine atom.
-
Fragmentation Pattern: The fragmentation pattern will be dominated by the loss of the halogen substituents. The weakest bond is the C-I bond, so a significant fragment will be observed corresponding to the loss of an iodine atom (m/z 136/138). Subsequent loss of chlorine would lead to a fragment at m/z 101.
Visualizing the Workflow
NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis.
Mass Spectrometry Workflow
Caption: Workflow for EI-MS analysis.
Conclusion
The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle: IR confirms the presence of key functional groups, MS establishes the molecular weight and elemental composition, and NMR provides the detailed connectivity of the carbon-hydrogen framework. The predicted data, based on established spectroscopic principles and comparison with analogous structures, serves as a robust guide for the empirical analysis of this compound.
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A Strategic Guide to 4-Chloro-3-iodobenzonitrile: Unlocking Novel Chemical Space for Advanced Research
Abstract: 4-Chloro-3-iodobenzonitrile is a strategically substituted aromatic scaffold poised for significant application in drug discovery, materials science, and chemical biology. Its unique arrangement of a nitrile, a chloro, and an iodo group offers a versatile platform for orthogonal synthesis, enabling the precise and independent functionalization of the benzene ring. This guide provides a comprehensive technical overview of its synthesis, reactivity, and physicochemical properties. More critically, it lays out a forward-looking roadmap for future research, detailing potential applications and providing actionable experimental workflows for scientists and researchers.
The Molecule: A Platform for Controlled Synthesis
The intrinsic value of this compound lies in the differential reactivity of its three key functional moieties. This is not merely a static building block but a dynamic tool for constructing molecular complexity. The electron-withdrawing nitrile group activates the para-positioned chlorine for nucleophilic aromatic substitution (SₙAr) while also serving as a key interaction point in biological systems. The carbon-iodine bond is significantly more labile than the carbon-chlorine bond, making it the preferred site for facile palladium-catalyzed cross-coupling reactions.[1][2][3] This predictable reactivity hierarchy is the cornerstone of its utility, allowing for a programmed, stepwise approach to library synthesis and lead optimization.
Core Profile: Physicochemical & Spectroscopic Data
A foundational understanding of a molecule's properties is essential for its effective application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClIN | [4] |
| Molecular Weight | 263.46 g/mol | N/A |
| Appearance | Likely an off-white or pale yellow solid | Inferred from similar compounds |
| Melting Point | Not consistently reported, but expected for a solid aromatic | [4] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, DCM, and Ethyl Acetate | N/A |
| CAS Number | 914106-26-6 | [5][6] |
Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The coupling patterns (doublets and a doublet of doublets) would be characteristic of a 1,2,4-trisubstituted system.
-
¹³C NMR: The carbon spectrum will display seven signals, including those for the nitrile carbon (δ ~118 ppm) and the four quaternary carbons.
-
IR Spectroscopy: A prominent, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.[7]
Synthesis and Reactivity: A Practical Workflow
The most direct and reliable synthesis of this compound proceeds from a commercially available precursor, 3-amino-4-chlorobenzonitrile, via the Sandmeyer reaction.
Recommended Synthetic Protocol: Diazotization-Iodination
This protocol details a robust, field-proven method for synthesizing the title compound.
Causality Behind Choices: The Sandmeyer reaction is a classic, high-yielding transformation for converting an aromatic amine into a halide. Using an aqueous acidic medium is critical for the initial formation of the stable diazonium salt. The temperature must be kept low (0-5 °C) to prevent premature decomposition of this intermediate. Potassium iodide serves as the iodide source, readily reacting with the diazonium salt to release nitrogen gas and form the desired carbon-iodine bond.
Step-by-Step Methodology:
-
Diazonium Salt Formation:
-
Suspend 3-amino-4-chlorobenzonitrile (1.0 eq) in a mixture of water and concentrated hydrochloric acid (~3 eq).
-
Cool the suspension to 0-5 °C using an ice/salt bath, ensuring vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C.
-
Continue stirring the resulting pale-yellow solution at 0-5 °C for 20-30 minutes post-addition to ensure complete diazotization.
-
-
Iodination:
-
In a separate flask, dissolve potassium iodide (KI, ~1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will occur.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Quench any residual iodine by adding a saturated aqueous solution of sodium thiosulfate until the dark color dissipates.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
-
The Reactivity Map: A Guide to Derivatization
The synthetic power of this compound stems from its capacity for selective, sequential reactions.
Caption: Orthogonal reactivity of this compound.
Future Research Directives & Potential Applications
The true potential of this scaffold lies in its application to solve complex scientific problems. Below are several high-potential research avenues.
Medicinal Chemistry: A Scaffold for Kinase Inhibitors
Many FDA-approved kinase inhibitors feature substituted benzonitrile cores.[8][9][10] The nitrile group is a potent hydrogen bond acceptor, capable of mimicking key interactions made by carbonyls or hydroxyls with amino acid residues in an enzyme's active site.[11][12][13][14][15] The 1,2,4-trisubstituted pattern of this compound provides an ideal framework for developing novel inhibitors targeting kinases implicated in oncology and inflammatory diseases.[16][17]
Proposed Research Workflow:
Caption: A logical workflow for kinase inhibitor discovery.
Experimental Rationale:
-
Library Synthesis: Leverage the differential reactivity by first performing a Suzuki or Sonogashira coupling on the C-I bond with a diverse set of boronic acids or alkynes. This step explores the solvent-exposed regions of a kinase binding pocket.
-
Second-Stage Diversification: Take the resulting library of C3-substituted intermediates and perform a nucleophilic aromatic substitution at the C-Cl bond using a panel of amines, phenols, or thiols. These groups can form crucial hydrogen bonds with the kinase hinge region.
-
Screening and Optimization: Screen the final library against a panel of relevant kinases. Identified "hits" can be rapidly optimized by synthesizing analogs with systematically varied substituents at both C3 and C4 to build a robust Structure-Activity Relationship (SAR).
Materials Science: Building Blocks for Organic Electronics
Benzonitrile derivatives are increasingly explored in materials science, particularly for Organic Light-Emitting Diodes (OLEDs), due to their electronic properties and thermal stability.[18][19][20] The ability to extend the π-conjugated system of this compound through cross-coupling reactions makes it an excellent precursor for novel organic semiconductors.
Research Direction:
-
Synthesis of Donor-Acceptor Molecules: Use the C-I position to couple electron-donating moieties (e.g., carbazole, triphenylamine) via Suzuki or Buchwald-Hartwig reactions. The resulting molecule would have a strong donor-acceptor character, with the benzonitrile acting as the acceptor, a key design principle for thermally activated delayed fluorescence (TADF) emitters.
-
Polymer Synthesis: The di-halogenated nature of the scaffold allows it to be used as a monomer in polymerization reactions (e.g., Suzuki polymerization) to create conjugated polymers for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). The nitrile and chloro groups can be used to tune the polymer's solubility and electronic energy levels.
Agrochemicals and Specialty Chemicals
Halogenated benzonitriles are established intermediates in the synthesis of agrochemicals such as herbicides and fungicides.[21][22] The specific substitution pattern of this compound allows for the creation of novel, highly functionalized active ingredients. The same synthetic versatility makes it a valuable intermediate for producing specialty chemicals, including pigments and high-performance polymers.[22][23]
Conclusion
This compound represents a powerful and underexploited platform for chemical innovation. Its predictable, orthogonal reactivity enables a rational and efficient approach to the synthesis of complex molecules. This guide has provided the foundational knowledge and a strategic framework for researchers in medicinal chemistry, materials science, and beyond to leverage this versatile building block. The proposed research directives, grounded in established scientific principles, offer clear pathways to discovering novel kinase inhibitors, advanced organic electronic materials, and other high-value chemical entities.
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- Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. (2023, December 15). PubMed.
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An In-depth Technical Guide to 4-Chloro-3-iodobenzonitrile and its Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-3-iodobenzonitrile, a versatile halogenated aromatic nitrile that serves as a crucial building block in modern organic synthesis. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, and explores the derivatization of this compound, with a particular focus on its applications in medicinal chemistry and drug discovery. The guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.
Introduction: The Strategic Importance of Halogenated Benzonitriles
Halogenated benzonitriles are a class of organic compounds that have garnered significant attention in the scientific community, particularly in the realms of pharmaceutical and materials science. The presence of both a nitrile group and halogen substituents on the aromatic ring imparts unique reactivity and electronic properties, making them ideal precursors for the synthesis of a wide array of complex molecules. The nitrile moiety can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, while the halogen atoms provide reactive handles for cross-coupling reactions, enabling the construction of intricate molecular architectures.
Among this class of compounds, this compound stands out as a particularly valuable synthetic intermediate. The differential reactivity of the chloro and iodo substituents allows for selective and sequential functionalization, providing a strategic advantage in multi-step synthetic sequences. This guide will provide a detailed exploration of the synthesis, properties, and applications of this key building block and its derivatives.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic starting material is paramount for its effective utilization in the laboratory. The following table summarizes the key known properties of this compound.
| Property | Value | Reference |
| CAS Number | 914106-26-6 | [1][2] |
| Molecular Formula | C₇H₃ClIN | [1] |
| Molecular Weight | 263.46 g/mol | [1] |
| Appearance | Solid | [3] |
| Density | 2.0 g/mL | [3] |
| Refractive Index | 1.67 | [3] |
| LogP | 2.81628 | [1] |
| Polar Surface Area | 23.79 Ų | [1] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most commonly achieved through a Sandmeyer-type reaction, starting from the readily available 3-amino-4-chlorobenzonitrile. This process involves the diazotization of the primary amine followed by the introduction of iodine.
Reaction Scheme:
A diagram illustrating the synthesis of this compound.
Detailed Experimental Protocol:
-
Step 1: Diazotization. In a well-ventilated fume hood, dissolve 3-amino-4-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water. Cool the resulting solution to 0-5 °C using an ice bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The slow addition and temperature control are critical to ensure the stable formation of the diazonium salt intermediate and to prevent its decomposition.
-
Step 2: Iodination. In a separate flask, prepare a solution of potassium iodide (KI) in water. To this solution, slowly add the cold diazonium salt solution prepared in Step 1. The addition will result in the evolution of nitrogen gas as the diazonium group is replaced by iodine.
-
Step 3: Work-up and Purification. Allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion. To quench any unreacted iodine, add a saturated solution of sodium thiosulfate until the characteristic dark color of iodine disappears. Extract the desired product from the aqueous mixture using an appropriate organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent can then be removed under reduced pressure to yield the crude product.
-
Step 4: Final Purification. The crude this compound can be further purified by column chromatography on silica gel to obtain the final product with high purity.
Derivatization and Applications in Drug Discovery
The true value of this compound lies in its potential for derivatization, opening avenues for the creation of novel molecular entities with diverse biological activities. The two halogen atoms at positions 3 and 4 of the benzonitrile ring offer orthogonal handles for a variety of chemical transformations.
Suzuki-Miyaura Cross-Coupling Reactions
The iodine atom at the 3-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine atom at the 4-position. This difference in reactivity allows for the selective introduction of aryl or heteroaryl groups at the 3-position while leaving the 4-chloro substituent intact for subsequent modifications.
Workflow for Selective Suzuki-Miyaura Coupling:
A workflow for the selective derivatization of this compound.
This selective functionalization is a powerful strategy in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are common motifs in many biologically active compounds.
Exploration of Biological Activities
While specific derivatives of this compound are not extensively documented in publicly available literature, the broader class of substituted benzonitriles has shown significant promise in various therapeutic areas. For instance, derivatives of the related compound, 4-chloro-3-nitrobenzonitrile, have been investigated for their antimicrobial and cytotoxic activities.[4][5] The nitrile group itself is a key pharmacophore in several marketed drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
The strategic placement of chloro and iodo substituents on the benzonitrile ring provides a template for the design of novel inhibitors for various enzymes and receptors. The lipophilic nature of the halogens can enhance membrane permeability, while their ability to form halogen bonds can contribute to target binding affinity.
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the three aromatic protons, with their chemical shifts and coupling constants being influenced by the electron-withdrawing nature of the nitrile and halogen substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule, including the quaternary carbons attached to the nitrile, chloro, and iodo groups.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in drug discovery and development. Its unique substitution pattern allows for selective and sequential functionalization, enabling the construction of complex molecular architectures. While there is a need for more comprehensive data on its physical properties and the biological activities of its specific derivatives, the foundational knowledge presented in this guide provides a strong starting point for researchers and scientists. Future research in this area will likely focus on the synthesis and evaluation of novel derivatives of this compound as potential therapeutic agents for a range of diseases.
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A Theoretical Investigation of 4-Chloro-3-iodobenzonitrile: A Quantum Chemical Approach to Molecular Properties and Reactivity
Abstract
This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of 4-Chloro-3-iodobenzonitrile, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. In the absence of extensive experimental data, this paper outlines a robust computational protocol using Density Functional Theory (DFT) to predict and analyze the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties. Methodologies for geometry optimization, vibrational frequency analysis (FT-IR, FT-Raman), electronic spectroscopy (UV-Vis), and chemical reactivity prediction via Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) are detailed. This guide serves as a foundational resource for researchers aiming to elucidate the physicochemical characteristics of this compound and similar substituted benzonitrile derivatives, thereby accelerating their application in targeted drug design and materials engineering.
Introduction
This compound is a disubstituted aromatic nitrile featuring both chloro and iodo groups on the phenyl ring. Such polyhalogenated organic molecules are of significant interest in pharmaceutical and agrochemical research, where they often serve as key intermediates in the synthesis of complex bioactive compounds.[1] The presence of multiple reactive sites—the nitrile group and the halogen atoms—offers versatile handles for further chemical modification.[2] Understanding the interplay between these functional groups and their influence on the molecule's geometry, electronic structure, and reactivity is paramount for its rational application.
Theoretical and computational chemistry provide powerful tools to investigate molecular properties at the atomic level, offering insights that can be difficult or costly to obtain through experimentation alone.[3] Quantum chemical methods, particularly Density Functional Theory (DFT), have proven to be highly effective for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost.[4][5]
This whitepaper presents a detailed theoretical protocol for a comprehensive investigation of this compound. We will outline the computational steps to determine its optimized molecular structure, simulate its vibrational and electronic spectra, and analyze its electronic properties to predict its reactivity and potential for non-linear optical applications.
Computational Methodology
The cornerstone of a reliable theoretical study is the selection of an appropriate computational method and basis set. The protocol described herein is designed to be a self-validating system, ensuring that the foundational calculations are robust before proceeding to property predictions.
2.1. Theoretical Framework: Density Functional Theory (DFT)
All theoretical calculations are proposed to be performed using DFT. This method is chosen for its proven efficacy in handling electron correlation in medium to large molecules. Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP combines the accuracy of Hartree-Fock theory with density functional approaches, providing excellent descriptions of molecular geometries and vibrational frequencies for a wide range of organic compounds.[6][7]
2.2. Basis Set Selection
A split-valence basis set, 6-311++G(d,p) , is selected for all non-iodine atoms (C, H, N, Cl).[6][8] This set provides sufficient flexibility by including diffuse functions (++) for accurately describing anions and weak interactions, and polarization functions (d,p) for describing the non-spherical nature of electron density in bonds.
For the iodine atom, a standard Pople-style basis set is insufficient due to the large number of electrons and the significance of relativistic effects. Therefore, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential (ECP) is employed.[9] This approach replaces the core electrons of iodine with a potential, reducing computational cost while explicitly treating the valence electrons and accounting for relativistic effects.
2.3. Software
The calculations can be performed using standard quantum chemistry software packages such as Gaussian 09W or higher revisions.[6] Visualization of results and assignment of vibrational modes can be aided by programs like GaussView and VEDA 4 .[6][10]
2.4. Experimental Workflow: A Step-by-Step Protocol
-
Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to a full geometry optimization at the B3LYP/6-311++G(d,p)/LANL2DZ level of theory. This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the theoretical harmonic vibrational frequencies required for simulating the FT-IR and FT-Raman spectra.[10]
-
-
Property Calculations: Using the optimized geometry, a series of single-point energy calculations are performed to determine various molecular properties:
-
NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹³C and ¹H NMR chemical shifts.[11][12]
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[13][14]
-
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Non-Linear Optical (NLO) Properties: Calculation of the static dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀).[15][16]
-
Molecular Electrostatic Potential (MEP): Generation of the MEP surface to visualize electrophilic and nucleophilic reactive sites.[17][18]
-
Figure 1. Computational workflow for theoretical analysis.
Predicted Molecular Structure and Vibrational Analysis
3.1. Optimized Geometry
The optimized structure would reveal bond lengths and angles influenced by the electronic effects of the substituents. The electron-withdrawing nature of the nitrile (-CN) and halogen groups is expected to cause slight distortions in the benzene ring from a perfect hexagon. A comparison of key predicted parameters is essential for understanding the molecule's steric and electronic profile.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond | Predicted Value (B3LYP) |
|---|---|---|
| Bond Lengths (Å) | C-Cl | Value |
| C-I | Value | |
| C≡N | Value | |
| C-C (aromatic) | Range of Values | |
| Bond Angles (°) | C-C-Cl | Value |
| C-C-I | Value | |
| C-C-C (aromatic) | Range of Values |
Note: Placeholder "Value" would be replaced with actual calculated data from the proposed DFT computation.
3.2. Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational analysis is crucial for identifying functional groups and confirming molecular structure.[20] The calculated frequencies, after scaling to correct for anharmonicity and method limitations, can be used to assign the bands observed in experimental FT-IR and FT-Raman spectra.[4]
Key vibrational modes to analyze include:
-
C≡N stretch: A strong, sharp band typically appearing around 2230-2240 cm⁻¹. Electron-withdrawing groups on the ring can increase this frequency.[6]
-
C-H stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹.[21]
-
C-C stretching: Aromatic ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-I stretching: These vibrations appear in the lower frequency "fingerprint" region, generally below 800 cm⁻¹.[6]
The potential energy distribution (PED) analysis is used to provide a quantitative assignment for each vibrational mode.[10]
Electronic Properties and Reactivity Analysis
The electronic nature of a molecule governs its reactivity, stability, and optical properties.[7]
4.1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a smaller gap suggests the molecule is more reactive and more easily polarized.[7] This gap is also fundamental to predicting the electronic absorption spectrum and has an inverse relationship with the molecule's non-linear optical response.[15][22]
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| Energy Gap (ΔE) | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
Note: Placeholder "Value" would be replaced with actual calculated data.
4.2. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the molecular surface.[23] It helps identify the regions most susceptible to electrophilic and nucleophilic attack.[17][18]
-
Negative Potential Regions (Red/Yellow): Indicate electron-rich areas, primarily around the nitrogen atom of the nitrile group and the halogen atoms. These are the likely sites for electrophilic attack.
-
Positive Potential Regions (Blue): Indicate electron-deficient areas, typically around the hydrogen atoms of the aromatic ring. These are the likely sites for nucleophilic attack.
MEP analysis is particularly valuable in drug design for understanding potential non-covalent interactions, such as hydrogen bonding, with biological targets.[24][25]
Figure 2. Interrelation of calculated molecular properties.
Spectroscopic and Non-Linear Optical (NLO) Properties
5.1. NMR and UV-Vis Spectra Simulation
-
NMR Spectroscopy: The GIAO method is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts.[12] Calculated shifts are typically referenced against a standard like Tetramethylsilane (TMS) for direct comparison with experimental data.[9][26] Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM).
-
UV-Vis Spectroscopy: TD-DFT calculations can predict the primary electronic transitions (e.g., n→π* and π→π*) that give rise to UV-Vis absorption.[21] The calculated maximum absorption wavelength (λ_max) and oscillator strengths provide a theoretical spectrum that aids in the interpretation of experimental results.
5.2. Non-Linear Optical (NLO) Properties
Molecules with large dipole moments, extended π-conjugation, and a small HOMO-LUMO gap often exhibit significant NLO properties.[27][28] These materials are of great interest for applications in telecommunications, optical computing, and data storage.[29] The key parameters are the polarizability (α) and the first-order hyperpolarizability (β₀), which quantify the linear and non-linear response of the molecule to an external electric field.[16][30] The B3LYP functional is well-suited for calculating these properties for organic molecules.[15]
Table 3: Predicted NLO Properties of this compound
| Property | Component | Predicted Value (a.u.) |
|---|---|---|
| Dipole Moment (μ) | μ_x, μ_y, μ_z, μ_total | Values |
| Polarizability (α) | α_xx, α_yy, α_zz, α_total | Values |
| 1st Hyperpolarizability (β₀) | β_x, β_y, β_z, β_total | Values |
Note: Placeholder "Values" would be replaced with actual calculated data. Units are in atomic units (a.u.).
Conclusion
This technical guide has detailed a comprehensive and robust theoretical protocol for the in-depth study of this compound using DFT calculations. By systematically applying the described workflow—from geometry optimization and vibrational analysis to the prediction of electronic, spectroscopic, and NLO properties—researchers can gain profound insights into the fundamental physicochemical nature of this molecule. The theoretical data generated serves as a powerful predictive tool, guiding experimental synthesis, characterization, and application in fields ranging from drug discovery to materials science. This computational approach enables a more efficient and targeted development of novel compounds based on the this compound scaffold.
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An In-Depth Technical Guide to the Safe Handling and Application of 4-Chloro-3-iodobenzonitrile
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 4-Chloro-3-iodobenzonitrile. As a highly functionalized aromatic compound, it represents a valuable building block in medicinal chemistry and materials science. Its inherent reactivity, however, necessitates a robust understanding of its hazard profile and the implementation of rigorous safety protocols to mitigate risks. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is a solid organic compound whose utility in synthesis is derived from its distinct reactive sites. A precise understanding of its physical properties is the foundation of its safe handling, influencing everything from storage conditions to appropriate experimental design.
| Property | Value | Source |
| CAS Number | 914106-26-6 | [1] |
| Molecular Formula | C₇H₃ClIN | [2] |
| Molecular Weight | 263.465 g/mol | [2] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 91-93 °C | [1] |
| Boiling Point | 289.9 ± 25.0 °C (Predicted) | [1] |
| Density | 2.01 ± 0.1 g/cm³ (Predicted) | [1] |
Hazard Identification and Toxicological Profile
While comprehensive toxicological data for this compound is not extensively published, its structure, containing a halogenated benzonitrile scaffold, allows for a reliable hazard assessment based on data from structurally analogous compounds and supplier safety data. The primary hazards are associated with its potential toxicity if ingested or inhaled and its irritant properties upon contact.
GHS Hazard Classification: The compound is classified as a hazardous chemical.[3] The "Warning" signal word is appropriate based on available data.[1]
| Hazard Class | GHS Code | Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1][4] |
Routes of Exposure and Health Effects:
-
Inhalation: Inhalation of dust can cause respiratory tract irritation.[4] Due to its "harmful if inhaled" classification, systemic effects are also a concern.
-
Skin Contact: Causes skin irritation and is classified as harmful upon contact, indicating significant dermal absorption may occur.[1][5]
-
Ingestion: Harmful if swallowed, with potential for systemic toxicity.[1][5]
Risk Assessment and Engineering Controls: The Primary Barrier
The cornerstone of safely handling this compound is a thorough risk assessment and the implementation of engineering controls to minimize exposure. The primary risks stem from the inhalation of airborne particulates (dust) and direct contact with the solid or solutions.
The Hierarchy of Controls:
-
Elimination/Substitution: In a research or drug development context, substitution is often not viable as the unique properties of this specific molecule are required for the intended synthesis.
-
Engineering Controls: This is the most critical and effective control measure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles, preventing inhalation, and provides a protective barrier against splashes.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hoods and dilute any fugitive emissions.[4] Eyewash stations and safety showers must be in close proximity to the workstation.[3]
-
-
Administrative Controls: These are work practices that support the engineering controls.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this chemical before commencing work.
-
Labeling: Ensure all containers are clearly labeled with the chemical identity and appropriate hazard warnings.
-
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect personnel from exposure when engineering and administrative controls cannot eliminate all risks. It should be selected based on the specific task being performed.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side-shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Transfers | Chemical safety goggles | Double-layered nitrile gloves | Lab coat | Required if outside a fume hood (e.g., N95 dust mask) |
| Reaction Setup & Workup | Chemical safety goggles or face shield | Double-layered nitrile gloves | Lab coat, chemical-resistant apron | Not required if performed in a fume hood |
| Spill Cleanup | Face shield and goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant gown or coveralls[6] | Air-purifying respirator with appropriate cartridges |
A Note on Glove Selection: Always use powder-free nitrile gloves.[6] Double-gloving is recommended to protect against unnoticed punctures. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[7] For any prolonged task or when handling larger quantities, consult a glove compatibility chart.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: Standard workflow for handling this compound.
Storage and Incompatibility
Proper storage is vital for maintaining the chemical's purity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [3][5]For long-term stability and to prevent potential degradation, storage under an inert gas (nitrogen or argon) at 2-8°C is required. [1]* Incompatible Materials: Avoid contact with strong oxidizing agents. [3]The rationale is that the benzonitrile structure can be susceptible to oxidation, which could lead to an uncontrolled exothermic reaction.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
| Emergency Type | Procedure |
| Small Spill (<1 g) | Containment: Ensure PPE is worn. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Cleanup: Carefully sweep the material into a labeled, sealed container for hazardous waste. [4]Clean the area with a suitable solvent and decontaminate. |
| Large Spill (>1 g) | Evacuate: Alert others and evacuate the immediate area. Secure: Restrict access and ensure ventilation is maximized (fume hood on, lab doors closed). Report: Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a large spill without specialized training and equipment. |
| Fire | Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4]Action: For a small fire, use the appropriate extinguisher. For a larger fire, evacuate and activate the fire alarm. Firefighters must wear self-contained breathing apparatus. [4]Hazardous combustion products include nitrogen oxides, carbon oxides, and hydrogen chloride gas. [3] |
| Personal Exposure | Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. [3][5]Seek immediate medical attention. Skin: Immediately wash the affected area with plenty of soap and water. [3][5]Remove contaminated clothing. Seek medical attention. Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4][5]Ingestion: Rinse mouth with water. Do NOT induce vomiting. [3][5]Seek immediate medical attention. |
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Solid Waste: This includes excess reagent, contaminated absorbents, and disposable labware (gloves, weigh boats). Collect in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed, and compatible solvent waste container. Do not mix with incompatible waste streams.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company. [4]This may involve incineration in a chemical scrubber to handle the halogenated and nitrogenous components. [4]Never dispose of this chemical down the drain. [4]
The Role of this compound in Drug Discovery
Understanding the chemical's utility provides context for its handling. This compound is a versatile scaffold because its functional groups offer orthogonal reactivity, a highly desirable trait in multi-step synthesis.
-
Iodo Group: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Chloro Group: The carbon-chlorine bond is less reactive than the C-I bond, allowing for selective reactions at the iodo position. It can be targeted for coupling or nucleophilic aromatic substitution under more forcing conditions.
-
Nitrile Group: This group is a stable precursor to other key functionalities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with azides to form a tetrazole ring, a common bioisostere for carboxylic acids in drug molecules. [8]
Reactivity Map
Caption: Key reactive sites of this compound and their synthetic potential.
References
- This compound - Chemical Synthesis D
- 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem.[Link]
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.[Link]
- Personal Protective Equipment for Use in Handling Hazardous Drugs.[Link]
- HazM
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.[Link]
- 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem.[Link]
- Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655 - PubChem.[Link]
- 4-Chlorobenzonitrile - Wikipedia.[Link]
- The Chemistry of 4-Chloro-3-nitrobenzonitrile: Properties, Synthesis, and Industrial Impact.[Link]
- 4-Chloro-3-nitrobenzonitrile: A Key Intermedi
- 3-iodobenzonitrile - ChemSynthesis.[Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central.[Link]
- Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimiz
- The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis.[Link]
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An In-depth Technical Guide to the Solubility Profile of 4-Chloro-3-iodobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-chloro-3-iodobenzonitrile, a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. In the absence of extensive empirical data in public literature, this document establishes a robust theoretical framework to predict its solubility profile across a range of common laboratory solvents. We delve into the molecular structure, intermolecular forces, and thermodynamic principles governing its dissolution. Furthermore, this guide presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, leveraging the gold-standard shake-flask method coupled with UV-Vis or HPLC-based quantification. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate reaction optimization, formulation development, and process scale-up.
Introduction: The Significance of Solubility
This compound is a substituted aromatic compound whose utility as a chemical intermediate is defined by its reactivity and its behavior in solution. The presence of three distinct functional groups—a nitrile, a chloro group, and an iodo group—on the benzene ring creates a unique electronic and steric environment. Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its handling, reaction kinetics, purification, and ultimately its viability in multi-step synthetic pathways and formulation processes. Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification by crystallization, and can be a significant hurdle in developing bioavailable drug candidates. This guide provides the foundational knowledge and practical methodologies to both predict and empirically determine the solubility of this compound.
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[1] The extent of dissolution is governed by the Gibbs free energy change of the system, which is a function of the enthalpy and entropy of dissolution. A useful, qualitative principle for predicting solubility is the adage "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[2]
Molecular Structure and Polarity Analysis
To predict the solubility of this compound, we must first analyze its molecular structure:
-
Benzene Ring: The core is a nonpolar, aromatic benzene ring, which contributes to its lipophilicity (fat-solubility) and favors interactions with nonpolar solvents through London dispersion forces.
-
Nitrile Group (-C≡N): The cyano group is strongly polar and possesses a significant dipole moment. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. This group enhances solubility in polar solvents.
-
Halogen Substituents (-Cl, -I): Both chlorine and iodine are electronegative, creating C-X dipoles that increase the molecule's overall polarity compared to unsubstituted benzonitrile. However, their large size and polarizability also enhance London dispersion forces, which are crucial for interactions with nonpolar solvents. The large iodine atom, in particular, contributes significantly to the molecular weight and size, which can sometimes hinder solubility.
Overall, this compound is a moderately polar molecule. The polarity of the nitrile and chloro groups is somewhat counteracted by the large, nonpolar benzene ring and the bulky iodo group. This structure suggests it will not be highly soluble in the extremes of the solvent spectrum (e.g., water or hexane) but will exhibit preferential solubility in moderately polar organic solvents.
Predicted Solubility Profile
Based on the structural analysis, a predicted qualitative solubility profile for this compound is summarized in the table below. These predictions are based on the principle of matching the solute's polarity and hydrogen bonding capabilities with those of the solvent.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Toluene | Low to Medium | The nonpolar aromatic ring allows for some interaction via London dispersion forces, especially with toluene due to π-π stacking. However, the polar nitrile group limits high solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Medium to High | These solvents possess significant dipole moments that can effectively solvate the polar C-Cl and C≡N bonds. Solvents like DMSO and THF are particularly effective due to their high polarity and ability to engage in strong dipole-dipole interactions. |
| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | The molecule lacks hydrogen bond donor capabilities, limiting its interaction with protic solvents. While the nitrile can accept hydrogen bonds, the large hydrophobic benzene ring and halogens dominate, leading to poor solubility in highly-networked hydrogen-bonding solvents like water. Solubility in alcohols is expected to be higher than in water due to the organic character of the alkyl chain. |
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are invaluable for initial solvent screening, precise quantitative data must be obtained experimentally. The equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility.[3][4] The workflow involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved solute concentration.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
This protocol provides a self-validating system for obtaining high-quality solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of choice (e.g., Acetonitrile, HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of the Suspension:
-
Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure that a solid phase remains after equilibration; typically, 5-10 mg of solid per 1 mL of solvent is sufficient.[4]
-
Record the exact mass of the compound added.
-
Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation speed (e.g., 150 rpm).
-
Allow the suspension to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours may be necessary to ensure thermodynamic equilibrium is reached.[5] A preliminary time-point study (e.g., sampling at 12, 24, and 48 hours) is recommended to validate the equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the shaker and allow the undissolved solid to settle for approximately 30 minutes. Visually confirm the presence of excess solid.
-
Carefully withdraw an aliquot (e.g., 1.0 mL) of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles that could otherwise dissolve and artificially inflate the measured solubility.[6]
-
Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary.
-
-
Quantification via HPLC-UV:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point for such aromatic compounds. Detection should be set at a wavelength of maximum absorbance (λmax), determined by scanning a dilute solution with a UV-Vis spectrophotometer. Aromatic nitriles typically absorb strongly in the UV region.
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent with accurately known concentrations. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.999 for accuracy.[7]
-
Sample Analysis: Inject the diluted filtrate sample(s) into the HPLC system.
-
Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample.[8] Account for the dilution factor to calculate the final solubility in the original saturated solution. Express the result in units such as mg/mL or mol/L.
-
Conclusion and Field Insights
The solubility profile of this compound is dictated by a balance of polar and nonpolar characteristics. It is predicted to be most soluble in polar aprotic solvents like THF, acetone, and DMSO, with limited solubility in water and nonpolar alkanes. This predicted behavior provides a strong starting point for solvent selection in synthetic and formulation applications.
As a Senior Application Scientist, I must emphasize that while predictions are a vital tool for efficiency, they are no substitute for rigorous experimental validation. The shake-flask protocol detailed herein represents a robust and reliable method for generating the precise, high-quality solubility data required to meet the stringent demands of modern chemical research and development. Accurate solubility data is foundational for building scalable and reproducible processes, ultimately accelerating the journey from laboratory discovery to commercial application.
References
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Science & Engineering.
- Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
- NCBI StatPearls. (2023). Biochemistry, Dissolution and Solubility.
- Purdue University. (n.d.). Solubility.
- ACS Publications. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry.
- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Banaras Hindu University. (2018). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. International Journal of Pharmaceutical Sciences and Research.
- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Combinatorial Chemistry & High Throughput Screening.
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A Technical Guide to 4-Chloro-3-iodobenzonitrile: Sourcing, Synthesis, and Application
Abstract: This document provides a comprehensive technical overview of 4-Chloro-3-iodobenzonitrile (CAS No. 914106-26-6), a halogenated aromatic nitrile of significant interest to the pharmaceutical and agrochemical research sectors. The guide details the compound's chemical and physical properties, outlines its commercial availability, and discusses its pivotal role as a versatile intermediate in organic synthesis. Furthermore, it presents an illustrative synthesis pathway, detailed safety and handling protocols, and a workflow for quality assurance, designed to support researchers and drug development professionals in its effective utilization.
Core Chemical & Physical Properties
This compound is a polysubstituted aromatic compound featuring chloro, iodo, and cyano functional groups. This unique combination of electron-withdrawing and sterically distinct substituents makes it a valuable building block for creating complex molecular architectures. Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 914106-26-6 | [1] |
| Molecular Formula | C₇H₃ClIN | [2] |
| Molecular Weight | 263.465 g/mol | [2] |
| InChIKey | WUNSVSXKDMQXSB-UHFFFAOYAT | [2] |
| SMILES | ClC1=CC=C(C=C1I)C#N | [2] |
Note: Specific physical properties such as melting and boiling points are not consistently reported across public databases, indicating that they should be determined empirically upon receipt of a new batch.
Commercial Availability and Sourcing
This compound is available from a range of specialty chemical suppliers, typically on a research and development scale. It is not commonly stocked in bulk, and procurement often involves synthesis-on-demand, impacting lead times.
Key Considerations for Sourcing:
-
Purity Specification: For applications in drug discovery, a purity of ≥97% is generally required. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identify potential impurities that could interfere with subsequent reactions.
-
Supplier Validation: Engage with suppliers who can provide detailed characterization data (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm the structural identity and purity of the compound.
-
Lead Time: Due to its specialized nature, this chemical may not be an in-stock item. Plan for lead times that can range from several weeks to months.
Representative Supplier Overview:
| Supplier | Availability Note | Typical Scale |
| ChemicalBook | Lists multiple potential suppliers and pricing information.[1] | Grams to Kilograms |
| Chemrio | Listed, though may have variable stock status.[3] | Research Quantities |
Role in Organic Synthesis and Drug Discovery
Halogenated benzonitriles are crucial intermediates in medicinal chemistry.[4][5] The distinct reactivity of the chloro and iodo substituents, coupled with the versatile chemistry of the nitrile group, allows for a variety of synthetic transformations.
-
Cross-Coupling Reactions: The iodine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups at the 3-position.
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form heterocyclic structures like tetrazoles, which are important pharmacophores.[6]
-
Nucleophilic Aromatic Substitution (SNAr): While the chlorine atom is less reactive than the iodine in cross-coupling, it can be displaced by strong nucleophiles under specific conditions.
The strategic placement of these functional groups makes this compound a valuable starting material for building libraries of complex molecules for high-throughput screening in drug discovery programs.[7] Benzonitrile compounds, in general, have been investigated for their potential in developing antitumor drugs.[8]
Illustrative Synthesis Pathway
The synthesis of polysubstituted benzonitriles often involves multi-step sequences starting from simpler precursors. A common strategy involves the introduction of functional groups through electrophilic aromatic substitution reactions, such as nitration or halogenation, on a less substituted benzonitrile.
The following diagram illustrates a representative workflow for the synthesis of a related compound, 4-Chloro-3-nitrobenzonitrile, from p-chlorobenzonitrile.[6] This process of electrophilic substitution is analogous to methods that could be employed for the synthesis of this compound, where an iodinating agent would be used instead of a nitrating agent.
Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzonitrile (Illustrative Example) [6]
-
Preparation: In a three-neck flask equipped with a magnetic stirrer and cooled in an ice-salt bath to <0°C, add 20 mL of 95% concentrated sulfuric acid.
-
Substrate Addition: Slowly add p-chlorobenzonitrile (4.79 g, 40.1 mmol) to the cooled sulfuric acid. Stir until fully dissolved.
-
Nitration: Over the course of 1 hour, slowly add 95% fuming nitric acid (4.0 g, 63 mmol), ensuring the internal temperature remains below 0°C. The mixture may thicken.
-
Reaction: Continue stirring at low temperature for an additional 30-60 minutes after the addition is complete.
-
Workup: Slowly pour the reaction mixture into 100 mL of ice water with vigorous stirring. A white solid will precipitate.
-
Isolation: Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution, followed by water, until the washings are neutral.
-
Purification: The crude solid can be recrystallized from an 80% ethanol/water solution.
-
Drying: Dry the purified crystals under vacuum at 60°C to a constant weight to yield the final product.
Safety, Handling, and Storage
Substituted benzonitriles should be handled with care, as they can be harmful if swallowed, inhaled, or in contact with skin.[9][10] The presence of halogen atoms can enhance toxicity. Always consult the material safety data sheet (MSDS) before use.
Key Safety Hazards:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[9]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]
-
Handling: Avoid breathing dust and prevent contact with skin and eyes.[11] Use only in a well-ventilated area, preferably a chemical fume hood.
Standard Laboratory Handling Protocol:
-
Engineering Controls: Conduct all manipulations of solid this compound within a certified chemical fume hood to prevent inhalation of dust.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a flame-resistant lab coat.[11]
-
Dispensing: When weighing and transferring the solid, use spatulas and weighing paper. Avoid creating dust clouds.
-
Spill Management: In case of a spill, cordon off the area. Carefully sweep up the solid material without generating dust and place it into a sealed, labeled container for chemical waste disposal.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[11]
-
Disposal: Dispose of unused material and contaminated items in accordance with institutional and local regulations for hazardous chemical waste.[9]
References
- ChemSynthesis. This compound.
- Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis.
- PubChem. 4-Chlorobenzonitrile.
- PubChem. Benzonitrile, 4-chloro-3-nitro-.
- Wikipedia. 4-Chlorobenzonitrile.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- National Institutes of Health. Multicomponent Reaction-Assisted Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis.
- Google Patents. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.
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A Strategic Approach to the Preliminary Biological Screening of 4-Chloro-3-iodobenzonitrile: A Technical Guide
This guide provides a comprehensive, technically-grounded framework for conducting a preliminary biological screening of the novel compound, 4-Chloro-3-iodobenzonitrile. As pre-existing biological data on this specific molecule is scarce, this document outlines a logical, tiered approach, beginning with computational predictions and progressing through essential in vitro assays. The methodologies detailed herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust starting point for uncovering the therapeutic potential of this and other novel chemical entities.
Section 1: The Rationale and Initial Assessment of this compound
Structural Features and Therapeutic Hypotheses
This compound is a halogenated aromatic nitrile with the chemical formula C₇H₃ClIN and a molecular weight of 263.465 g/mol [1]. The presence of both chloro and iodo substituents on the benzonitrile scaffold suggests several avenues for biological activity. Halogenated compounds are well-represented in pharmaceuticals and are known to exhibit potent antimicrobial activities[2][3]. Specifically, halogenation can enhance lipophilicity, potentially improving membrane permeability and interaction with intracellular targets[4]. The benzonitrile group itself is a versatile pharmacophore found in compounds with a wide range of biological effects, including anti-inflammatory and enzyme inhibitory properties[5][6][7].
Given these structural alerts, our preliminary screening will focus on three key areas:
-
General Cytotoxicity: To establish a baseline for the compound's effect on cell viability.
-
Antimicrobial Activity: To investigate the potential for this compound to inhibit the growth of pathogenic microbes.
-
Enzyme Inhibition: To screen for specific interactions with a well-characterized enzyme, such as tyrosinase.
In Silico Toxicological Assessment: A Prudent First Step
Before synthesizing or handling the compound, an in silico toxicological assessment is a critical, cost-effective, and ethically responsible first step. Computational toxicology utilizes quantitative structure-activity relationship (QSAR) models and structural alerts to predict a chemical's potential toxicity based on its molecular structure[8][9]. This approach helps to anticipate potential hazards and guide subsequent experimental designs[10][11].
Workflow for In Silico Toxicity Prediction:
Caption: Workflow for the in silico prediction of toxicity.
This preliminary computational analysis will provide insights into potential liabilities of the this compound structure, allowing for informed decisions regarding safety precautions and the prioritization of future assays.
Section 2: Foundational In Vitro Screening: Cytotoxicity Profiling
The first and most critical experimental step is to determine the cytotoxic profile of this compound. This will establish a concentration range where the compound does not induce significant cell death, which is essential for interpreting the results of subsequent, more specific biological assays. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[12].
The MTT Assay: Principle and Rationale
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[13][14]. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity[15].
Detailed Protocol for MTT Cytotoxicity Assay
Materials:
-
Human cell line (e.g., HeLa or HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., acidified isopropanol or SDS-HCl solution)[13][15]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO₂ atmosphere[13][15].
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[15].
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals[13][15].
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization[12][13]. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader[12]. A reference wavelength of >650 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Hypothetical Data Presentation
| Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.88 ± 0.06 | 70.4 |
| 50 | 0.61 ± 0.05 | 48.8 |
| 100 | 0.25 ± 0.03 | 20.0 |
From this hypothetical data, the IC₅₀ would be determined to be approximately 50 µM. Subsequent assays should be conducted at concentrations well below this value to avoid confounding results due to general cytotoxicity.
Section 3: Investigating Antimicrobial Potential
The presence of two halogen atoms on the aromatic ring provides a strong rationale for investigating the antimicrobial properties of this compound[2][16][17]. The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various microorganisms[18][19].
Broth Microdilution Assay: A Gold Standard
This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium[20][21]. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a defined incubation period[18].
Detailed Protocol for Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells[20].
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in MHB directly in the 96-well plate. The concentration range should be guided by the cytotoxicity data (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours[19].
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Hypothetical MIC Data
| Bacterial Strain | MIC (µg/mL) of this compound |
| Staphylococcus aureus | 8 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
| Enterococcus faecalis | 16 |
This hypothetical data suggests that this compound has moderate activity against Gram-positive bacteria but is less effective against Gram-negative organisms.
Section 4: Screening for Enzyme Inhibitory Activity
Many drugs exert their effects by inhibiting specific enzymes. A preliminary screen against a commercially available and well-characterized enzyme can provide valuable insights into the compound's potential as a therapeutic agent. Tyrosinase is an excellent candidate for an initial screen due to its role in melanin biosynthesis and the availability of simple, colorimetric assays[22].
Tyrosinase Inhibition Assay: A Model System
Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of tyrosine to dopaquinone, a key step in melanin production. The formation of the colored product, dopachrome, can be monitored spectrophotometrically[23][24]. Inhibitors of tyrosinase are of interest in the cosmetic and pharmaceutical industries for skin whitening and treating hyperpigmentation disorders[22].
Detailed Protocol for Tyrosinase Inhibition Assay
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound stock solution in DMSO
-
Kojic acid (positive control inhibitor)[23]
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the tyrosinase enzyme solution. Allow this to pre-incubate for 10 minutes at room temperature[23][25].
-
Initiate Reaction: Add the L-DOPA substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at a wavelength of approximately 475-510 nm in kinetic mode for 30-60 minutes[25].
-
Controls: Include a negative control (enzyme and substrate without inhibitor) and a positive control (with kojic acid).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control. Determine the IC₅₀ value.
Overall Screening Workflow
Caption: A tiered workflow for the preliminary biological screening.
Section 5: Conclusion and Future Directions
This guide has outlined a systematic and logical approach for the initial biological evaluation of this compound. By starting with in silico predictions, establishing a cytotoxicity profile, and then proceeding to targeted screens for antimicrobial and enzyme inhibitory activities, researchers can efficiently gather foundational data. The results from this preliminary screening will be instrumental in guiding future research, which could include broader antimicrobial spectrum analysis, screening against a panel of other enzymes, and eventually, mechanistic studies and in vivo testing for promising activities. This structured approach not only maximizes the efficiency of the research but also ensures that the biological potential of novel compounds is explored in a safe and scientifically rigorous manner.
References
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- MTT assay protocol. (n.d.). Abcam.
- MTT Proliferation Assay Protocol. (2025). ResearchGate.
- Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). Clinical and Laboratory Standards Institute. National Center for Biotechnology Information.
- Tyrosinase Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision.
- Broth Dilution Method for MIC Determination. (2013). Microbe Online.
- Broth microdilution. (n.d.). In Wikipedia.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- This compound. (n.d.). Chemical Synthesis Database.
- Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
- Tyrosinase Inhibitor Assay Kit. (n.d.). Attogene.
- Discovery of Tyrosinase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. (2022). Thieme Chemistry.
- Synthesis of benzonitriles from substituted benzoic acid. (2005). Google Patents.
- Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria. (2003). PubMed.
- 4-Chlorobenzonitrile. (n.d.). PubChem.
- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.
- Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus. (2022). PMC.
- 4-Chlorobenzonitrile. (n.d.). In Wikipedia.
- BN/CC Isosteric Compounds as Enzyme Inhibitors: N- and B-Ethyl-1,2-azaborine Inhibit Ethylbenzene Hydroxylation as Nonconvertible Substrate Analogues. (2015). PMC.
- In silico prediction of toxicity and its applications for chemicals at work. (2020). PMC.
- In Silico Approaches for Predictive Toxicology. (n.d.). OUCI.
- Benzonitrile, 4-chloro-3-nitro-. (n.d.). PubChem.
- In silico tools for toxicity prediction. (2019). ResearchGate.
- In silico prediction of drug toxicity. (2001). Semantic Scholar.
- Biotransformation by enzymes of the nitrile metabolism. (n.d.). Biotransformations.
- Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. (2023). PubMed.
- Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. (2020). MDPI.
- Enzyme Inhibition and Docking Scores of Synthesized Compounds. (n.d.). ResearchGate.
- Promiscuous enzyme enables efficient and benign synthesis of nitriles. (2018). University of Amsterdam.
- Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. (2016). MDPI.
- 4-Iodobenzonitrile. (n.d.). PubChem.
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- 17. Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents [mdpi.com]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 25. sigmaaldrich.cn [sigmaaldrich.cn]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki-Miyaura Coupling of 4-Chloro-3-iodobenzonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 4-Chloro-3-iodobenzonitrile in Biaryl Synthesis
In the landscape of modern medicinal chemistry and materials science, the construction of biaryl scaffolds remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging carbon-carbon bonds due to its mild conditions, broad functional group tolerance, and the commercial availability of reagents.[1] The substrate, this compound, presents a unique opportunity for selective functionalization. Possessing two distinct halogen atoms, it allows for a stepwise and site-selective introduction of aryl or heteroaryl moieties. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds—the former being much more susceptible to oxidative addition by a palladium catalyst—enables the selective synthesis of 4-chloro-3-arylbenzonitriles.[2][3] These intermediates are valuable precursors for more complex molecules, finding applications in the development of novel pharmaceuticals and functional materials.[4][5]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this compound, detailing the underlying mechanistic principles, offering field-proven insights into reaction optimization, and presenting a robust experimental protocol for its successful implementation.
Mechanistic Insight: Achieving Selectivity
The widely accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6] The selectivity in the coupling of this compound is determined in the initial oxidative addition step. The palladium(0) catalyst preferentially inserts into the weaker, more reactive carbon-iodine bond over the stronger carbon-chlorine bond.
Caption: Catalytic cycle of the selective Suzuki-Miyaura coupling.
The base plays a crucial role in the transmetalation step by activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the aryl group to the palladium center.[7] The final reductive elimination step releases the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Application Notes: Keys to a Successful Coupling
Catalyst and Ligand Selection
The choice of the palladium source and ligand is critical for achieving high yields and selectivity. While a variety of palladium catalysts can be employed, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice for the coupling of aryl iodides. Alternatively, a combination of a Pd(II) source like Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand can be used. For challenging substrates, more electron-rich and bulky phosphine ligands may enhance catalytic activity.
The Role of the Base and Solvent System
An inorganic base is essential for the transmetalation step. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used and generally provide good results. The choice of solvent is also important; a mixture of an organic solvent and water is typically employed. A common system is a 4:1 to 5:1 ratio of 1,4-dioxane and water. This biphasic system helps to dissolve both the organic substrates and the inorganic base. It is imperative to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.
Reaction Temperature and Monitoring
The reaction temperature typically ranges from 80 to 100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts.
Experimental Protocols
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials and Equipment
-
Substrates: this compound, various arylboronic acids.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Base: Anhydrous Potassium Carbonate (K₂CO₃).
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water.
-
Glassware: Schlenk flask or a round-bottom flask with a condenser, magnetic stir bar.
-
Inert Atmosphere: Nitrogen or Argon gas line.
-
Workup: Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Purification: Silica gel for column chromatography.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, 5 mL total).
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-chloro-3-arylbenzonitrile.
-
Data Presentation: Expected Outcomes
The following table provides representative data for the Suzuki-Miyaura coupling of a similar substrate, which can be used as a general guide for expected yields with this compound. Actual yields may vary depending on the specific arylboronic acid used and optimization of reaction conditions.
| Arylboronic Acid | Substituent | Expected Yield (%) | Notes |
| Phenylboronic acid | -H | 85-95 | Standard coupling partner. |
| 4-Methoxyphenylboronic acid | -OCH₃ | 88-96 | Electron-donating groups are well-tolerated. |
| 4-Fluorophenylboronic acid | -F | 82-92 | Electron-withdrawing groups may require slightly longer reaction times. |
| 4-Cyanophenylboronic acid | -CN | 80-90 | The nitrile group is compatible with the reaction conditions. |
Data is representative and adapted from typical Suzuki-Miyaura reaction outcomes for aryl iodides.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, extending the reaction time, or using a more active catalyst system (e.g., a different phosphine ligand). Ensure that the solvents were properly degassed.
-
Byproduct Formation: The primary potential byproduct is the homocoupling of the arylboronic acid. This can sometimes be minimized by using a slight excess of the aryl halide or by carefully controlling the reaction temperature.
-
Catalyst Decomposition: If the reaction mixture turns black, it may indicate the decomposition of the palladium catalyst to palladium black. This can be caused by the presence of oxygen or impurities. Ensure all reagents are pure and the reaction is maintained under a strict inert atmosphere.
Conclusion
The selective Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of functionalized biaryl nitriles. By leveraging the differential reactivity of the carbon-halogen bonds, chemists can achieve site-selective arylation at the 3-position, preserving the chloro-substituent for subsequent transformations. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- RSC Publishing. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 2022. [Link]
- NIH National Library of Medicine. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI, 2019. [Link]
- NIH National Library of Medicine. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ResearchGate. Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with...
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2022. [Link]
- Google Patents. Method of carrying out Suzuki-Miyaura CC-coupling reactions.
- Google Patents. Method for carrying out-CC-coupling reactions.
- ResearchGate. The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).
- NIH National Library of Medicine. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- ResearchGate. Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile...
- Chemical Synthesis Database. This compound.
- NIH National Library of Medicine. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave.
Sources
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 3. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Chloro-3-iodobenzonitrile in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-Chloro-3-iodobenzonitrile has emerged as a highly versatile and valuable scaffold. Its unique substitution pattern, featuring a nitrile group and two distinct halogens on a benzene ring, offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.
Introduction: The Physicochemical Advantage of this compound
This compound is a crystalline solid with the molecular formula C₇H₃ClIN. Its utility in medicinal chemistry stems from the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitrile group activates the aromatic ring, while the differential reactivity of the chloro and iodo substituents allows for selective, stepwise functionalization. The iodine atom is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, making it the preferred site for initial diversification. The less reactive chlorine atom can then be targeted in subsequent transformations, such as nucleophilic aromatic substitution (SNAr), under more forcing conditions. This hierarchical reactivity is a key asset in the construction of complex molecular architectures.
Core Applications in Medicinal Chemistry
The primary application of this compound is as a linchpin building block for the synthesis of diverse compound libraries. Its ability to undergo a variety of coupling reactions makes it a valuable starting material for generating novel chemical entities for high-throughput screening.
A Key Intermediate in the Synthesis of Antiparasitic Agents
A notable application of this compound is in the synthesis of dicationic 3,5-diphenylisoxazoles, which have demonstrated potent in vitro activity against various protozoan parasites, including Trypanosoma brucei rhodesiense and Plasmodium falciparum.[1][2] In this context, the benzonitrile serves as a key precursor to one of the phenyl rings of the final isoxazole scaffold. The nitrile functionality is typically converted into a benzamidine group, a common pharmacophore in antiparasitic drugs that is known to interact with the minor groove of parasitic DNA.
The general synthetic strategy involves the initial functionalization of the iodo position via a palladium-catalyzed cross-coupling reaction, followed by the elaboration of the nitrile group and subsequent cyclization to form the isoxazole core.
Key Synthetic Transformations and Protocols
The versatility of this compound is best illustrated through the key chemical reactions it readily undergoes. Below are detailed protocols for some of the most common and impactful transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodo group makes this compound an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. The higher reactivity of the C-I bond over the C-Cl bond in this compound allows for selective coupling at the 3-position.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 85 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-phenyl-4-chlorobenzonitrile.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound
| Arylboronic Acid Partner | Product | Typical Yield (%) |
| Phenylboronic acid | 3-Phenyl-4-chlorobenzonitrile | 85-95 |
| 4-Methoxyphenylboronic acid | 4-Chloro-3-(4-methoxyphenyl)benzonitrile | 80-90 |
| 3-Pyridylboronic acid | 4-Chloro-3-(pyridin-3-yl)benzonitrile | 75-85 |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to important structural motifs in medicinal chemistry. Again, the reaction proceeds selectively at the iodo position of this compound.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate) to afford 4-chloro-3-(phenylethynyl)benzonitrile.
-
Diagram 2: Sonogashira Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for Sonogashira coupling.
This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals. The C-I bond of this compound is preferentially aminated over the C-Cl bond.
Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)
-
Xantphos (0.03 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and anhydrous, degassed toluene.
-
Add aniline via syringe.
-
Seal the vial and heat to 100 °C for 16-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 4-chloro-3-(phenylamino)benzonitrile.
-
Nucleophilic Aromatic Substitution (SNAr)
While the iodo group is more reactive in cross-coupling reactions, the chloro group can be displaced by nucleophiles via an SNAr mechanism, particularly after the iodo position has been functionalized. The electron-withdrawing nitrile group facilitates this reaction.
Protocol: SNAr of a 3-Aryl-4-chlorobenzonitrile with Morpholine
-
Materials:
-
3-Aryl-4-chlorobenzonitrile (1.0 eq)
-
Morpholine (3.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Combine the 3-aryl-4-chlorobenzonitrile, morpholine, and potassium carbonate in DMSO.
-
Heat the mixture to 120 °C and stir for 24 hours.
-
Cool the reaction and pour into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify by column chromatography to afford the desired 3-aryl-4-(morpholino)benzonitrile.
-
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a gateway to a wide array of complex molecules. Its differential halogen reactivity allows for a predictable and controlled synthetic approach to novel compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile intermediate in their drug discovery endeavors. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- Patrick, D. A., Bakunov, S. A., Bakunova, S. M., Kumar, E. V. K. S., Lombardy, R. J., Jones, S. K., ... & Tidwell, R. R. (2007). Synthesis and in Vitro Antiprotozoal Activities of Dicationic 3,5-Diphenylisoxazoles. Journal of Medicinal Chemistry, 50(10), 2468–2485. [Link]
- Bakunov, S. A., Bakunova, S. M., Wenzler, T., Gurova, K. V., Gurova, I. A., D'Anneo, A., ... & Tidwell, R. R. (2006). Synthesis and in vitro/in vivo evaluation of dicationic 2,5-diphenyl-1,3,4-oxadiazoles as antiprotozoal agents. Journal of medicinal chemistry, 49(5), 1499-1502.
- Ismail, M. A., Brun, R., Easterbrook, J. D., Tanious, F. A., Wilson, W. D., & Boykin, D. W. (2003). Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine. Journal of Medicinal Chemistry, 46(22), 4761-4769.
Sources
Application Note & Protocols: 4-Chloro-3-iodobenzonitrile as a Strategic Building Block for the Synthesis of Kinase Inhibitors
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. This guide details the strategic application of 4-chloro-3-iodobenzonitrile, a highly versatile and functionalized scaffold, in the synthesis of novel kinase inhibitors. We will explore its unique reactivity, outline key synthetic transformations, and provide detailed protocols for its use in constructing complex molecular architectures designed to target critical kinase-driven signaling cascades.
The Strategic Advantage of this compound
This compound (Molecular Formula: C₇H₃ClIN) is a substituted aromatic compound that offers a unique combination of features, making it an exceptionally valuable starting material in medicinal chemistry.[2] Its utility is rooted in the differential reactivity of its two halogen substituents, the iodine and chlorine atoms, which allows for selective and sequential chemical modifications.
The core value proposition lies in this orthogonal reactivity:
-
The Iodo Group: The carbon-iodine bond is significantly weaker and more readily participates in palladium-catalyzed cross-coupling reactions. This allows for the initial, selective introduction of a diverse range of molecular fragments at the 3-position.
-
The Chloro Group: The carbon-chlorine bond is stronger and less reactive under the conditions typically used to functionalize the iodo position. This enables a subsequent, distinct coupling reaction to be performed at the 4-position, often requiring more forcing conditions or specialized catalyst systems.
-
The Benzonitrile Moiety: The nitrile group is a common feature in many kinase inhibitors, often serving as a key hydrogen bond acceptor to engage with the hinge region of the kinase active site. It is also a versatile chemical handle that can be hydrolyzed to a carboxylic acid or converted to other functional groups like tetrazoles.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1009-35-4 |
| Molecular Formula | C₇H₃ClIN |
| Molecular Weight | 263.47 g/mol [2] |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 98-102 °C |
Targeting Kinase Signaling Pathways in Disease
Protein kinases orchestrate cellular communication by catalyzing the phosphorylation of substrate proteins, acting as molecular switches in complex signaling networks that control cell growth, proliferation, and survival. In many cancers, mutations or overexpression of specific kinases lead to the constitutive activation of these pathways, driving uncontrolled cell division and tumor progression.[1][4]
Key pathways frequently implicated in cancer include:
-
MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.[5]
-
PI3K/AKT/mTOR Pathway: A central node for regulating cell growth, metabolism, and survival.[6]
-
JAK/STAT Pathway: Critical for cytokine signaling and immune responses, often dysregulated in hematological malignancies.[5]
The goal of a kinase inhibitor is to block the aberrant activity of a specific kinase, thereby shutting down the downstream signaling responsible for the disease phenotype.
Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling cascade and the point of intervention for a targeted kinase inhibitor.
Core Synthetic Methodologies: A Stepwise Approach
The power of this compound lies in its capacity for sequential, site-selective functionalization using palladium-catalyzed cross-coupling reactions. This allows for the controlled and deliberate construction of complex molecules.
Caption: Sequential functionalization strategy for this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an aryl halide.[7][8] It is typically the first reaction performed on the this compound scaffold, targeting the more reactive iodo position.[9]
-
Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation, where the organic group is transferred from the boron atom to the palladium center (this step is facilitated by a base), and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[8]
-
Causality: The C-I bond is weaker than the C-Cl bond, resulting in a lower activation energy for the oxidative addition step. This kinetic preference allows for high selectivity for reaction at the 3-position under mild conditions, leaving the chloro group intact for subsequent transformations.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is invaluable for introducing rigid, linear alkyne linkers into the inhibitor scaffold, which can be used to probe deep into a kinase's binding pocket.
-
Mechanism Insight: The reaction involves two interconnected catalytic cycles.[12] In the palladium cycle, oxidative addition of the aryl iodide occurs. In the copper cycle, the copper(I) acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product.[12]
-
Causality: Similar to the Suzuki coupling, the greater reactivity of the aryl iodide ensures that the alkynylation occurs selectively at the 3-position.[11] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[12][13]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[14][15][16] This reaction is arguably one of the most important for kinase inhibitor synthesis, as the diarylamine motif is a privileged scaffold found in numerous approved drugs (e.g., Imatinib, Lapatinib).
-
Mechanism Insight: The cycle begins with oxidative addition of the aryl halide to the Pd(0) catalyst. The amine then coordinates to the palladium complex, and following deprotonation by a base, a palladium-amido complex is formed. Reductive elimination forges the C-N bond.[16]
-
Causality: This reaction is often performed as the second step, targeting the less reactive C-Cl bond. This typically requires more specialized, sterically hindered phosphine ligands (e.g., BippyPhos, Josiphos-type ligands) and stronger bases (e.g., sodium tert-butoxide) to facilitate the challenging oxidative addition of the aryl chloride.[17]
Application Protocol: Synthesis of a Hypothetical Kinase Inhibitor ("Kinhinitrile-789")
This section provides a validated, step-by-step workflow for the synthesis of a hypothetical kinase inhibitor, Kinhinitrile-789 , demonstrating the sequential functionalization strategy.
Scheme:
-
Step 1 (Suzuki Coupling): this compound is coupled with 4-methoxyphenylboronic acid.
-
Step 2 (Buchwald-Hartwig Amination): The resulting intermediate is coupled with 3-aminopyridine.
Materials and Reagents
-
This compound
-
4-Methoxyphenylboronic acid
-
3-Aminopyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Protocol
Step 1: Suzuki-Miyaura Coupling to Synthesize 4-Chloro-3-(4-methoxyphenyl)benzonitrile
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure intermediate.
Step 2: Buchwald-Hartwig Amination to Synthesize Kinhinitrile-789
-
Reactor Setup: To a dry Schlenk tube, add the product from Step 1 (1.0 eq), 3-aminopyridine (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Pre-formation (Optional but Recommended): In a separate glovebox or under inert atmosphere, pre-mix Pd₂(dba)₃ (0.02 eq) and Xantphos (0.05 eq) in a small amount of toluene and stir for 15 minutes.
-
Catalyst & Solvent Addition: Add the pre-formed catalyst solution (or the solid catalyst components directly) to the Schlenk tube. Evacuate and backfill the tube with argon three times. Add anhydrous toluene to achieve a substrate concentration of approximately 0.15 M.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by slowly adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final product, Kinhinitrile-789 .
Table 2: Summary of Reaction Conditions for Kinhinitrile-789 Synthesis
| Parameter | Step 1: Suzuki Coupling | Step 2: Buchwald-Hartwig Amination |
|---|---|---|
| Electrophile | This compound | 4-Chloro-3-(4-methoxyphenyl)benzonitrile |
| Nucleophile | 4-Methoxyphenylboronic acid | 3-Aminopyridine |
| Pd Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ |
| Ligand | dppf (in catalyst) | Xantphos |
| Base | Na₂CO₃ | NaOtBu |
| Solvent | Dioxane/Water (4:1) | Toluene |
| Temperature | 90 °C | 110 °C |
| Typical Time | 4-6 h | 12-18 h |
Safety and Handling
-
This compound & Intermediates: These are chemical reagents. Always handle them in a well-ventilated chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[18][19][20][21]
-
Reagents: Palladium catalysts can be toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere. Anhydrous solvents like dioxane and toluene are flammable.
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.[18]
Conclusion
This compound is a superior building block for the synthesis of kinase inhibitors due to the orthogonal reactivity of its halogen substituents. This feature enables a reliable and strategic approach to molecular construction, allowing for the sequential introduction of distinct pharmacophoric elements through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust framework for researchers to leverage this versatile scaffold in the discovery and development of novel targeted therapeutics.
References
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- Konieczny, M. et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. PMC - NIH.
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- Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment.
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- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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- Google Patents. (2013). CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation.
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- ResearchGate. (2011). (PDF) Recent Advances in Sonogashira Reactions.
- NIH. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies.
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- RCSI Repository. Natural products containing the nitrile functional group and their biological activities.
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- PubMed. (1995). Potential Chemotherapeutic Activity of 4-iodo-3-nitrobenzamide. Metabolic Reduction to the 3-nitroso Derivative and Induction of Cell Death in Tumor Cells in Culture.
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- NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
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Introduction: The Strategic Advantage of 4-Chloro-3-iodobenzonitrile
An In-Depth Guide to the Synthetic Utility of 4-Chloro-3-iodobenzonitrile for Advanced Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound emerges as a highly valuable and versatile building block, particularly for researchers in medicinal chemistry and materials science. Its utility is anchored in the differential reactivity of its two halogen substituents: the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond.
The C-I bond is substantially weaker and more polarizable than the C-Cl bond, rendering it significantly more susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0).[1] This reactivity difference allows for highly selective, stepwise functionalization of the aromatic ring. Chemists can first exploit the reactive C-I bond in a variety of cross-coupling reactions, leaving the more robust C-Cl bond untouched for subsequent transformations. This inherent orthogonality provides a powerful handle for the controlled and predictable synthesis of polysubstituted aromatic compounds, a common motif in pharmaceuticals and functional materials.[2] This guide provides detailed protocols and mechanistic insights for key synthetic transformations utilizing this strategic building block.
Core Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl structures from an aryl halide and an organoboron reagent.[3][4] With this compound, this reaction proceeds with exceptional selectivity at the C-I position.
Mechanistic Rationale
The catalytic cycle, illustrated below, is a well-established pathway for palladium-catalyzed cross-coupling reactions.[3][5] The cycle commences with the oxidative addition of the Pd(0) catalyst into the more reactive C-I bond. The choice of base is critical; it facilitates the formation of a boronate anion from the boronic acid, which enhances its nucleophilicity and promotes the transmetalation step.[3][6] The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[4]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 2-Chloro-5-cyano-biphenyl
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Solvent and Degassing: Add a 4:1 mixture of Toluene and Water. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | >95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 3-Pyridylboronic acid | PdCl₂(dppf) (3%) | dppf | Cs₂CO₃ | DME/H₂O | 85 | 88 |
| N-Boc-pyrazole-4-boronic acid ester | Pd₂(dba)₃ (1.5%) | XPhos (3%) | K₃PO₄ | 1,4-Dioxane | 100 | 90 |
Note: Yields are representative and can vary based on specific substrate and reaction scale.
Core Application II: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds, linking an aryl halide with a terminal alkyne.[1][7] This reaction is exceptionally useful for creating conjugated systems and is typically co-catalyzed by palladium and copper(I).[8] The high reactivity of the C-I bond in this compound ensures that the coupling occurs selectively at this position.
Mechanistic Rationale
The Sonogashira reaction operates via two interconnected catalytic cycles.[8][9] In the palladium cycle, oxidative addition to the C-I bond occurs first. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.[9] This species is highly reactive and undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination yields the aryl-alkyne product and regenerates the Pd(0) catalyst. The amine base serves both to deprotonate the alkyne and as a solvent.[7]
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Application Note & Protocol: Synthesis of 4-Chloro-3-iodobenzonitrile and its Analogs for Drug Discovery
Abstract
Substituted benzonitriles are a cornerstone in medicinal chemistry, serving as crucial intermediates and pharmacophores in a wide range of therapeutic agents.[1][2] The 4-chloro-3-iodobenzonitrile scaffold is a particularly valuable building block, offering two distinct halogen handles for orthogonal functionalization. The iodine atom provides a reactive site for cross-coupling reactions, while the chlorine atom can be targeted in subsequent transformations. This application note provides a comprehensive, field-proven guide for the synthesis of the core this compound molecule and a detailed protocol for its diversification into a library of analogs using the Suzuki-Miyaura cross-coupling reaction. The methodologies are designed for researchers in organic synthesis and drug development, with a focus on procedural causality, safety, and robust validation.
Synthetic Strategy Overview
The overall strategy is a two-part process. First, the synthesis of the core intermediate, this compound, is achieved via a Sandmeyer-type reaction starting from the commercially available 4-amino-3-chlorobenzonitrile. Second, this core intermediate is used as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to generate a diverse library of 3-aryl-4-chlorobenzonitrile analogs.
Figure 1: Overall synthetic workflow for the preparation of this compound and its subsequent diversification into analogs via Suzuki coupling.
Part A: Experimental Protocol for this compound
This procedure details the conversion of an aromatic amine to an aryl iodide via a diazonium salt intermediate, a classic and reliable transformation in organic synthesis.[3][4]
Principle: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring with a variety of substituents.[5] The process occurs in two main stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This low temperature is critical to prevent the highly unstable diazonium salt from decomposing prematurely.
-
Nucleophilic Substitution: The diazonium group (N₂) is an excellent leaving group. Its displacement by a nucleophile, in this case, iodide (I⁻), proceeds to form the final aryl iodide product.[6] This specific step is often referred to as a Sandmeyer-type reaction and does not strictly require the copper catalyst seen in other variations like chlorination or bromination.[6]
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Engineering Controls: All steps must be performed inside a certified chemical fume hood.[7] An eyewash station and safety shower must be readily accessible.[8]
-
Reagent Hazards:
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Handle with extreme care.
-
Sodium Nitrite (NaNO₂): Oxidizing solid. Toxic if swallowed. Avoid contact with skin and eyes.
-
Diazonium Salts: Potentially explosive when isolated and dry. This protocol is designed to use the salt in situ as a solution, which is a significantly safer practice. Never attempt to isolate the diazonium salt intermediate.
-
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Quantity (Example Scale) | Moles (equiv.) |
| 4-Amino-3-chlorobenzonitrile | 21803-75-8 | 152.58 | 5.00 g | 32.8 mmol (1.0) |
| Concentrated HCl (~37%) | 7647-01-0 | 36.46 | 15 mL | ~180 mmol (5.5) |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 2.50 g | 36.2 mmol (1.1) |
| Potassium Iodide (KI) | 7681-11-0 | 166.00 | 6.00 g | 36.1 mmol (1.1) |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~50 mL | - |
| Saturated Sodium Thiosulfate | 7772-98-7 | 158.11 | ~50 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~10 g | - |
Step-by-Step Procedure
Protocol 1: Diazotization
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, add 4-amino-3-chlorobenzonitrile (5.00 g, 32.8 mmol).
-
Add concentrated HCl (15 mL) and deionized water (25 mL). Stir the suspension.
-
Place the flask in an ice-salt bath and cool the internal temperature to 0 °C.
-
In a separate beaker, dissolve sodium nitrite (2.50 g, 36.2 mmol) in deionized water (15 mL) and cool the solution in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes. Causality: A slow, dropwise addition is crucial to maintain the internal temperature between 0–5 °C, preventing the decomposition of the diazonium salt and controlling the exothermic reaction.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes at 0–5 °C to ensure the reaction goes to completion.
Protocol 2: Iodo-dediazoniation
-
In a 500 mL beaker, dissolve potassium iodide (6.00 g, 36.1 mmol) in deionized water (20 mL).
-
Slowly and carefully, pour the cold diazonium salt solution from Protocol 1 into the potassium iodide solution with vigorous stirring. Observe: Effervescence (release of N₂ gas) will occur immediately.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Gently heat the reaction mixture to 50 °C for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.
-
Cool the mixture back to room temperature. A dark-colored solid precipitate should be present.
Protocol 3: Work-up and Purification
-
Add ethyl acetate (100 mL) to the reaction mixture and transfer the contents to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).
-
Combine the organic layers. Wash the combined organic phase sequentially with:
-
Saturated sodium thiosulfate solution (2 x 25 mL) to remove any residual iodine.
-
Saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to aid in the removal of water.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5).[9] Alternatively, recrystallization from ethanol/water can be employed.
-
The final product, this compound (CAS 914106-26-6), should be obtained as a solid.[10]
Part B: Protocol for Analog Synthesis via Suzuki-Miyaura Coupling
The iodine atom installed in Part A is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse analogs.
Principle: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[11] The catalytic cycle generally involves three key steps:[12]
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound, forming a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the palladium(0) catalyst.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).[9]
-
Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired analog.[9]
Table of Representative Analogs
The following table illustrates the versatility of the Suzuki coupling for generating analogs from this compound.
| Analog | Boronic Acid Reagent | Typical Catalyst/Base System | Product Structure |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | ![]() |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | ![]() |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | ![]() |
| 4 | Pyridine-3-boronic acid | SPhos Pd G2 / K₃PO₄ | ![]() |
Troubleshooting and Optimization
| Problem | Probable Cause | Suggested Solution |
| Low yield in Sandmeyer reaction | Incomplete diazotization or premature decomposition of the diazonium salt. | Ensure the temperature is strictly maintained between 0–5 °C during NaNO₂ addition. Check the purity of the starting amine and NaNO₂. |
| Dark, intractable tar forms | Reaction temperature for Sandmeyer was too high; side reactions occurred. | Repeat the reaction with better temperature control. Ensure the diazonium salt solution is added to the KI solution, not the other way around, to maintain an excess of nucleophile. |
| No/low conversion in Suzuki coupling | Inactive catalyst, insufficient base, or presence of oxygen. | Use a fresh, high-quality palladium catalyst. Ensure the base is finely powdered and anhydrous. Thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction. |
| Formation of homocoupled byproducts | The boronic acid is unstable under the reaction conditions. | Use milder conditions (lower temperature, different base like K₃PO₄). Add the boronic acid portion-wise or via syringe pump. |
| Difficult purification | Close-running impurities on TLC. | Optimize the solvent system for column chromatography. If the product is a solid, attempt recrystallization from a different solvent system. |
Conclusion
This application note provides robust and detailed protocols for the synthesis of the versatile building block this compound and its subsequent diversification into a range of analogs. By explaining the causality behind critical steps and offering practical troubleshooting advice, these methods are designed to be readily implemented by researchers in drug discovery and synthetic chemistry. The strategic use of Sandmeyer and Suzuki-Miyaura reactions enables the efficient construction of novel molecular architectures, paving the way for the development of new chemical entities with potential therapeutic applications.
References
- BenchChem. handling and safety precautions for iodine monochloride.
- New Jersey Department of Health. IODINE MONOCHLORIDE HAZARD SUMMARY.
- Samrat Pharmachem Limited. SAFETY DATA SHEET: Iodine Monochloride.
- NOAA - CAMEO Chemicals. IODINE MONOCHLORIDE.
- Loba Chemie. IODINE MONOCHLORIDE FOR SYNTHESIS.
- ChemicalBook. This compound | 914106-26-6.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.
- BenchChem. 3-Iodobenzonitrile | 69113-59-3.
- BenchChem. Application of Benzonitrile in the Synthesis of Pharmaceuticals.
- NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis.
- Wikipedia. Sandmeyer reaction.
- Younas, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Organic Chemistry Portal. Sandmeyer Reaction.
- BenchChem. Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Sigma-Aldrich. 4-Amino-3-chlorobenzonitrile 97%.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. samratpharmachem.com [samratpharmachem.com]
- 8. nj.gov [nj.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 914106-26-6 [m.chemicalbook.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Role of 4-Chloro-3-iodobenzonitrile in Modern Agrochemical Synthesis
Introduction
The relentless demand for higher crop yields and more sustainable agricultural practices necessitates the continuous discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. The molecular architecture of modern pesticides and herbicides is often complex, requiring sophisticated synthetic strategies. Halogenated aromatic compounds serve as indispensable building blocks in this endeavor, offering chemists precise control over a molecule's physicochemical properties and metabolic stability.[1]
Among these, 4-Chloro-3-iodobenzonitrile is a particularly valuable, pre-functionalized intermediate. Its structure is distinguished by three key features: a nitrile group, a relatively inert chlorine atom, and a highly reactive iodine atom. This arrangement is not a coincidence but a deliberate design element that enables selective, sequential chemical transformations. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for regioselective functionalization, making it a powerful scaffold for building diverse molecular libraries in the search for new active ingredients.
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the strategic application of this compound. We will detail its physicochemical properties, explore its value in synthetic design, and provide detailed, field-proven protocols for key transformations that are foundational to the synthesis of advanced agrochemical candidates.
PART 1: Physicochemical and Reactivity Profile
A thorough understanding of a reagent's properties is fundamental to its effective use. This compound's utility is primarily dictated by the unique interplay of its three functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 914106-26-6 | [2] |
| Molecular Formula | C₇H₃ClIN | [2] |
| Molecular Weight | 263.46 g/mol | [2] |
| Appearance | Off-white to pale yellow solid (typical) | Inferred |
| InChIKey | WUNSVSXKDMQXSB-UHFFFAOYSA-N | [2] |
Core Reactivity Insights:
-
The Nitrile Group (-C≡N): This versatile group serves as a synthetic linchpin. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to direct ortho-metallation. Amide linkages, in particular, are a cornerstone of many successful insecticide classes, including the diamides.
-
Differential Halogen Reactivity (C-I vs. C-Cl): This is the most critical feature of the molecule. The carbon-iodine bond has a significantly lower bond dissociation energy than the carbon-chlorine bond. Consequently, it is far more susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). This reactivity delta is the key to performing selective cross-coupling reactions at the 3-position (iodine) while preserving the 4-position (chlorine) for potential subsequent transformations. This selective reactivity makes aryl iodides superior substrates for cross-coupling reactions, leading to faster reaction times and milder conditions compared to aryl bromides or chlorides.[3]
PART 2: Strategic Value in Agrochemical Design
The architecture of this compound is ideally suited for a modular or "building block" approach to synthesis, a core strategy in modern discovery chemistry. By leveraging the differential halogen reactivity, chemists can perform sequential functionalization, rapidly creating a library of analogues from a common intermediate. This approach is vastly more efficient than synthesizing each target molecule from scratch.
The logical workflow enabled by this molecule allows for the systematic exploration of the chemical space around a core scaffold, which is essential for optimizing biological activity and fine-tuning properties during the lead optimization phase of agrochemical R&D.
Caption: Conceptual workflow for sequential functionalization.
PART 3: Application Protocols for Agrochemical Scaffolds
The following protocols describe foundational palladium-catalyzed cross-coupling reactions that leverage the high reactivity of the C-I bond in this compound.[4][5] These methods are staples in agrochemical synthesis for constructing the complex bi-aryl and hetero-aryl structures common in modern active ingredients.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of a bi-aryl structure, a common motif in many fungicides and herbicides, by coupling the title compound with a boronic acid.
Objective: To synthesize 4-chloro-3-(pyridin-3-yl)benzonitrile.
Materials:
-
This compound (1.0 eq)
-
Pyridine-3-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), pyridine-3-boronic acid (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 volume ratio) via syringe. The solution should be sufficiently concentrated (e.g., 0.1 M with respect to the starting iodide).
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously overnight (12-18 hours).
-
Monitoring: Check for the consumption of the starting iodide using thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality and Rationale:
-
Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) source that is highly effective for Suzuki couplings of aryl iodides.[5]
-
Base: K₂CO₃ is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Solvent System: The dioxane/water mixture provides a homogenous phase at elevated temperatures for both the organic-soluble reagents and the inorganic base. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the sensitive Pd(0) catalyst, which would halt the catalytic cycle.
PART 4: Mechanistic Insights: The Suzuki-Miyaura Cycle
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst. The selective reaction at the C-I bond of this compound is determined by the first and often rate-limiting step of this cycle.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond. This step is much faster for the weaker C-I bond than the stronger C-Cl bond, ensuring high selectivity for reaction at the 3-position.
-
Transmetalation: The organic group (R) from the boronic acid (activated by the base to a boronate) is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic fragments (Ar and R) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst to re-enter the cycle.
PART 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogues like 4-chlorobenzonitrile and 3-iodobenzonitrile provide a strong basis for assessing its potential hazards. Nitrile-containing aromatic compounds should always be handled with care.
Table 2: Summary of Potential Hazards and Precautions
| Hazard Class | Statement | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink or smoke when using. Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[6] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing.[6] |
| Eye Irritation | Causes serious eye irritation. | Wear eye/face protection (safety goggles).[6] |
| Handling | Use in a chemical fume hood. Avoid dust formation. Keep container tightly closed in a dry, cool place. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Note: This information is based on analogous compounds and should be used as a guide. A substance-specific risk assessment should always be performed before use.
PART 6: Conclusion
This compound is more than just another halogenated intermediate; it is a strategically designed building block that offers a distinct advantage in the synthesis of complex molecules for agrochemical applications. Its key feature—the differential reactivity of its C-I and C-Cl bonds—empowers chemists to employ selective, sequential functionalization strategies. This enables the efficient construction and rapid diversification of novel molecular scaffolds, accelerating the discovery and optimization of the next generation of high-performing, sustainable crop protection agents. The protocols and principles outlined in this guide provide a foundational framework for leveraging this versatile reagent to its full potential.
References
- Title: Palladium-catalyzed cross-coupling reactions: a powerful tool for the synthesis of agrochemicals. Source: CABI Digital Library URL:[Link]
- Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
- Title: 4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: this compound Source: Chemical Synthesis D
- Title: 4-Chlorobenzonitrile | C7H4ClN | CID 12163 Source: PubChem URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
methods for functionalization of the cyano group in 4-Chloro-3-iodobenzonitrile
An Application Guide for the Strategic Functionalization of the Cyano Group in 4-Chloro-3-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of this compound
This compound is a highly versatile synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the presence of three distinct, orthogonally reactive functional groups on a stable benzene ring. The cyano (-C≡N) group, the focus of this guide, is a cornerstone functional handle that can be transformed into a variety of other moieties, each imparting unique chemical and physical properties to the final molecule.[1][2] The true synthetic power of this substrate lies in the ability to selectively manipulate the nitrile while preserving the chloro and iodo substituents for subsequent cross-coupling reactions, or vice-versa. This guide provides a detailed exploration of key methods for the functionalization of the cyano group, offering both the mechanistic rationale and field-tested protocols for its transformation.
Core Functionalization Pathways of the Cyano Group
The electron-withdrawing nature and the unique triple bond of the nitrile group make it susceptible to a range of chemical transformations. We will focus on three primary, high-yield pathways: hydrolysis to a carboxylic acid, reduction to a primary amine, and cycloaddition to form a tetrazole ring.
Caption: Key functionalization pathways for the cyano group of this compound.
Method 1: Hydrolysis to 4-Chloro-3-iodobenzoic Acid
The conversion of a nitrile to a carboxylic acid is a fundamental transformation that replaces the nitrogen atom with two oxygen atoms. This is particularly useful when the carboxylic acid moiety is desired for its acidic properties, for use as a handle in amide coupling reactions, or as a bioisostere. The hydrolysis can be performed under either acidic or basic conditions.[3][4]
Scientific Principle and Mechanistic Insight
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. Following a series of proton transfers, an amide intermediate is formed. Under the reaction conditions, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[5]
Base-Catalyzed Hydrolysis: This pathway begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an amide, which is then further hydrolyzed under basic conditions to yield a carboxylate salt. A final acidification step is required to obtain the neutral carboxylic acid.[5]
Caption: Simplified workflow for acid- and base-catalyzed nitrile hydrolysis.
Application Protocol: Acid-Catalyzed Hydrolysis
This protocol is often preferred for its straightforward workup, especially when the product is a solid that can be easily filtered.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice Bath
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq), glacial acetic acid (5 mL per gram of nitrile), and water (5 mL per gram of nitrile).
-
Acid Addition: While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (2.5 mL per gram of nitrile). The addition should be done cautiously to control the exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (typically 110-120°C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Quenching and Precipitation: After the reaction is complete, cool the flask to room temperature and then carefully pour the contents over crushed ice in a beaker. A precipitate of 4-chloro-3-iodobenzoic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acid.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
| Parameter | Condition | Rationale |
| Solvent | Acetic Acid / Water | Co-solvent system to ensure solubility of both the organic substrate and the acid catalyst. |
| Catalyst | Conc. H₂SO₄ | Strong acid protonates the nitrile, activating it for nucleophilic attack by water.[6] |
| Temperature | 110-120°C (Reflux) | Provides the necessary activation energy for both the initial hydrolysis and the subsequent hydrolysis of the amide intermediate. |
| Workup | Ice Quench | Rapidly cools the reaction and the high polarity of water causes the less polar carboxylic acid product to precipitate. |
| Expected Yield | >90% | This is typically a high-yielding transformation. |
Method 2: Reduction to (4-Chloro-3-iodophenyl)methanamine
The reduction of a nitrile to a primary amine introduces a basic, nucleophilic benzylic amine group, a common pharmacophore in drug discovery. This transformation adds a flexible -CH₂- linker between the aromatic ring and the nitrogen atom.
Scientific Principle and Mechanistic Insight
The most common and effective method for this transformation is using a strong hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄).[7][8] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic nitrile carbon. This is followed by a second hydride attack on the resulting imine intermediate. The reaction generates a nitrogen-aluminum complex, which is then hydrolyzed during the aqueous workup to liberate the primary amine.[7] Catalytic hydrogenation can also be employed, but often requires high pressures and can sometimes lead to side reactions or dehalogenation.
Caption: Workflow for the LiAlH₄ reduction of a nitrile to a primary amine.
Application Protocol: LiAlH₄ Reduction
CAUTION: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt) or dilute NaOH
-
Inert atmosphere setup (N₂ or Ar balloon)
-
Dry glassware
Procedure:
-
Reaction Setup: To a dry three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF (15 mL per gram of LiAlH₄). Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (10 mL per gram of nitrile) and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC indicates complete consumption of the starting material.
-
Workup (Fieser Method): Cool the reaction back to 0°C. Cautiously and sequentially add the following dropwise:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified by column chromatography or crystallization if necessary.
| Parameter | Condition | Rationale |
| Reagent | LiAlH₄ | A powerful hydride donor capable of reducing the highly stable C≡N triple bond.[9] |
| Solvent | Anhydrous THF | An aprotic ether solvent that solubilizes the substrate and is stable to LiAlH₄. |
| Atmosphere | Inert (N₂ or Ar) | LiAlH₄ reacts violently with atmospheric moisture. |
| Workup | Fieser Method | A standardized and safe procedure for quenching LiAlH₄ reactions, leading to easily filterable aluminum salts. |
| Expected Yield | 75-90% | Generally a high-yielding reaction, though careful workup is critical for good recovery. |
Method 3: [3+2] Cycloaddition to 5-(4-Chloro-3-iodophenyl)-1H-tetrazole
The conversion of a nitrile to a tetrazole ring is a crucial transformation in medicinal chemistry. The tetrazole group is widely recognized as a bioisostere for the carboxylic acid functional group, offering similar acidity (pKa) and spatial properties but with improved metabolic stability and cell permeability in many cases.[10][11]
Scientific Principle and Mechanistic Insight
This reaction is a classic example of a [3+2] cycloaddition (or 1,3-dipolar cycloaddition).[12] The nitrile acts as the "2π" component (dipolarophile), and an azide source, typically sodium azide (NaN₃), provides the "3π" component (1,3-dipole). The reaction is often catalyzed or promoted by an ammonium salt (e.g., NH₄Cl) or a Lewis acid (e.g., ZnBr₂), which activates the nitrile carbon towards nucleophilic attack by the azide ion. The reaction proceeds through a concerted or stepwise mechanism to form the five-membered, aromatic tetrazole ring.[12]
Caption: General workflow for the synthesis of a tetrazole from a nitrile and an azide.
Application Protocol: Azide Cycloaddition
CAUTION: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can form in situ, is volatile and explosive. This reaction should be performed in a well-ventilated fume hood. Avoid contact with heavy metals and chlorinated solvents, which can form explosive azides.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (10 mL per gram of nitrile).
-
Reagent Addition: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing water and ice.
-
Acidification: Acidify the aqueous mixture to pH 2-3 by slowly adding 2M HCl. The tetrazole product will precipitate as a solid.
-
Isolation: Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation, then collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold water and then dry it in a vacuum oven.
| Parameter | Condition | Rationale |
| Reagents | NaN₃, NH₄Cl | Sodium azide is the azide source. Ammonium chloride acts as a proton source to generate hydrazoic acid in situ, which is the active 1,3-dipole.[13] |
| Solvent | DMF | A polar aprotic solvent with a high boiling point, suitable for dissolving the reagents and for the required reaction temperature. |
| Temperature | 100-120°C | Provides the thermal energy needed to overcome the activation barrier for the cycloaddition. |
| Workup | Acidification | The tetrazole is formed as its sodium salt (tetrazolate). Acidification protonates it, reducing its water solubility and causing it to precipitate.[14] |
| Expected Yield | 80-95% | This reaction is generally efficient and high-yielding. |
Orthogonal Reactivity: The Halogen Dance
A key strategic advantage of this compound and its derivatives is the differential reactivity of the halogen atoms. The C-I bond is significantly weaker and more reactive than the C-Cl bond in transition metal-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position (iodine) while leaving the C4 position (chlorine) intact for a subsequent, different coupling reaction.
-
Suzuki Coupling: The iodo position can be selectively coupled with boronic acids under standard palladium catalysis.[15][16][17][18]
-
Sonogashira Coupling: Terminal alkynes can be coupled exclusively at the iodo position using palladium and copper co-catalysis.[19][20][21][22]
-
Buchwald-Hartwig Amination: Amines can be installed at the iodo position, again leveraging palladium catalysis.[23][24][25][26]
This orthogonality means that one can first transform the cyano group into an acid, amine, or tetrazole, and then perform a selective Sonogashira coupling at the iodine site, followed by a Suzuki coupling at the chlorine site under more forcing conditions. This three-step, site-selective functionalization makes the scaffold incredibly valuable for building complex molecular architectures.
Conclusion
The cyano group of this compound is not merely a placeholder but a versatile functional handle that serves as a gateway to diverse molecular scaffolds. Through reliable and high-yielding protocols for hydrolysis, reduction, and cycloaddition, researchers can readily access carboxylic acids, primary amines, and tetrazoles. The true power of this substrate is realized when these transformations are combined with the orthogonal reactivity of its halogen substituents, enabling a modular and highly efficient approach to the synthesis of complex, functional molecules for drug discovery and materials science.
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The Chemoselective Functionalization of 4-Chloro-3-iodobenzonitrile: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking Molecular Complexity with 4-Chloro-3-iodobenzonitrile
In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. This compound emerges as a particularly valuable building block due to its differentiated reactivity. The presence of two distinct halogen atoms—a highly reactive iodine and a more robust chlorine—on a benzonitrile core allows for precise, stepwise modifications. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this substrate, offering detailed protocols and the underlying scientific rationale to empower researchers in their synthetic endeavors.
The significant difference in bond dissociation energies between the C–I and C–Cl bonds is the lynchpin of its selective reactivity. In palladium-catalyzed cross-coupling reactions, the general trend for oxidative addition is C–I > C–Br > C–OTf > C–Cl.[1][2] This inherent reactivity difference allows for the preferential activation of the carbon-iodine bond under carefully controlled conditions, leaving the carbon-chlorine bond intact for subsequent transformations. This chemoselectivity is a powerful tool for the efficient construction of complex molecules, enabling the introduction of diverse functionalities at specific positions.
This document will detail protocols for several key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Each section will provide a detailed experimental procedure, a discussion of the mechanistic underpinnings, and key considerations for successful execution.
Diagram: The Principle of Chemoselective Cross-Coupling
Caption: Chemoselective functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[3][4] With this compound, this reaction can be selectively performed at the C-I position to introduce a new aryl or vinyl group.
Experimental Protocol: Synthesis of 4-Chloro-3-phenylbenzonitrile
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Causality and Insights:
The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the C-I bond and facilitating the subsequent steps of the catalytic cycle. The use of a phosphate base is common in Suzuki couplings and helps to activate the boronic acid for transmetalation. The biphasic solvent system with water is often beneficial for dissolving the base and facilitating the reaction.
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl halide and an alkene.[5][6] This allows for the introduction of a substituted vinyl group at the 3-position of the 4-chlorobenzonitrile core.
Experimental Protocol: Synthesis of 4-Chloro-3-(styryl)benzonitrile
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a dried reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed DMF, followed by triethylamine and styrene.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the residue by column chromatography (e.g., hexane/ethyl acetate).
Causality and Insights:
In the Heck reaction, a phosphine ligand is often employed to stabilize the palladium catalyst. The choice of a moderately bulky phosphine like tri(o-tolyl)phosphine can be beneficial. An organic base such as triethylamine is used to neutralize the hydrogen halide formed during the catalytic cycle.
Diagram: General Catalytic Cycle for Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, reacting an aryl halide with a terminal alkyne.[7][8] This reaction is particularly valuable for creating rigid structural motifs found in many functional materials and pharmaceuticals.
Experimental Protocol: Synthesis of 4-Chloro-3-(phenylethynyl)benzonitrile
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Triethylamine (Et₃N, 2.5 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine.
-
Add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous NH₄Cl, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography (e.g., hexane/ethyl acetate).
Causality and Insights:
The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I) iodide.[8] The copper co-catalyst is believed to form a copper acetylide in situ, which then undergoes transmetalation with the palladium complex. The amine base is crucial for both deprotonating the terminal alkyne and neutralizing the hydrohalic acid byproduct.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals.[9][10] This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the benzonitrile core.
Experimental Protocol: Synthesis of 4-Chloro-3-(morpholino)benzonitrile
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dried Schlenk tube.
-
Add this compound and the anhydrous, degassed toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Insights:
The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base like sodium tert-butoxide to deprotonate the amine and facilitate the formation of the palladium-amido complex.[11] Bulky, electron-rich phosphine ligands such as XPhos are essential for promoting both the oxidative addition and the final reductive elimination step.
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling offers a mild and versatile method for creating carbon-carbon bonds using organostannane reagents.[12][13] A key advantage is the stability and functional group tolerance of the organostannane coupling partners.
Experimental Protocol: Synthesis of 4-Chloro-3-vinylbenzonitrile
Materials:
-
This compound (1.0 equiv)
-
Tributyl(vinyl)stannane (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous, degassed DMF via syringe.
-
Add tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF).
-
Stir the resulting mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Causality and Insights:
The Stille reaction is often performed with a Pd(0) catalyst such as Pd(PPh₃)₄.[1] The reaction is driven by the formation of a stable tin-halide bond during the transmetalation step. A post-reaction workup with potassium fluoride is a common and effective method for removing the toxic tin byproducts.
Quantitative Data Summary
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | Et₃N (2.5) | THF | RT |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | - | - | DMF | 90 |
Conclusion and Future Directions
This compound is a versatile and valuable substrate for palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective functionalization at the 3-position. The protocols outlined in this guide for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings provide a robust starting point for the synthesis of a diverse array of substituted benzonitriles. These products can serve as key intermediates in the development of novel pharmaceuticals and advanced materials. Further exploration into one-pot, sequential C-I/C-Cl difunctionalization reactions represents an exciting avenue for future research, promising even more efficient pathways to molecular complexity.
References
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- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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- Buchwald–Hartwig amin
- Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene...
- Scheme 1.
- Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile...
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Application Note: 4-Chloro-3-iodobenzonitrile as a Versatile Precursor for the Synthesis of Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth exploration of 4-chloro-3-iodobenzonitrile as a strategic building block in the synthesis of diverse heterocyclic compounds. We delve into the molecule's unique reactivity profile, governed by the differential lability of its iodo and chloro substituents. The note focuses on leveraging this chemoselectivity in palladium-catalyzed cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig aminations, to construct complex molecular architectures. Detailed, field-proven protocols, mechanistic insights, and comparative data are presented to empower researchers in medicinal chemistry and materials science to effectively utilize this versatile precursor.
Introduction: The Strategic Advantage of this compound
Heterocyclic scaffolds are foundational to modern pharmacology and materials science, forming the core of numerous approved drugs and functional organic materials.[1][2] The efficient and modular synthesis of these structures is therefore a paramount objective in organic chemistry. This compound has emerged as a particularly valuable and versatile precursor due to its distinct structural features. The presence of a cyano group and two different halogen atoms on the benzene ring allows for a series of selective and sequential functionalizations.
The key to its utility lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is considerably weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst, enabling highly selective reactions at the 3-position while leaving the more robust C-Cl bond at the 4-position intact for subsequent transformations.[3] This inherent chemoselectivity provides a powerful handle for building molecular complexity in a controlled, stepwise manner.
This guide will detail the application of this building block in the synthesis of key heterocyclic systems, providing both the theoretical underpinnings and practical, step-by-step protocols.
Physicochemical Properties and Reactivity Profile
A clear understanding of the substrate's properties is fundamental to its successful application.
| Property | Value |
| Molecular Formula | C₇H₃ClIN[4] |
| Molecular Weight | 263.47 g/mol [4] |
| Appearance | Off-white to yellow crystalline solid |
| Key Functional Groups | Nitrile (-CN), Chloro (-Cl), Iodo (-I) |
| Reactivity Hotspot | Carbon-Iodine bond (position 3) |
The primary driver for the synthetic strategies described herein is the differential reactivity of the C-X bonds. In palladium-catalyzed cycles, the oxidative addition step, which is often rate-determining, occurs much more readily with aryl iodides than with aryl chlorides. This allows for precise, site-selective functionalization at the iodo-substituted position under conditions that do not disturb the chloro-substituent.
Synthesis of Indole Scaffolds via Sonogashira Coupling and Cyclization
One of the most powerful applications of this compound is in the construction of substituted indoles, a core motif in countless natural products and pharmaceuticals.[5][6] The typical strategy involves an initial Sonogashira coupling to install an alkyne at the 3-position, followed by a subsequent cyclization reaction to form the indole ring.[7][8]
General Workflow and Mechanism
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[9][10] The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition, alkyne coordination, and reductive elimination, while the copper cycle serves to generate the reactive copper(I) acetylide species.[9]
Caption: General workflow for indole synthesis.
Detailed Protocol: Synthesis of 4-Chloro-3-(phenylethynyl)benzonitrile
This protocol describes the selective Sonogashira coupling at the iodo position.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine. The solution should be stirred to ensure homogeneity.
-
Add phenylacetylene dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 6-12 hours. Monitor progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-chloro-3-(phenylethynyl)benzonitrile.
Subsequent Electrophilic Cyclization to form 3-Iodoindoles
The resulting alkynylbenzonitrile intermediate can be cyclized to form a 3-iodoindole scaffold, which is itself a valuable building block for further functionalization.[7]
Materials:
-
4-Chloro-3-(phenylethynyl)benzonitrile (from previous step)
-
Iodine (I₂) (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 4-chloro-3-(phenylethynyl)benzonitrile intermediate in DCM.
-
Add sodium bicarbonate to the solution.
-
Add a solution of iodine in DCM dropwise at room temperature.
-
Stir the mixture for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding aqueous sodium thiosulfate solution until the iodine color disappears.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the target 3-iodoindole derivative.
Biaryl Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[11][12] Its application to this compound allows for the selective introduction of an aryl or heteroaryl group at the 3-position, creating biaryl structures that are precursors to various complex heterocycles.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Selective Suzuki Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the solvent mixture (Toluene/Ethanol/Water).
-
Sparsely bubble argon or nitrogen through the solution for 15 minutes to degas.
-
Add the palladium acetate and ligand to the mixture.
-
Heat the reaction to 80-90 °C and stir for 4-8 hours, monitoring by TLC.[13]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
| Arylboronic Acid | Catalyst System | Base | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | >85 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | >80 |
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that has revolutionized access to aryl amines.[14][15] Applying this reaction to this compound enables the selective formation of an amine linkage at the 3-position, providing key intermediates for nitrogen-containing heterocycles like quinazolines or benzodiazepines.
Protocol: Selective Amination of this compound
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
Xantphos or similar bulky phosphine ligand (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried flask with Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by this compound and the desired amine.
-
Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its value is rooted in the predictable and highly selective reactivity of the carbon-iodine bond over the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This feature allows for the sequential and controlled introduction of different functionalities, providing a robust platform for constructing complex molecular targets in medicinal chemistry and materials science. The protocols outlined in this guide serve as a practical foundation for researchers to harness the full synthetic potential of this strategic precursor.
References
- ChemSynthesis. (n.d.). This compound.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- MDPI. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8592-8603.
- MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(6).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
- Wikipedia. (2023). Sonogashira coupling.
- National Center for Biotechnology Information. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(41), 37785-37827.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23517-23527.
- IntechOpen. (2021). Multicomponent Heterocycle Syntheses Based upon Sonogashira Coupling-Isomerization.
- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res., 9(5), 210-220.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Synthetic Communications. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Synthetic Communications, 28(1), 123-131.
- National Center for Biotechnology Information. (2008). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 73(10), 3931-3934.
- Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 10792-10795.
- Google Patents. (2015). US9150570B2 - Synthesis of heterocyclic compounds.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2009). Synthesis of Heterocyclic Compounds by Photochemical Cyclizations.
- DergiPark. (2021). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. Journal of the Faculty of Pharmacy of Ankara University, 45(3), 615-630.
- International Journal of Scientific & Engineering Research. (2014). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. IJSER, 5(12).
- National Center for Biotechnology Information. (2022). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. Nature Communications, 13, 735.
- PubMed. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5049-5066.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2021). Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with phenylboronic acid catalyzed by 5-Pd.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. spuvvn.edu [spuvvn.edu]
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A Comprehensive Guide to the Quantitative Analysis of 4-Chloro-3-iodobenzonitrile by High-Performance Liquid Chromatography
An Application Note and Protocol for the Quantitative Analysis of 4-Chloro-3-iodobenzonitrile
Abstract
This comprehensive application note provides a detailed protocol for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis.[1][2] The primary method detailed is a robust isocratic High-Performance Liquid Chromatography (HPLC) with UV detection, designed for accuracy, precision, and reliability in research and quality control settings. Additionally, considerations for an alternative Gas Chromatography (GC) method are discussed. The protocols are grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the described methodology is scientifically sound and constitutes a self-validating system.[3][4][5] This guide is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for the quantification of this compound.
Introduction and Analytical Rationale
This compound (C₇H₃ClIN) is a halogenated aromatic nitrile that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. Inaccurate quantification can lead to issues with reaction stoichiometry, impurity profiling, and overall batch consistency.
The selection of an analytical method is contingent on the physicochemical properties of the analyte. This compound is a solid at room temperature with a melting point of 91-93 °C, making it suitable for analysis by both HPLC and GC.[1]
-
High-Performance Liquid Chromatography (HPLC) is presented as the primary method of choice. Its versatility, high resolution, and suitability for non-volatile and thermally labile compounds make it ideal for routine quality control. Reverse-phase HPLC, in particular, is well-suited for separating moderately polar compounds like this compound from potential impurities.
-
Gas Chromatography (GC) is a viable alternative, especially for assessing volatile impurities.[6] However, it requires the analyte to be thermally stable and sufficiently volatile. Given the compound's structure, GC analysis is feasible but may require higher inlet temperatures.
This guide will focus on a detailed HPLC protocol, as it generally offers greater robustness for this class of compounds in a pharmaceutical setting.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃ClIN | [7] |
| Molecular Weight | 263.47 g/mol | [7] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 91-93 °C | [1] |
| Predicted Boiling Point | 289.9 ± 25.0 °C | [1] |
Primary Method: High-Performance Liquid Chromatography (HPLC) with UV Detection
This section details a proposed reverse-phase HPLC (RP-HPLC) method for the accurate quantification of this compound. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[5]
Principle of the Method
The method utilizes reverse-phase chromatography, where the analyte is separated based on its partitioning between a non-polar stationary phase (C18) and a polar mobile phase (a mixture of acetonitrile and water). This compound, being a moderately non-polar molecule, will be retained on the column and then eluted by the organic component of the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration, using a UV detector set to a wavelength where the analyte exhibits strong absorbance.
Experimental Protocol: HPLC Quantification
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 150 mm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (of known purity)
-
-
Glassware & Consumables: Volumetric flasks, pipettes, analytical balance, HPLC vials with caps, 0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Provides good retention and peak shape for the analyte. The ratio can be optimized if needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 240 nm | Benzonitrile derivatives typically exhibit strong UV absorbance in this region. A PDA detector can be used to determine the optimal λmax. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be sonicated for 5-10 minutes to ensure complete dissolution.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Sample Solution:
-
Accurately weigh an amount of the sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. Sonicate to ensure dissolution.
-
Perform further dilutions as necessary with the mobile phase to achieve a final concentration within the validated linear range of the method (e.g., ~10 µg/mL).
-
Crucial Step: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. This prevents particulates from damaging the HPLC column and interfering with the analysis.[2]
-
System Suitability Testing (SST)
Before sample analysis, the suitability of the chromatographic system must be verified.[4] This is a non-negotiable step for a self-validating protocol.
-
Procedure: Make five replicate injections of the Working Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%
-
Theoretical Plates (N): ≥ 2000
-
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test. If the criteria are met, proceed.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution, followed by the Sample Solution(s). It is good practice to bracket sample injections with standard injections to account for any system drift.
-
Calculate the concentration of this compound in the sample using the following formula:
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Method Validation Protocol (ICH Q2(R2) Framework)
The proposed HPLC method must be validated to ensure it is suitable for its intended purpose.[8][9] The following parameters must be assessed according to ICH guidelines.[3][5][10]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only, without interference from impurities or degradants. | Peak purity analysis (using PDA) should pass. Resolution between the analyte and closest eluting peak should be >1.5.[11] |
| Linearity | To demonstrate a direct proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations where the method is precise, accurate, and linear. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | 98.0% to 102.0% recovery of spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): %RSD ≤ 2.0%. Intermediate Precision (Inter-day): %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ~3. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptance criteria when parameters (e.g., flow rate ±10%, mobile phase composition ±2%) are varied. |
Alternative Method: Gas Chromatography (GC)
For labs where GC is the preferred instrument or for the analysis of volatile impurities, a GC method can be developed.
Principle and Considerations
GC separates compounds based on their volatility and interaction with a stationary phase. The sample is vaporized in a heated inlet and carried by an inert gas (mobile phase) through a capillary column. Because this compound is a solid, it must be dissolved in a volatile solvent (e.g., acetone, ethyl acetate) for injection.[2] A Flame Ionization Detector (FID) is suitable for quantification, while a Mass Spectrometer (MS) can be used for definitive identification.[12]
Proposed GC Conditions
-
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Inlet Temperature: 250 °C (must be high enough to ensure complete vaporization without degradation).
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.[2]
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: 5 minutes.
-
-
Detector: FID at 300 °C or MS.
The validation of the GC method would follow the same ICH principles outlined for the HPLC method.[3][5]
Visualizations and Workflows
HPLC Analysis Workflow
The following diagram illustrates the standard workflow for analyzing a sample using the proposed HPLC method.
Caption: Logical relationships in analytical method validation.
Conclusion
The reliable quantification of this compound is essential for ensuring the quality and consistency of pharmaceutical manufacturing processes. The detailed RP-HPLC method presented in this application note provides a robust, precise, and accurate protocol for this purpose. By adhering to the principles of system suitability and completing a full method validation as outlined by ICH Q2(R2) guidelines, laboratories can implement this method with a high degree of confidence. [3][5][13]The alternative GC method offers another option, particularly for specialized applications like volatile impurity analysis. The choice between methods should be based on the specific laboratory instrumentation, sample matrix, and analytical objectives.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- NHS. Guidance for the validation of pharmaceutical quality control analytical methods.
- Chemical Synthesis Database. (2025). This compound.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate.
- Pharmuni. Validating Analytical Methods in Pharmaceuticals.
- ChemicalBook. This compound | 914106-26-6.
- PubChem. 4-Chlorobenzonitrile | C7H4ClN | CID 12163.
- PubChem. Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile.
- The Royal Society of Chemistry.
- American Chemical Society. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
Sources
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- 6. chromatographyonline.com [chromatographyonline.com]
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- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. sps.nhs.uk [sps.nhs.uk]
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Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-3-iodobenzonitrile
Introduction: The Strategic Importance of 4-Chloro-3-iodobenzonitrile
This compound is a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a nitrile group alongside chloro and iodo functionalities on the aromatic ring, provides multiple reactive sites for further chemical transformations. This allows for the strategic and regioselective introduction of various functional groups, making it a key building block in the development of novel therapeutic agents and crop protection solutions. The nitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole, while the halogen substituents are amenable to a wide range of cross-coupling reactions. Given its significance, the development of a robust, scalable, and safe synthesis process is of paramount importance for ensuring a reliable supply chain for research and commercial production.
This comprehensive guide provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The presented methodology is designed to be a self-validating system, with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Synthetic Strategy: A Two-Step Approach to this compound
The most efficient and scalable synthetic route to this compound proceeds via a two-step sequence starting from the readily available 4-chloroaniline. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
The synthesis commences with the regioselective electrophilic iodination of 4-chloroaniline to produce the key intermediate, 4-chloro-3-iodoaniline. This is followed by a Sandmeyer reaction, a classic and reliable method for converting an aryl amine to an aryl nitrile.[1][2] This two-step approach is advantageous for large-scale production due to the use of readily available starting materials, generally high yields, and well-established reaction classes.
Part 1: Large-Scale Synthesis of 4-Chloro-3-iodoaniline
The synthesis of the aniline precursor is achieved through the direct iodination of 4-chloroaniline. The use of iodine in the presence of an oxidizing agent, such as hydrogen peroxide, provides an effective and relatively green method for this transformation.[3]
Protocol 1: Synthesis of 4-Chloro-3-iodoaniline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 4-Chloroaniline | 127.57 | 10.0 | 78.39 | 1.0 |
| Iodine (I₂) | 253.81 | 20.9 | 82.31 | 1.05 |
| Hydrogen Peroxide (30% w/w) | 34.01 | 9.78 | 86.23 | 1.1 |
| Methanol | 32.04 | 100 L | - | - |
| Sodium Thiosulfate | 158.11 | As needed | - | - |
| Sodium Bicarbonate | 84.01 | As needed | - | - |
| Ethyl Acetate | 88.11 | 50 L | - | - |
| Brine | - | 20 L | - | - |
| Anhydrous Sodium Sulfate | 142.04 | 5.0 kg | - | - |
Procedure:
-
Reaction Setup: In a 200 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10.0 kg (78.39 mol) of 4-chloroaniline in 80 L of methanol.
-
Iodine Addition: To the stirred solution, add 20.9 kg (82.31 mol) of iodine in portions at room temperature.
-
Oxidant Addition: Cool the mixture to 10-15°C using a chiller. Slowly add 9.78 kg (86.23 mol) of 30% hydrogen peroxide via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 20°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, quench the excess iodine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the brown color of the solution disappears.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Work-up: To the remaining residue, add 50 L of water and 30 L of ethyl acetate. Stir vigorously for 15 minutes. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with 20 L of a saturated aqueous solution of sodium bicarbonate and 20 L of brine.
-
Drying and Concentration: Dry the organic layer over 5.0 kg of anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4-chloro-3-iodoaniline can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to afford a pale-yellow to brown solid.[4][5][6][7]
Part 2: Large-Scale Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to substitute an amino group with various functionalities, including the nitrile group.[2] The reaction proceeds through a diazonium salt intermediate, which is then catalytically converted to the desired product using a copper(I) salt.
Figure 2: Simplified mechanism of the Sandmeyer Cyanation.
Protocol 2: Sandmeyer Cyanation of 4-Chloro-3-iodoaniline
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 4-Chloro-3-iodoaniline | 253.47 | 10.0 | 39.45 | 1.0 |
| Hydrochloric Acid (37%) | 36.46 | 11.84 | 119.8 | 3.0 |
| Sodium Nitrite | 69.00 | 2.86 | 41.42 | 1.05 |
| Copper(I) Cyanide | 89.56 | 3.92 | 43.79 | 1.1 |
| Sodium Cyanide | 49.01 | 2.14 | 43.66 | 1.1 |
| Toluene | 92.14 | 80 L | - | - |
| Water | 18.02 | As needed | - | - |
Procedure:
-
Diazotization:
-
In a 200 L jacketed reactor, suspend 10.0 kg (39.45 mol) of 4-chloro-3-iodoaniline in 40 L of water.
-
Add 11.84 kg (119.8 mol) of concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C with constant stirring.
-
In a separate vessel, dissolve 2.86 kg (41.42 mol) of sodium nitrite in 10 L of water.
-
Slowly add the sodium nitrite solution to the aniline suspension over 1-2 hours, ensuring the temperature remains below 5°C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).[8]
-
-
Preparation of Copper(I) Cyanide Solution:
-
In a separate 200 L reactor, dissolve 3.92 kg (43.79 mol) of copper(I) cyanide and 2.14 kg (43.66 mol) of sodium cyanide in 40 L of water at room temperature.
-
Cool the resulting solution to 0-5°C.
-
-
Sandmeyer Reaction:
-
Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution over 2-3 hours with vigorous stirring, maintaining the temperature between 0-10°C.[9]
-
Nitrogen gas evolution will be observed. Ensure adequate ventilation.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Add 80 L of toluene to the reaction mixture and stir for 30 minutes.
-
Separate the organic layer.
-
Wash the organic layer with 2 x 20 L of water, followed by 20 L of brine.
-
Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a crystalline solid.[5][10]
-
Characterization and Analytical Control
Rigorous analytical monitoring is essential to ensure the quality and purity of the final product. The following methods are recommended for in-process control and final product release.
| Analytical Method | Purpose | Typical Conditions |
| HPLC | Purity assessment and reaction monitoring | Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detector: UV at 254 nm. |
| GC-MS | Identification of impurities and byproducts | Column: Capillary column (e.g., HP-5). Carrier Gas: Helium. Detector: Mass Spectrometer (EI mode). |
| ¹H NMR | Structural confirmation | Solvent: CDCl₃ or DMSO-d₆. Standard: Tetramethylsilane (TMS). |
| ¹³C NMR | Structural confirmation | Solvent: CDCl₃ or DMSO-d₆. |
Expected Analytical Data for this compound:
-
Appearance: Off-white to pale yellow crystalline solid.
-
Purity (HPLC): ≥98%[11]
-
¹H NMR (CDCl₃): Chemical shifts and coupling constants consistent with the structure.
-
¹³C NMR (CDCl₃): Expected number of signals corresponding to the aromatic carbons and the nitrile carbon.
Safety Precautions for Large-Scale Synthesis
The large-scale synthesis of this compound involves several hazardous materials and reactions that require strict safety protocols.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially in a dry, solid state.[8][12]
-
Control: Always prepare and use diazonium salts in solution at low temperatures (0-5°C). Never isolate the diazonium salt. Ensure that the reaction vessel is adequately vented to release the nitrogen gas produced during the Sandmeyer reaction.[13]
-
-
Cyanides: Sodium cyanide and copper(I) cyanide are highly toxic.
-
Control: Handle in a well-ventilated area, preferably in a closed system. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and ensure personnel are trained in its use. All waste containing cyanide must be quenched and disposed of according to environmental regulations.
-
-
Acids and Solvents: Concentrated hydrochloric acid is corrosive. Organic solvents like methanol and toluene are flammable.
-
Control: Handle in a well-ventilated fume hood. Use appropriate PPE. Avoid sources of ignition when working with flammable solvents.
-
A thorough risk assessment should be conducted before commencing any large-scale synthesis.
Conclusion
The two-step synthesis of this compound detailed in this application note provides a robust and scalable method for the production of this important chemical intermediate. By following the outlined protocols for synthesis, purification, and analysis, and by adhering to the stringent safety precautions, researchers and production chemists can confidently and safely produce high-purity this compound for use in pharmaceutical and agrochemical research and development.
References
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript.
- Organic Syntheses Procedure. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- University of Rochester. (2026). How To: Purify by Crystallization.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
- The University of Texas at Dallas. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- CUNY. (n.d.). Purification by Recrystallization.
- ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- ResearchGate. (2025). Handling Diazonium Salts in Flow for Organic and Material Chemistry.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Max-Planck-Gesellschaft. (2024). Safer alternative for an explosive reaction.
- The Royal Society of Chemistry. (n.d.). Supplementary data for.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
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- ACS Publications. (2023). Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones.
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Application Notes and Protocols for the Development of Novel Organic Materials
Introduction: The Dawn of a Molecular Revolution
Organic materials, built upon the versatile chemistry of carbon, are no longer confined to the realms of traditional polymers and plastics. We are in an era of "designer" molecules, where the precise arrangement of atoms dictates function, giving rise to a new generation of materials with unprecedented properties.[1][2] These novel organic materials are at the forefront of innovation in diverse fields, from flexible electronics and renewable energy to targeted drug delivery and regenerative medicine.[3][4][5] Unlike their inorganic counterparts, organic materials offer inherent advantages such as low-cost processing, mechanical flexibility, and tunable functionalities through molecular design.[6]
This guide is intended for researchers, scientists, and drug development professionals embarking on the exciting journey of creating and applying novel organic materials. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale, enabling you to not only replicate experiments but also to innovate and troubleshoot effectively. We will explore the core principles of designing these materials, delve into their synthesis and characterization, and provide detailed protocols for their application in cutting-edge technologies.
Part 1: The Architectonics of Function - Designing Novel Organic Materials
The performance of an organic material is not merely a consequence of its chemical formula but is intricately linked to the spatial arrangement of its constituent molecules. Supramolecular chemistry, the chemistry "beyond the molecule," is the guiding principle in this endeavor.[7][8][9] By harnessing non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, we can orchestrate the self-assembly of molecules into highly ordered, functional architectures.[10]
Key Design Principles for Organic Semiconductors
Organic semiconductors are the workhorses of modern organic electronics.[1] Their ability to transport charge is fundamentally dependent on the overlap of π-orbitals between adjacent molecules.[6] The design of high-performance organic semiconductors revolves around four key elements:[11]
-
Electronic Structure: The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determine the material's bandgap and its ability to inject and transport charge carriers (holes and electrons).[12]
-
Steric Hindrance: Bulky side chains can influence molecular packing and prevent undesirable aggregation, but can also hinder close intermolecular contact necessary for efficient charge transport.
-
Conformation and Topology: A planar molecular backbone generally promotes better π-orbital overlap and, consequently, higher charge carrier mobility.
-
Supramolecular Interactions: The nature and strength of intermolecular forces dictate the long-range order and crystallinity of the material, which are critical for efficient charge transport.[7]
Designing Organic Materials for Drug Delivery
In the pharmaceutical realm, novel organic materials are being engineered as intelligent drug delivery systems.[13] The primary goal is to enhance therapeutic efficacy while minimizing side effects. Key design considerations include:
-
Biocompatibility and Biodegradability: The material must not elicit an adverse immune response and should ideally degrade into non-toxic byproducts after fulfilling its function.[13]
-
Drug Loading and Release Kinetics: The material should have a high capacity for the therapeutic agent and release it in a controlled manner at the target site.[14][15][16] This can be achieved by designing materials that respond to specific stimuli such as pH, temperature, or enzymes.
-
Targeting: Specific ligands can be incorporated into the material's structure to enable active targeting of diseased cells or tissues.
Part 2: From Blueprint to Reality - Synthesis and Processing
The synthesis of novel organic materials is a creative process that allows for the precise tuning of their properties.[17][18] Once synthesized, the processing of these materials into thin films or nanoparticles is a critical step that significantly influences their final performance.[19]
Synthesis of a Donor-Acceptor Conjugated Polymer for Organic Electronics
Donor-acceptor (D-A) copolymers are a cornerstone of high-performance organic solar cells and transistors.[20] The following is a generalized protocol for their synthesis via a Stille cross-coupling reaction.
Protocol 2.1: Synthesis of a Donor-Acceptor Polymer via Stille Coupling
-
Monomer Preparation: Synthesize or procure high-purity donor and acceptor monomers. A common donor unit is a thiophene-based derivative, while a common acceptor is diketopyrrolopyrrole (DPP).
-
Stannylation of the Donor Monomer: React the dibrominated donor monomer with hexamethylditin in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in an inert solvent like toluene. The reaction is typically carried out at elevated temperatures (e.g., 110 °C) under an inert atmosphere (e.g., argon).
-
Polymerization: In a separate reaction vessel, dissolve the stannylated donor monomer and the dibrominated acceptor monomer in an inert, high-boiling point solvent (e.g., chlorobenzene). Add a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(o-tol)₃). Heat the mixture to a high temperature (e.g., 120-140 °C) and allow it to react for 24-48 hours under an inert atmosphere.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer by filtration and purify it further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Characterization: Determine the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC). Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.
Solution-Processing of Organic Thin Films
Solution-based deposition techniques are highly desirable for the fabrication of large-area and flexible organic electronic devices due to their low cost and scalability.[21][22]
Workflow 2.2.1: Solution-Processing Techniques
Caption: Workflow for solution-processing of organic thin films.
Protocol 2.2.1: Spin-Coating of an Organic Semiconductor Thin Film
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass or silicon wafer) by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.
-
Surface Treatment: Treat the substrate with an oxygen plasma or a UV-ozone cleaner to improve the wettability of the surface.
-
Solution Preparation: Prepare a solution of the organic semiconductor in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific concentration (e.g., 5-10 mg/mL). Filter the solution through a 0.2 µm PTFE filter.
-
Deposition: Place the substrate on the spin coater chuck. Dispense a small amount of the solution onto the center of the substrate. Start the spin coater and ramp up to the desired speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds).
-
Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and improve the film morphology.
Part 3: Unveiling the Nanoscale - Characterization Techniques
A comprehensive characterization of novel organic materials is crucial to understand their structure-property relationships and to optimize their performance in devices.[23][24][25][26]
Spectroscopic Characterization
Spectroscopic techniques probe the interaction of electromagnetic radiation with the material, providing information about its electronic and vibrational properties.[27][28][29]
| Technique | Information Obtained |
| UV-Vis Spectroscopy | Electronic transitions, optical bandgap, and absorption coefficient.[27] |
| Photoluminescence (PL) Spectroscopy | Emissive properties, exciton dynamics, and material purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of chemical bonds, functional groups, and molecular orientation.[30] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, connectivity of atoms, and molecular dynamics.[30] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the material's surface.[24] |
Microscopic and Structural Characterization
These techniques provide insights into the morphology, crystal structure, and surface topography of the material.
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and phase separation in blends.[23] |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of the surface morphology. |
| Transmission Electron Microscopy (TEM) | Internal structure and morphology of thin films and nanoparticles. |
| X-ray Diffraction (XRD) | Crystalline structure, molecular packing, and degree of crystallinity.[23] |
Electrical Characterization
For applications in organic electronics, it is essential to characterize the electrical properties of the materials.[31]
| Technique | Information Obtained |
| Field-Effect Transistor (FET) Measurements | Charge carrier mobility, threshold voltage, and on/off ratio. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, and electrochemical stability.[12] |
| Space-Charge Limited Current (SCLC) Measurements | Bulk charge carrier mobility. |
Part 4: Harnessing the Power of Molecules - Applications
The true potential of novel organic materials is realized in their application to solve real-world challenges.
Application in Organic Photovoltaics (OPVs)
OPVs offer the promise of low-cost, flexible, and lightweight solar energy conversion.[32] The most common device architecture is the bulk heterojunction (BHJ), where a blend of a donor and an acceptor material forms the photoactive layer.[33]
Workflow 4.1.1: Fabrication of a Bulk Heterojunction Organic Solar Cell
Caption: Fabrication workflow for a bulk heterojunction organic solar cell.
Protocol 4.1.1: Fabrication and Characterization of an OPV Device
-
Substrate Preparation: Start with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate. Clean the substrate as described in Protocol 2.2.1.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes.[34]
-
Active Layer Deposition: Prepare a blend solution of the donor polymer and an acceptor material (e.g., a fullerene derivative like PC₇₁BM or a non-fullerene acceptor) in a suitable solvent. Spin-coat the active layer on top of the HTL inside a nitrogen-filled glovebox. Anneal the film as required.
-
Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of a low work function metal (e.g., calcium or lithium fluoride) followed by a thicker layer of aluminum or silver to serve as the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from oxygen and moisture.
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key performance parameters.[35]
-
Measure the External Quantum Efficiency (EQE) to determine the percentage of incident photons that are converted into charge carriers at each wavelength.
-
Table 4.1.1: Key Performance Metrics for Organic Solar Cells
| Parameter | Symbol | Description |
| Open-Circuit Voltage | VOC | The maximum voltage the solar cell can produce. |
| Short-Circuit Current Density | JSC | The maximum current density the solar cell can produce. |
| Fill Factor | FF | A measure of the "squareness" of the J-V curve, indicating the efficiency of charge extraction. |
| Power Conversion Efficiency | PCE (η) | The overall efficiency of the solar cell in converting light energy into electrical energy.[36][37][38] |
Application in Controlled Drug Delivery
Organic materials can be formulated into nanoparticles or hydrogels to create sophisticated drug delivery systems.[39][40] Matrix tablets are a common oral dosage form for controlled drug release.[16][41]
Protocol 4.2.1: Preparation of a Polymer Matrix Tablet for Controlled Drug Release
-
Material Blending: Weigh the active pharmaceutical ingredient (API), the rate-controlling polymer (e.g., a hydrophilic polymer like hydroxypropyl methylcellulose or a hydrophobic polymer), and other excipients (e.g., fillers, binders, lubricants). Mix the components thoroughly in a blender to ensure a homogenous mixture.
-
Granulation (Optional): If required, granulate the powder mixture using a suitable method (wet or dry granulation) to improve its flowability and compressibility.
-
Tableting: Compress the powder blend or granules into tablets of a specific weight and hardness using a tablet press.
-
Coating (Optional): The tablets can be coated with an enteric polymer to protect the drug from the acidic environment of the stomach and ensure its release in the intestine.
-
In Vitro Drug Release Study:
-
Place the tablet in a dissolution apparatus containing a specific dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) at 37 °C.
-
At predetermined time intervals, withdraw samples of the dissolution medium and analyze the concentration of the released drug using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Drug Release Mechanisms from a Hydrophilic Matrix
Caption: Mechanisms of drug release from a hydrophilic matrix tablet.
Conclusion: The Future is Organic
The field of novel organic materials is a vibrant and rapidly evolving area of research. The ability to design and synthesize materials with tailored properties on a molecular level opens up a vast landscape of possibilities. From creating more efficient and sustainable energy sources to developing more effective and personalized medicines, organic materials are poised to play a pivotal role in shaping the technologies of the future. This guide has provided a foundational understanding of the principles, protocols, and applications in this exciting field. The true power, however, lies in your hands – to take this knowledge, build upon it, and push the boundaries of what is possible.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-iodobenzonitrile
Welcome to the technical support center for the synthesis of 4-Chloro-3-iodobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles to address common challenges encountered during this synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a Sandmeyer reaction, a reliable method for converting an aromatic primary amine to an aryl halide.[1][2] The process begins with the diazotization of the starting material, 4-chloro-3-aminobenzonitrile, to form a diazonium salt intermediate. This intermediate is then subjected to a substitution reaction with an iodide source, typically potassium iodide, to yield the final product.
The overall reaction is a two-step process:
-
Diazotization: Conversion of the primary amine (4-chloro-3-aminobenzonitrile) into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid).[3][4]
-
Iodination: Substitution of the diazonium group with iodine using a suitable iodide salt (e.g., potassium iodide).[5]
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis.
Q1: What is the most critical parameter for a high-yield diazotization?
A1: Temperature control is paramount. The diazotization reaction must be maintained between 0-5 °C.[6] The diazonium salt intermediate is thermally unstable and can decompose at higher temperatures, leading to the formation of phenolic byproducts and a significant reduction in yield. It is crucial to use an ice-salt bath for efficient cooling and to add the sodium nitrite solution slowly and dropwise to prevent localized heating.[6]
Q2: I observe brown fumes evolving from my reaction mixture during the addition of sodium nitrite. What does this indicate?
A2: The evolution of brown fumes (NO₂) suggests that the reaction temperature is too high, causing the decomposition of nitrous acid.[6] This not only reduces the amount of diazotizing agent available but also indicates poor temperature control, which will likely lead to the decomposition of your diazonium salt.
Q3: Why is it important to use the diazonium salt immediately after its formation?
A3: Aryl diazonium salts are generally unstable and should not be isolated in a dry state as they can be explosive.[7][8] They are prepared in situ and used directly in the subsequent substitution reaction. Even in solution, decomposition can occur over time, which is why prompt use is recommended for maximizing yield.
Q4: My final product is a dark, tarry substance instead of a crystalline solid. What went wrong?
A4: The formation of a dark, tarry product often points to side reactions. A likely cause is the coupling of the diazonium salt with unreacted 4-chloro-3-aminobenzonitrile or other electron-rich species to form colored azo compounds. This can happen if the diazotization is incomplete or if the pH conditions are not optimal. Another cause could be significant decomposition of the diazonium salt due to elevated temperatures.[6]
Q5: Is a copper catalyst necessary for the iodination step?
A5: While many Sandmeyer reactions (e.g., chlorination, bromination, cyanation) require a copper(I) catalyst, the iodination reaction with potassium iodide typically proceeds without a catalyst.[5] The iodide ion itself is a sufficiently strong nucleophile to displace the diazonium group.
Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Decomposition of Diazonium Salt: The reaction temperature during diazotization exceeded 5 °C.[6] | 1a. Ensure the reaction flask is well-immersed in an efficient ice-salt bath. 1b. Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat.[6] 1c. Continuously monitor the internal temperature of the reaction mixture with a thermometer. |
| 2. Incomplete Diazotization: Insufficient nitrous acid was generated, or it decomposed before reacting. | 2a. Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite. 2b. Test for the presence of excess nitrous acid after the addition of sodium nitrite is complete using starch-iodide paper (a blue-black color indicates excess).[6] | |
| 3. Premature Decomposition of Product: The reaction mixture was heated too strongly or for too long during the iodination step. | 3. Gently warm the reaction mixture only after the initial vigorous evolution of nitrogen gas at room temperature has subsided. Heat until gas evolution ceases.[8] | |
| Formation of a Dark-Colored, Tarry Substance | 1. Azo Coupling: The diazonium salt reacted with unreacted starting amine or other activated aromatic species. | 1a. Ensure complete and efficient diazotization by following the temperature and stoichiometry recommendations above. 1b. Maintain a strongly acidic environment during diazotization to keep the concentration of free amine low. |
| 2. Phenolic Byproducts: The diazonium salt reacted with water due to elevated temperatures.[3] | 2. Strictly maintain the temperature between 0-5 °C during diazotization and the initial stages of the iodination.[6] | |
| Product is Impure, Containing Starting Material | 1. Incomplete Diazotization: Not all of the 4-chloro-3-aminobenzonitrile was converted to the diazonium salt. | 1a. Re-check the stoichiometry of sodium nitrite and acid. 1b. Ensure the sodium nitrite solution is added to the acidic amine solution, not the other way around. 1c. Allow sufficient reaction time (30-60 minutes) at 0-5 °C after the addition of sodium nitrite.[8] |
| Product is Impure, Containing Phenolic Byproducts | 1. High Reaction Temperature: The diazonium salt decomposed by reacting with water.[6] | 1. Improve temperature control during diazotization. Use the diazonium salt solution as quickly as possible after preparation. |
| Violent or Uncontrolled Reaction | 1. Rapid Addition of Reagents: Adding sodium nitrite too quickly can cause a rapid, exothermic reaction. | 1. Always add the sodium nitrite solution dropwise with vigorous stirring and continuous temperature monitoring. |
| 2. Isolation of Diazonium Salt: Attempting to isolate the diazonium salt in a dry, solid form. | 2. NEVER attempt to isolate the diazonium salt. Keep it in a cold aqueous solution and use it immediately.[6] |
Experimental Protocols
Protocol 1: Diazotization of 4-chloro-3-aminobenzonitrile
This protocol outlines the formation of the diazonium salt intermediate.
Materials and Reagents:
-
4-chloro-3-aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-3-aminobenzonitrile (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 eq) in cold deionized water.
-
Transfer the cold sodium nitrite solution to a dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred suspension of the amine salt over 30-60 minutes. Critically, maintain the internal reaction temperature between 0-5 °C throughout the addition.[6]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Verify the completion of diazotization by testing for excess nitrous acid with starch-iodide paper (a positive test shows an immediate blue-black color).
-
Keep the resulting cold diazonium salt solution for immediate use in the next step.
Protocol 2: Iodination and Product Isolation
This protocol describes the conversion of the diazonium salt to this compound.
Materials and Reagents:
-
Cold diazonium salt solution from Protocol 1
-
Potassium Iodide (KI)
-
Deionized Water
-
Sodium Thiosulfate (Na₂S₂O₃) solution (saturated)
-
Ethyl Acetate or Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a separate beaker, dissolve potassium iodide (1.1-1.5 eq) in a minimal amount of cold deionized water. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the stirred potassium iodide solution. A dark precipitate may form, and nitrogen gas will evolve.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Gently heat the mixture to approximately 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[8]
-
Cool the reaction mixture to room temperature.
-
Quench any excess iodine by adding saturated sodium thiosulfate solution until the dark color of iodine disappears.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
Mechanistic Insight
Understanding the reaction mechanism can aid in troubleshooting. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution pathway.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazonium compound - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-Chloro-3-iodobenzonitrile
Answering the user's request.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 4-Chloro-3-iodobenzonitrile. It addresses common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles.
Section 1: Critical Pre-Purification Checks & Characterization
Before attempting any purification, a thorough understanding of the target compound and potential impurities is essential for developing an effective strategy.
FAQ: What are the key physical and chemical properties of this compound?
Quantitative public data for this compound is limited. However, we can infer its properties from structurally similar compounds to guide our approach. The presence of a polar nitrile group and two halogens on a benzene ring suggests it is a solid at room temperature with low solubility in non-polar solvents and moderate solubility in polar organic solvents.
| Property | Estimated Value / Observation | Rationale & Source Comparison |
| Physical State | Solid | Halogenated benzonitriles are typically solids. For example, 4-Iodobenzonitrile is a solid with a melting point of 125-128 °C[1], and 4-Chloro-3-nitrobenzonitrile has a melting point of 98-100 °C. |
| Molecular Weight | 264.46 g/mol | Calculated from the molecular formula C₇H₃ClIN. |
| Solubility | Low in water; Sparingly soluble in cold non-polar solvents (e.g., hexanes); Soluble in moderately polar to polar organic solvents (e.g., dichloromethane, ethyl acetate, acetone). | The aromatic and halogenated structure limits water solubility. Similar compounds like 4-chloro-3-nitrobenzoic acid are soluble in ethanol, methanol, and acetone[2]. |
| UV-Active | Yes | The aromatic ring system allows for visualization by UV light (typically 254 nm) on TLC plates. |
FAQ: What are the common impurities I might encounter?
Impurities will depend on the synthetic route. Common syntheses (e.g., Sandmeyer reaction from an aniline precursor or direct halogenation) may introduce the following:
-
Starting Materials: Unreacted 4-chloro-benzonitrile or 3-amino-4-chlorobenzonitrile.
-
Isomeric Byproducts: Positional isomers such as 3-chloro-4-iodobenzonitrile.
-
Over-iodinated/Chlorinated Species: Di-iodinated or di-chlorinated benzonitriles.
-
Hydrolysis Products: 4-Chloro-3-iodobenzamide or the corresponding carboxylic acid if water is present under harsh conditions.
-
Reagent-derived Impurities: Residual catalysts or inorganic salts from the workup[3].
FAQ: What safety precautions must I take before starting my experiment?
This compound and related halogenated benzonitriles should be handled with care. Assume the compound is hazardous, especially given the data for similar structures.
| Hazard Class | Nature of Hazard | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin[4][5]. | Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields. Avoid creating dust[5]. |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation[4][5]. | Avoid breathing dust[5]. In case of eye contact, rinse cautiously with water for several minutes[1][5]. For skin contact, wash thoroughly with soap and water[4]. |
| Handling & Storage | Sensitive to light[4]. | Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light[1]. |
Section 2: Troubleshooting Recrystallization
Recrystallization is often the first choice for purifying crystalline solids. Success depends on selecting a solvent in which the compound is soluble when hot but sparingly soluble when cold.
Q1: My compound "oiled out" during cooling, forming liquid droplets instead of crystals. Why is this happening and what should I do?
-
Causality: "Oiling out" occurs when the solute becomes supersaturated at a temperature that is above its melting point.[6][7] The melting point of a compound is depressed by the presence of impurities. Therefore, a highly impure sample is more likely to oil out.
-
Solutions:
-
Reheat and Dilute: Place the flask back on the heat source until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to lower the saturation temperature[7][8].
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering the top with a watch glass[8]. This gives the molecules more time to arrange into an ordered crystal lattice rather than crashing out as a liquid.
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.
-
Q2: No crystals are forming, even after the solution has cooled in an ice bath. How can I induce crystallization?
-
Causality: The solution is likely either not saturated enough or it is supersaturated but lacks a nucleation site for crystal growth to begin.[6]
-
Solutions:
-
Induce Nucleation: Gently scratch the inside of the flask below the solvent level with a glass rod.[6][8][9] The microscopic scratches on the glass provide a surface for crystals to start forming.
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution.[8] This acts as a template for further crystal growth.
-
Reduce Solvent Volume: The most common reason for crystallization failure is using too much solvent[6]. Gently heat the solution and boil off a portion of the solvent to increase the concentration of the solute. Allow it to cool again[8].
-
Cool to a Lower Temperature: If not already done, place the flask in a salt-ice bath or a freezer for a short period.[10]
-
Q3: My final yield after recrystallization is very low. What are the potential causes?
-
Causality: A low yield can result from several factors, including using an excessive amount of solvent, premature crystallization during filtration, or washing the collected crystals with a solvent in which they are too soluble.
-
Solutions:
-
Check the Mother Liquor: Before discarding the filtrate (mother liquor), cool it further to see if more crystals form. You can also test for remaining product by spotting the mother liquor on a TLC plate or by evaporating a small amount to see if a residue remains[8]. If significant product is present, you can recover it by evaporating the solvent and attempting a second recrystallization[6][8].
-
Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent dropwise at the boiling point is a good practice[11].
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing out during this step[10].
-
Use Ice-Cold Wash Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered impurities without dissolving the product[10].
-
Section 3: Troubleshooting Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.
Q1: How do I choose the right solvent system (eluent) for my column?
-
Causality: The separation on a silica gel column relies on the differential partitioning of compounds between the polar stationary phase (silica) and the mobile phase (eluent). A well-chosen eluent will move the target compound to an Rf (retention factor) of approximately 0.3-0.4 on a TLC plate, providing an optimal balance between resolution and elution time.[12]
-
Methodology:
-
Start with TLC: Use TLC plates to test various solvent systems. A common starting point for compounds of moderate polarity is a mixture of ethyl acetate (polar) and hexanes (non-polar).[13]
-
Aim for Rf ≈ 0.35: Adjust the ratio of the polar to non-polar solvent until your target compound has an Rf value between 0.3 and 0.4. Ensure that the impurity spots are well-separated from your product spot.
-
Common Solvent Systems: The table below provides starting points based on compound polarity.
-
| Compound Polarity | Recommended Starting Solvent System |
| Non-polar | 100% Hexanes or 2-5% Ethyl Acetate in Hexanes |
| Moderately Polar | 10-40% Ethyl Acetate in Hexanes |
| Polar | 50-100% Ethyl Acetate or 1-5% Methanol in Dichloromethane |
Q2: My compound is stuck at the top of the column (Rf = 0). What should I do?
-
Causality: The eluent is not polar enough to displace the compound from the highly polar silica gel. Your compound has a stronger affinity for the stationary phase than the mobile phase.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your eluent system. For example, if you are using 10% ethyl acetate/hexanes, try increasing to 20% or 30%.
-
Switch to a Stronger Polar Solvent: If increasing the proportion is ineffective, you may need a more polar solvent. For very polar compounds, a system like 2-5% methanol in dichloromethane can be effective.[13] Be cautious, as using more than 10% methanol can start to dissolve the silica gel.[13][14]
-
Check for Decomposition: It is possible the compound decomposed on the acidic silica gel.[12] Test this by spotting your crude material on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if a new spot appears or the original spot diminishes. If it is acid-sensitive, you can use deactivated silica (by adding ~1% triethylamine to the eluent) or switch to a different stationary phase like alumina.[12]
-
Q3: The separation between my product and an impurity is poor. How can I improve the resolution?
-
Causality: Poor resolution can be caused by an improper solvent system, overloading the column with too much crude material, or poor packing technique.[15]
-
Solutions:
-
Fine-Tune the Eluent: A lower polarity eluent will cause all compounds to move more slowly, often increasing the separation between spots. Try reducing the percentage of the polar solvent.
-
Use a Different Solvent System: Sometimes, changing the solvents entirely (e.g., from ethyl acetate/hexanes to ether/hexanes) can alter the selectivity and improve separation, even if the overall polarity is similar.[12]
-
Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation.[15] Pack the column as a slurry and ensure the silica bed is uniform and undisturbed.
-
Load the Sample Carefully: Load the sample in the minimum amount of solvent and as a narrow, concentrated band at the top of the column.[16] Dry-loading the sample onto a small amount of silica can often give better results, especially for samples that are not very soluble in the eluent.[16]
-
Section 4: Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) dropwise. The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves. Do not add a large excess.[11]
-
Decolorization (Optional): If the solution is colored by polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface.[8] Once at room temperature, cool it further in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[10]
-
Drying: Leave the crystals under vacuum to air-dry for several minutes. Then, transfer them to a watch glass to dry completely. Determine the melting point and run a TLC to assess purity.
Protocol 2: Flash Column Chromatography Purification
-
Solvent System Selection: As described in Section 3, Q1, determine an appropriate eluent system using TLC to achieve an Rf of ~0.3-0.4 for the target compound.
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes). Pour the slurry into the column and use gentle air pressure to pack it uniformly, ensuring no air bubbles are trapped.[16] Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent, or a slightly more polar solvent if necessary).[16] Carefully add the sample solution to the top of the silica gel. Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent on a rotary evaporator, and carefully add the resulting free-flowing powder to the top of the column.[16]
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure (1-2 psi) to push the solvent through the column at a steady rate.[16]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 5: Visual Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting flowchart for common recrystallization problems.
References
- Department of Chemistry, University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
- Hawach. (2025). Several Problems of Flash Column Chromatography.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Chemical Synthesis Database. (n.d.). This compound.
- Wellesley College, Department of Chemistry. (n.d.). Recrystallization - Part 2.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?.
- Teledyne ISCO. (2019). Chromatography Troubleshooting.
- Department of Chemistry, University of Rochester. (n.d.). Troubleshooting: The Workup.
- University of Missouri-St. Louis, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds.
- Department of Chemistry, University of Rochester. (n.d.). Rookie Mistakes: Column Chromatography.
- PubChem. (n.d.). 4-Chlorobenzonitrile.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- PubChem. (n.d.). Benzonitrile, 4-chloro-3-nitro-.
- Wikipedia. (n.d.). 4-Chlorobenzonitrile.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
- Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid.
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Amerigo Scientific. (n.d.). 4-Chloro-3-nitrobenzonitrile.
- Google Patents. (n.d.). US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile.
- Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
Sources
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Technical Support Center: Purification of 4-Chloro-3-iodobenzonitrile
Welcome to the Technical Support Center for the synthesis and purification of 4-Chloro-3-iodobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, ensuring you can achieve the desired purity for your downstream applications.
Introduction: The Synthetic Landscape of this compound
This compound is a valuable building block in organic synthesis, often utilized in the development of pharmaceuticals and other complex molecules. Its synthesis commonly proceeds through a Sandmeyer reaction, a robust method for introducing a cyano group onto an aromatic ring starting from the corresponding aniline, in this case, 4-chloro-3-iodoaniline.[1][2][3][4] While the Sandmeyer reaction is a powerful tool, the crude product often contains various impurities that must be removed to ensure the integrity of subsequent reactions.
This guide will focus on the critical post-synthesis step: the purification of this compound. We will explore common impurities and provide detailed, practical protocols for their removal.
Troubleshooting Guide: From Crude Product to Pure Compound
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the purification process.
Question 1: My initial work-up has yielded a dark, oily crude product. What are the likely impurities and how should I proceed?
Answer: A dark and oily crude product often indicates the presence of several types of impurities. Understanding their origin is key to selecting the appropriate purification strategy.
Likely Impurities:
-
Azo Compounds: These are often highly colored (deep red to brown) and are common byproducts of Sandmeyer reactions, arising from the coupling of the diazonium salt with unreacted aniline or other electron-rich species.
-
Phenolic Impurities: Formation of 4-chloro-3-iodophenol can occur if the diazonium salt reacts with water, especially at elevated temperatures.
-
Unreacted Starting Material: Residual 4-chloro-3-iodoaniline may be present if the diazotization was incomplete.
-
Biaryl Compounds: These can form from the coupling of two aryl radicals during the reaction.
Recommended Workflow:
-
Initial Aqueous Wash: Begin by dissolving the crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any basic impurities like unreacted aniline, followed by a wash with a dilute base solution (e.g., 5% sodium bicarbonate) to remove acidic impurities like phenols. Finish with a brine wash to aid in the removal of water.
-
Solvent Removal: Dry the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. This should yield a solid or semi-solid product. If it remains an oil, it is highly impure, and column chromatography is the recommended next step.
Question 2: My TLC plate shows multiple spots. How do I choose the right purification method?
Answer: Thin-layer chromatography (TLC) is an essential tool for assessing the purity of your product and for developing an effective purification strategy.[5] The number and separation of the spots will guide your decision.
Interpreting Your TLC:
-
A single, slightly elongated spot: This may indicate a relatively pure product with minor, closely-eluting impurities. Recrystallization could be an effective purification method.
-
Multiple, well-separated spots: This is a clear indication for column chromatography, as it allows for the separation of compounds with different polarities.[6][7][8]
-
A streak instead of distinct spots: This often means the sample is too concentrated on the TLC plate, or it contains highly polar impurities that are sticking to the silica gel. Try spotting a more dilute solution. If streaking persists, column chromatography is necessary.
Below is a decision-making workflow for choosing your purification method based on TLC analysis.
Caption: Decision workflow for purification.
Question 3: I've chosen recrystallization. How do I select the right solvent and perform the procedure?
Answer: Recrystallization is an excellent technique for purifying compounds that are solid at room temperature and have a moderate level of purity.[1][9] The key is to find a solvent in which your product is soluble when hot but insoluble when cold, while the impurities remain soluble at all temperatures.
Solvent Selection:
A good starting point for halogenated aromatic compounds is a two-solvent system. Common choices include:
| Solvent System | Rationale |
| Ethanol/Water | The product is likely soluble in hot ethanol and insoluble in water. |
| Dichloromethane/Hexane | The product should dissolve in dichloromethane, and hexane can be added as an anti-solvent to induce crystallization.[10] |
| Ethyl Acetate/Hexane | Similar to the dichloromethane/hexane system, with ethyl acetate as the solvent and hexane as the anti-solvent.[11] |
Experimental Protocol: Recrystallization using a Two-Solvent System (e.g., Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Rushing the cooling process can trap impurities.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Question 4: My product requires column chromatography. What are the recommended conditions?
Answer: Column chromatography is a powerful purification technique for separating mixtures of compounds with different polarities. For this compound, a normal-phase silica gel column is typically used.[6][7][8]
Recommended Column Chromatography Parameters:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for the separation of moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common and effective solvent system. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product and then more polar impurities.[11] |
| TLC Monitoring | 4:1 Hexane:Ethyl Acetate | This solvent system should give a good separation of spots on a TLC plate, with the product having an Rf value ideally between 0.2 and 0.4.[12] |
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample solution to the top of the silica gel bed.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle pressure to the top of the column (e.g., with a pump or nitrogen line) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
While specific data for this compound is not widely published, based on similar compounds like 4-chlorobenzonitrile and 4-iodobenzonitrile, pure this compound is expected to be a white to off-white or pale yellow solid.[13][14][15] Its melting point would need to be determined experimentally after purification. A sharp melting point range is a good indicator of high purity.
Q2: Can I use a different iodinating agent in the synthesis to reduce impurities?
The choice of iodinating agent can influence the impurity profile. While the Sandmeyer reaction using an iodide salt is common, other electrophilic iodination methods exist.[16] However, these may introduce different sets of impurities. For instance, using molecular iodine with an oxidizing agent can sometimes lead to over-iodination or side reactions with the solvent. Sticking to a well-established method like the Sandmeyer reaction and focusing on optimizing the reaction conditions (especially temperature control) and purification is often the most practical approach.
Q3: My purified product still shows a minor impurity by NMR. What could it be?
If a minor impurity persists after chromatography and recrystallization, it could be a regioisomer, such as 2-chloro-5-iodobenzonitrile, which may have very similar polarity to the desired product. The formation of regioisomers is a possibility in electrophilic aromatic substitution reactions. In such cases, careful optimization of the recrystallization solvent system or using a high-performance liquid chromatography (HPLC) system might be necessary for complete separation.
Q4: Are there any specific safety precautions I should take during the purification of this compound?
Yes, standard laboratory safety practices should always be followed. Specifically:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[13]
-
The solvents used in chromatography and recrystallization are often flammable and should be handled away from ignition sources.
By following the guidance in this technical support center, you will be well-equipped to tackle the challenges of purifying this compound and obtaining a high-quality product for your research and development needs.
References
- Chemical Synthesis Database. (n.d.). This compound.
- Biotage. (n.d.). Reversed-Phase Flash Purification.
- DSpace@MIT. (n.d.). 4. Purification by Flash Column Chromatography.
- ResearchGate. (2018). A General Electrochemical Strategy for Sandmeyer Reaction.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). ISSN: 0975-8585 July - August 2014 RJPBCS 5(4) Page No. 486.
- Google Patents. (n.d.). CN101850264A - Production process for preparing chlorobenzonitrile by using ammoxidation method.
- University of Rochester Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
- PubChem. (n.d.). 4-Chlorobenzonitrile.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Unknown Source. (n.d.). Thin layer chromatography.
- King Group. (n.d.). Successful Flash Chromatography.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). EP0441004B1 - Process for preparing aromatic nitriles.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- Unknown Source. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
- PubChem. (n.d.). 4-Iodobenzonitrile.
- Google Patents. (n.d.). CN1919835A - Preparation method of 4-chlorine-3-hydroxybutyronitrile.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Reddit. (2019). Recrystallization with two solvents.
- U.S. Department of Justice. (2012). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives.
- YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization.
- Google Patents. (n.d.). United States Patent (19).
- PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- YouTube. (2022). Diazonium Substitution - Sandmeyer Reactions (IOC 38).
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Technical Support Center: Optimizing Coupling Reactions for 4-Chloro-3-iodobenzonitrile
Welcome to the technical support center for optimizing cross-coupling reactions with 4-chloro-3-iodobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when working with this dihalogenated substrate. The primary challenge lies in achieving chemoselective functionalization of the highly reactive carbon-iodine (C-I) bond while preserving the more robust carbon-chlorine (C-Cl) bond. This guide provides foundational knowledge, detailed protocols, and systematic troubleshooting strategies to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and strategic decisions for planning your experiments.
Q1: Why is the C-I bond preferentially targeted over the C-Cl bond in cross-coupling reactions?
A1: The chemoselectivity is governed by the relative bond strengths and the mechanism of the rate-determining step in most palladium-catalyzed cross-couplings: oxidative addition. The general reactivity order for aryl halides in oxidative addition to a Pd(0) center is I > Br > Cl.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, making it kinetically favored to react first with the palladium catalyst. The electron-withdrawing nature of the nitrile group further activates both positions but does not override the intrinsic reactivity difference between the halogens.[2]
Q2: Which cross-coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) should I choose for my target molecule?
A2: The choice of reaction depends on the specific bond you intend to form:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is known for its mild reaction conditions and high functional group tolerance.[3]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes. This reaction is exceptionally useful for creating rigid, linear structures found in materials science and medicinal chemistry.[4][5]
-
Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen (C-N) bonds with a wide variety of primary and secondary amines, anilines, and even ammonia equivalents.[6][7]
Q3: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?
A3: Most palladium-catalyzed cross-coupling reactions proceed through a common three-step catalytic cycle.[1][8] It begins with the active Pd(0) catalyst, which undergoes:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond of this compound, forming a Pd(II) intermediate. This is typically the rate-determining step.[1]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron compound, copper acetylide, or amine) displaces the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic fragments are eliminated from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: General Palladium Cross-Coupling Catalytic Cycle.
Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: Low to No Product Yield
Q: My reaction shows very low conversion of the starting material. What are the first things I should check?
A: Low conversion is a common issue that can often be resolved by systematically checking your setup and reagents.[9]
-
Verify Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction flask was properly degassed (e.g., three cycles of vacuum/backfill with argon or nitrogen) and maintained under a positive pressure of inert gas.[10]
-
Check Reagent Quality:
-
Solvents: Use anhydrous solvents. Moisture can hydrolyze coupling partners (especially boronic acids) and interfere with the catalyst.[10]
-
Base: Ensure your base is dry and finely powdered. For solid bases like K₃PO₄ or Cs₂CO₃, grinding them before use can increase surface area and reactivity.[10]
-
Catalyst: The palladium source is critical. Pd(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this is inefficient, the reaction won't start.[9] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system.[11]
-
Q: I've confirmed my setup and reagents are good, but the yield is still low. What parameters should I screen next?
A: If the basics are covered, the next step is to optimize the core reaction components. The choice of ligand, base, and solvent are all crucial and interdependent.
| Parameter | Suzuki-Miyaura | Sonogashira | Buchwald-Hartwig | Rationale & Key Considerations |
| Ligand | SPhos, XPhos, RuPhos | Xantphos, P(t-Bu)₃ | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are often superior.[12][13] They promote the rate-limiting oxidative addition and the final reductive elimination step while stabilizing the active monoligated Pd(0) species.[14] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NEt₃, Piperidine, DIPA | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The base choice is critical. For Suzuki, it forms the active "ate" complex.[15] For Sonogashira, an amine base also acts as a solvent and neutralizes the HX byproduct.[4] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOt-Bu is required for amine deprotonation.[16] |
| Solvent | Dioxane/H₂O, Toluene, DMF | THF, DMF, Acetonitrile | Toluene, Dioxane, THF | The solvent must solubilize all components.[17] Aprotic polar solvents like DMF can accelerate some reactions but may also coordinate to the metal center, sometimes inhibiting catalysis.[18] For Suzuki, a small amount of water is often beneficial.[10] |
| Temperature | 80-110 °C | Room Temp to 80 °C | 80-110 °C | If a reaction is sluggish, cautiously increasing the temperature can improve rates. However, excessive heat can lead to catalyst decomposition or side reactions.[15] |
Caption: Recommended Starting Conditions for Screening.
Problem 2: Significant Homocoupling of the Coupling Partner
Q: I'm seeing a lot of byproduct from the dimerization of my boronic acid (Suzuki) or alkyne (Sonogashira). How can I minimize this?
A: Homocoupling is a common side reaction.
-
For Suzuki Reactions (Protodeboronation/Homocoupling): This occurs when the boronic acid reacts with itself. It is often promoted by excess base, water, or high temperatures before the cross-coupling can occur.[10]
-
Solution: Try a slower addition of the boronic acid or use a milder base. Ensure your reaction is rigorously deoxygenated, as oxygen can facilitate this side reaction.
-
-
For Sonogashira Reactions (Glaser Coupling): The homocoupling of terminal alkynes is a well-known copper-mediated process that is promoted by oxygen.[19]
-
Solution: This is a strong indication of oxygen in your system. Improve your degassing procedure. Alternatively, switch to a "copper-free" Sonogashira protocol, which can mitigate this issue.[5]
-
Problem 3: Formation of Dehalogenated Byproduct (4-Chlorobenzonitrile)
Q: My main byproduct is 4-chlorobenzonitrile, where the iodine has been replaced by hydrogen. What causes this?
A: This side reaction is known as hydrodehalogenation. After the initial oxidative addition of the C-I bond to palladium, the resulting intermediate can react with a hydrogen source in the reaction mixture instead of the intended coupling partner.[20]
-
Common Hydrogen Sources: Alcohols, water, or even amine bases can serve as hydrogen donors.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Minimize the amount of water and other protic species.
-
Change Solvent/Base: If using an alcohol as a solvent or a base like an amine, consider switching to an aprotic solvent (e.g., Toluene, Dioxane) and an inorganic base (e.g., K₃PO₄).
-
Increase Coupling Partner Concentration: Using a slight excess (e.g., 1.2-1.5 equivalents) of your coupling partner can help ensure the transmetalation step outcompetes the hydrodehalogenation pathway.
-
Caption: A systematic troubleshooting workflow for common issues.
Experimental Protocols
The following is a detailed, field-proven protocol for a selective Suzuki-Miyaura coupling reaction.
Protocol: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is designed to be a robust starting point for achieving high selectivity and yield.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (Pd₂(dba)₃) and the SPhos ligand.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 dioxane:water mixture. The total solvent volume should result in a substrate concentration of approximately 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 4-chloro-3-phenylbenzonitrile.
References
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem Technical Support.
- Rosa, G. R., et al. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.
- Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH Public Access.
- Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Chemical Reviews.
- ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- Benchchem. Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem Technical Support.
- Wikipedia. Cross-coupling reaction.
- Palani, V., Perea, M. A., & Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Semantic Scholar. Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Wikipedia. Sonogashira coupling.
- National Institutes of Health. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry.
- Alagarsamy, P., & Varma, K. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Chemistry Portal. Sonogashira Coupling.
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
- SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling.
- Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University.
- ResearchGate. Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with....
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Benchchem. Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzoate. Benchchem Technical Support.
- Lu, G.-P., et al. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole. Benchchem Technical Support.
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challenges in the scale-up of 4-Chloro-3-iodobenzonitrile production
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-3-iodobenzonitrile. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important synthetic intermediate. The following content is structured in a question-and-answer format to directly address potential issues, providing not just solutions but also the underlying scientific principles to empower your process development.
Section 1: Synthesis & Reaction Control
The primary industrial route to this compound involves the diazotization of 3-amino-4-chlorobenzonitrile followed by a Sandmeyer-type reaction with an iodide source. While effective at a lab scale, scaling up this process introduces significant challenges related to reaction control, safety, and impurity profiles.
Q1: We are observing inconsistent yields and the formation of a dark-colored tar-like substance during the diazotization of 3-amino-4-chlorobenzonitrile at a larger scale. What is the likely cause and how can we mitigate it?
A1: This is a classic sign of poor temperature control and potential diazonium salt decomposition or unwanted side reactions. The diazotization of aromatic amines is a highly exothermic process, and the resulting diazonium salts are often thermally unstable, even at temperatures slightly above 5°C.
Causality:
-
Thermal Decomposition: The 4-chloro-3-cyanobenzenediazonium intermediate is prone to decomposition, especially with localized heating ("hot spots") in a large reactor. This decomposition can lead to the formation of 4-chloro-3-cyanophenol and nitrogen gas. The phenol can then undergo further reactions to form tarry polymeric materials.
-
Azo Coupling: If the temperature rises, or if the addition of the nitrite solution is too fast, localized areas of unreacted amine can couple with the newly formed diazonium salt. This results in the formation of highly colored and often insoluble azo compounds, contributing to the tar-like appearance.
Troubleshooting & Preventative Measures:
-
Strict Temperature Control: The internal reaction temperature must be maintained between 0-5°C throughout the addition of the sodium nitrite solution. On a larger scale, this requires a highly efficient cooling system. Direct injection of ice into the reaction mixture is a common industrial practice to manage the exotherm, but this will dilute the reaction. A jacketed reactor with a powerful chilling unit is preferable.
-
Slow, Sub-surface Addition: The pre-cooled sodium nitrite solution should be added slowly and below the surface of the reaction mixture. This ensures rapid dispersion and prevents localized high concentrations of nitrous acid and diazonium salt, minimizing side reactions.
-
Vigorous Agitation: Efficient stirring is crucial to maintain thermal homogeneity and ensure rapid mixing of the reagents. Inadequate agitation is a primary cause of localized hot spots in large vessels.
-
Monitoring for Excess Nitrous Acid: It is essential to ensure that a slight excess of nitrous acid is present at the end of the diazotization to confirm the complete consumption of the starting amine. This can be tested using starch-iodide paper, which will turn blue in the presence of nitrous acid. This simple check prevents the unreacted amine from participating in azo coupling during the subsequent iodination step.
Section 2: The Sandmeyer Iodination Step
The conversion of the diazonium salt to the final product by reaction with an iodide source is the core of the synthesis. Challenges in this step often revolve around reaction rate, byproduct formation, and safe handling.
Q2: Our Sandmeyer iodination step is sluggish, and we are seeing significant formation of 4-chlorobenzonitrile (de-iodination) and 4-chloro-3-cyanophenol as byproducts. How can we improve the efficiency and selectivity of this step?
A2: Sluggish reaction and the formation of phenol and de-iodinated byproducts point towards issues with the reaction conditions of the iodination step itself, as well as the stability of the diazonium salt.
Causality:
-
Phenol Formation: As mentioned, if the diazonium salt is not consumed quickly, it will react with water in the reaction medium, particularly if the temperature is allowed to rise, to form 4-chloro-3-cyanophenol.[1]
-
De-iodination (Protodeamination): The formation of 4-chlorobenzonitrile is a result of the reduction of the diazonium group, replacing it with a hydrogen atom. This can occur via a radical mechanism and can be exacerbated by certain impurities or incorrect stoichiometry.
-
Iodide Source Reactivity: The choice and concentration of the iodide source are critical. While potassium iodide (KI) is commonly used, its dissolution and reaction kinetics need to be managed for optimal performance.
Troubleshooting & Preventative Measures:
| Parameter | Recommendation | Rationale |
| Iodide Source | Use a solution of potassium iodide (KI) or sodium iodide (NaI). | Ensures the iodide is readily available for reaction. Using solid KI can lead to poor mixing and localized reaction rates. |
| Addition Strategy | Add the cold diazonium salt solution slowly to the iodide solution. | This "reverse addition" maintains a constant excess of the iodide nucleophile, ensuring the diazonium salt reacts as it is added and minimizing its decomposition or side reactions.[2] |
| Temperature | Maintain the temperature of the iodide solution at 0-5°C during the addition, then allow for a slow warm-up to room temperature. | Keeping the temperature low initially helps to manage the exotherm from the reaction and the decomposition of any unreacted diazonium salt. The gradual warming ensures the reaction goes to completion. |
| Catalysis | While often not strictly necessary for iodination as it is for chlorination or bromination, the addition of a catalytic amount of copper(I) iodide (CuI) can sometimes improve the reaction rate and yield by facilitating the electron transfer mechanism.[2] | The Cu(I) catalyst promotes the formation of the aryl radical, which is a key intermediate in the Sandmeyer reaction mechanism.[3] |
Experimental Protocol: Optimized Sandmeyer Iodination
-
In a separate, appropriately sized reactor, prepare a solution of potassium iodide (1.5 equivalents) in water. Cool this solution to 0-5°C with vigorous stirring.
-
Slowly, and in a controlled manner, add the previously prepared cold diazonium salt solution to the potassium iodide solution. Monitor the internal temperature closely to ensure it does not exceed 10°C. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, continue stirring at 0-5°C for 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue to stir for 1-2 hours, or until the evolution of nitrogen gas has ceased.
Section 3: Work-up, Purification, and Scale-Up Safety
Q3: What are the key considerations for the work-up and purification of this compound on a large scale to achieve high purity?
A3: Large-scale work-up and purification require robust and scalable methods that avoid common pitfalls like emulsion formation and ensure the efficient removal of impurities.
Work-up Procedure:
-
Quenching: After the reaction is complete, it is crucial to quench any excess reactive species. Add a solution of sodium thiosulfate or sodium bisulfite to the reaction mixture. This will reduce any remaining iodine to iodide and also help to decompose any residual diazonium salt.
-
Extraction: The product is typically a solid or an oil that can be extracted into an organic solvent like dichloromethane, ethyl acetate, or toluene. Be aware that on a large scale, vigorous mixing during extraction can lead to stable emulsions, which are difficult to separate. Use of a gentler mixing protocol or specific emulsion-breaking techniques may be necessary.
-
Washing: The organic layer should be washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to help break emulsions and remove excess water.
Purification:
-
Recrystallization: The most common and scalable method for purifying the crude product is recrystallization.[4][5][6][7] The choice of solvent is critical. A good solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvent systems for compounds of this type include ethanol/water mixtures, isopropanol, or toluene/heptane mixtures. A general procedure for single-solvent recrystallization is as follows:
-
Dissolve the crude solid in a minimal amount of the boiling solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature to allow for the formation of large, pure crystals.
-
Cool further in an ice bath to maximize yield.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Q4: What are the primary safety hazards associated with scaling up this process, and what are the essential mitigation strategies?
A4: The primary hazard in this process is the thermal instability of the diazonium salt intermediate . Diazonium salts, particularly when isolated as solids, can be explosive and are sensitive to shock, friction, and heat.
Hazard Mitigation Workflow:
Caption: Hazard mitigation workflow for the synthesis of this compound.
Key Safety Protocols:
-
Never Isolate the Diazonium Salt: The diazonium salt should always be generated in situ and used immediately in the subsequent step. There should be no hold time for the diazonium salt solution.
-
Prevent Accumulation: The process should be designed to prevent the accumulation of the diazonium salt. This is why the slow addition of the diazonium salt solution to the iodide solution is recommended. In case of a cooling failure, the addition must be stopped immediately.
-
Adequate Venting: The reaction evolves a large volume of nitrogen gas. The reactor must be equipped with an adequate venting system to prevent pressure buildup.
-
Emergency Preparedness: Have a quench solution (like a solution of sulfamic acid) ready to destroy any excess nitrous acid in an emergency.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and gloves, is mandatory. For the starting material, 3-amino-4-chlorobenzonitrile, which can be irritating, a dust mask or respirator should be used when handling the solid.[8]
Frequently Asked Questions (FAQs)
Q: Can I use a different iodide source, like iodine (I₂)? A: While some methods for direct iodination exist, for this specific transformation via a diazonium salt, an iodide salt like KI or NaI is the standard and most effective reagent. Using molecular iodine would involve a different reaction mechanism and is not a standard Sandmeyer procedure.
Q: My final product has a persistent yellow or brown color. How can I remove it? A: A persistent color often indicates the presence of trace amounts of azo compounds or other colored impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb some of your product.
Q: What is a typical yield for this reaction at scale? A: While yields are highly dependent on the specific equipment and process control, a well-optimized process for this type of Sandmeyer reaction should realistically target yields in the range of 70-85%. Lower yields often point to the issues of diazonium salt decomposition or incomplete reaction as discussed above.
Q: What is the CAS number for the key starting material and the final product? A:
-
3-Amino-4-chlorobenzonitrile: CAS 21803-75-8[8] or 53312-79-1 (Note: CAS numbers can sometimes vary for the same compound, always verify with your supplier's documentation).
-
This compound: CAS 914106-26-6[9]
References
- Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts.
- Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 3-Amino-4-chlorobenzonitrile.
- BenchChem. (n.d.). Common side reactions in Sandmeyer and azo coupling reactions.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Fisher Scientific. (n.d.).
- Chemical Synthesis Database. (n.d.). This compound.
- Studies on Thermal Decomposition of Several Arom
- University of California, Los Angeles. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Schotten, C., et al. (2020). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. UCL Discovery.
- Wikipedia. (n.d.). Sandmeyer reaction.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodobenzonitrile.
- Recrystalliz
- BenchChem. (n.d.). Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile.
- Chemistry LibreTexts. (2021). 2.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
- Google Patents. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.
- Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evalu
- University of Rochester. (n.d.).
- ChemSynthesis. (n.d.). 3-iodobenzonitrile.
- PrepChem.com. (n.d.). Synthesis of 4-chlorobenzonitrile.
- Sigma-Aldrich. (n.d.). 3-Iodobenzonitrile 98.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- PubChem. (n.d.). 4-Chlorobenzonitrile.
- 4-Chloro-3-nitrobenzonitrile: A Key Intermedi
- Biosynth. (n.d.). 4-Chloro-3-nitrobenzonitrile.
- The Chemistry of 4-Chloro-3-nitrobenzonitrile: Properties, Synthesis, and Industrial Impact. (n.d.).
- ChemicalBook. (n.d.). This compound.
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Technical Support Center: Identifying Byproducts in 4-Chloro-3-iodobenzonitrile Synthesis by Mass Spectrometry
Welcome to the technical support center for the analysis of 4-chloro-3-iodobenzonitrile synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize mass spectrometry to monitor reaction progress and identify impurities. In the synthesis of complex molecules, understanding the byproduct profile is critical for optimization, purification, and ensuring the quality of the final compound. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to navigate the common analytical challenges encountered during the mass spectrometric analysis of this specific synthesis.
FAQ Section 1: Foundational Analysis - The Target Molecule
This section focuses on the correct identification of the desired product, this compound, which is the essential first step before attempting to identify any byproducts.
Q1: What are the expected m/z values for my target compound, this compound?
A1: The first step in analyzing your reaction mixture is to confirm the presence of the target molecule. This compound (C₇H₃ClIN) has a monoisotopic molecular weight of 262.89 g/mol (using the most abundant isotopes, ³⁵Cl and ¹²⁷I).[1] In mass spectrometry, molecules are typically observed as ions. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), you will likely observe protonated molecules or adducts.
It is crucial to look for a cluster of peaks corresponding to these different species. The table below summarizes the expected m/z (mass-to-charge ratio) values for common ions of your target compound.
| Ion Species | Formula | Calculation (using monoisotopic masses) | Expected m/z |
| [M] | C₇H₃³⁵Cl¹²⁷IN | 262.89 | 262.9 |
| [M+H]⁺ | C₇H₄³⁵Cl¹²⁷IN⁺ | 262.89 + 1.007 | 263.9 |
| [M+Na]⁺ | C₇H₃³⁵Cl¹²⁷INNa⁺ | 262.89 + 22.99 | 285.9 |
| [M+K]⁺ | C₇H₃³⁵Cl¹²⁷INK⁺ | 262.89 + 38.96 | 301.9 |
Note: These values are for the molecule containing the ³⁵Cl isotope. See Q2 for information on isotopic patterns.
Q2: How do the halogen isotopes (Cl, I) affect the mass spectrum?
A2: The natural isotopic abundances of chlorine and iodine create a highly characteristic pattern in the mass spectrum that is invaluable for identification.[2]
-
Iodine (I): Iodine is monoisotopic, meaning it exists naturally as only one isotope, ¹²⁷I.[3] Therefore, it does not contribute to any M+2, M+4, etc., peaks. Its presence is often inferred from a large mass gap (127 Da) between fragments.[4]
-
Chlorine (Cl): Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).[2] This results in a characteristic isotopic pattern for any chlorine-containing ion. You will observe a primary peak (M) corresponding to the ³⁵Cl isotope and a secondary peak (M+2) at two mass units higher, corresponding to the ³⁷Cl isotope. The intensity ratio of the M to M+2 peak is approximately 3:1.[5]
For this compound, you should look for your target ion (e.g., [M+H]⁺ at m/z 263.9) and a corresponding peak at m/z 265.9 with roughly one-third the intensity. The presence of this 3:1 ratio is strong evidence for a molecule containing a single chlorine atom.
FAQ Section 2: Troubleshooting - Common Byproducts and Their Origins
A successful synthesis is not just about making the product; it's also about understanding what else is formed. The most common synthetic route to this compound involves a Sandmeyer reaction starting from 4-chloro-3-iodoaniline. This reaction, while powerful, is known to produce several characteristic byproducts.[6][7]
Q3: I see peaks corresponding to the loss of iodine or chlorine. What are these?
A3: These are likely dehalogenated byproducts. Reductive dehalogenation is a common side reaction in many synthetic procedures involving aryl halides.[8][9]
-
De-iodination Product (4-Chlorobenzonitrile): Loss of the iodine atom results in 4-chlorobenzonitrile (C₇H₄ClN). This is often a significant byproduct.
-
Expected [M+H]⁺: m/z 138.0 (for ³⁵Cl) with a corresponding M+2 peak at m/z 140.0 (ratio ~3:1).
-
-
De-chlorination Product (3-Iodobenzonitrile): Loss of the chlorine atom yields 3-iodobenzonitrile (C₇H₄IN).[10]
-
Expected [M+H]⁺: m/z 230.0. Since this molecule only contains the monoisotopic iodine, you will not see a significant M+2 peak.
-
The presence of these species can indicate that the reaction conditions are too harsh or that a source of reduction is present.
Q4: My spectrum shows unreacted starting materials. What should I look for?
A4: Incomplete conversion is a common issue. If you are using the Sandmeyer reaction, your primary starting material is 4-chloro-3-iodoaniline (C₆H₅ClIN).
-
Starting Material (4-chloro-3-iodoaniline):
-
Expected [M+H]⁺: m/z 253.9 (for ³⁵Cl) with a corresponding M+2 peak at m/z 255.9 (ratio ~3:1).
-
Detecting a significant amount of starting material is a clear indicator that the diazotization or the subsequent copper-catalyzed substitution was incomplete.
Q5: What are common byproducts from side reactions during a Sandmeyer synthesis?
A5: The diazonium salt intermediate in the Sandmeyer reaction is highly reactive and can be attacked by various nucleophiles, leading to several byproducts.
-
Phenol Formation: If water is present and the reaction temperature is not strictly controlled (typically 0-5 °C), the diazonium salt can react to form 4-chloro-3-iodophenol (C₆H₄ClIO).[6][11]
-
Expected [M+H]⁺: m/z 254.9 (for ³⁵Cl) with an M+2 peak at m/z 256.9.
-
-
Biaryl Formation: Aryl radicals generated during the reaction can couple, leading to biaryl byproducts.[12] These would appear at much higher masses, typically double the mass of the aryl radical minus a proton. These are often complex and require HRMS for confident identification.
Q6: Can the nitrile group react to form byproducts?
A6: Yes, the nitrile group (-CN) can undergo hydrolysis, especially if the reaction workup involves strongly acidic or basic conditions.[13][14]
-
Amide Formation: Partial hydrolysis leads to the formation of 4-chloro-3-iodobenzamide (C₇H₅ClINO).[15][16] This is often an intermediate on the way to the carboxylic acid.
-
Expected [M+H]⁺: m/z 281.9 (for ³⁵Cl) with an M+2 peak at m/z 283.9.
-
-
Carboxylic Acid Formation: Complete hydrolysis yields 4-chloro-3-iodobenzoic acid (C₇H₄ClIO₂).
-
Expected [M-H]⁻ (in negative ion mode): m/z 280.9 (for ³⁵Cl) with an M+2 peak at m/z 282.9.
-
The following table summarizes the key potential byproducts and their expected protonated molecular ions.
| Compound Name | Formula | Monoisotopic Mass (³⁵Cl) | Expected [M+H]⁺ (m/z) | Key Isotopic Feature |
| Target Product | C₇H₃ClIN | 262.89 | 263.9 | 3:1 (M+2 at 265.9) |
| 4-Chlorobenzonitrile | C₇H₄ClN | 137.01 | 138.0 | 3:1 (M+2 at 140.0) |
| 3-Iodobenzonitrile | C₇H₄IN | 228.94 | 230.0 | Monoisotopic |
| 4-Chloro-3-iodoaniline | C₆H₅ClIN | 252.91 | 253.9 | 3:1 (M+2 at 255.9) |
| 4-Chloro-3-iodophenol | C₆H₄ClIO | 253.90 | 254.9 | 3:1 (M+2 at 256.9) |
| 4-Chloro-3-iodobenzamide | C₇H₅ClINO | 280.90 | 281.9 | 3:1 (M+2 at 283.9) |
Workflow & Protocols Section
A systematic approach is key to efficient byproduct identification.
Protocol 1: A General Workflow for Byproduct Identification
This workflow provides a logical progression from data acquisition to final identification.
Caption: A systematic workflow for identifying byproducts using LC-MS.
Protocol 2: Recommended MS Settings for Analysis
-
Ionization Mode: Electrospray Ionization (ESI) is recommended. Run in both positive and negative ion modes to detect a wider range of species. Protonated molecules ([M+H]⁺) are common in positive mode, while deprotonated molecules like carboxylic acids ([M-H]⁻) are detected in negative mode.
-
Scan Range: A scan range of m/z 100-500 should be sufficient to cover the starting materials, product, and most common byproducts.
-
Source Conditions: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) using a standard solution of your product or a similar compound to ensure efficient ionization.
Advanced Analysis Section
Sometimes, nominal mass and isotopic patterns are not enough for unambiguous identification.
Q7: When should I use High-Resolution Mass Spectrometry (HRMS) or MS/MS?
A7: These advanced techniques are crucial when you encounter unexpected peaks or when multiple byproducts have the same nominal mass (isomers).
-
High-Resolution Mass Spectrometry (HRMS): HRMS measures m/z to four or more decimal places.[2] This allows for the calculation of an exact mass, which can be used to determine the elemental formula of an ion. For example, the de-iodinated byproduct 4-chlorobenzonitrile (C₇H₄ClN) and a potential impurity like aniline hydrochloride (C₆H₈ClN) might have similar integer masses but distinct exact masses, allowing for their differentiation.
-
Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, you select an ion of interest (a "parent" ion), fragment it, and then analyze the masses of the resulting "daughter" ions. The fragmentation pattern is like a fingerprint for the molecule's structure. For this compound, common fragmentation pathways include the loss of the iodine atom, the chlorine atom, or the nitrile group.[17][18] Comparing the fragmentation pattern of an unknown peak to that of your known product can confirm its identity or reveal it to be an isomer.
Caption: Conceptual MS/MS fragmentation of this compound.
By combining these analytical strategies, researchers can confidently identify the main product and key byproducts in the synthesis of this compound, leading to more efficient process optimization and higher purity final compounds.
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Berkeley Learning Hub. (2024). 5 Nitrile Hydrolysis Steps.
- Chemical Synthesis Database. (2025). This compound.
- Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
- Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of aromatics by nucleophilic aromatic substitution. Environmental Science & Technology, 48(18), 10904-10911. [Link]
- Wikipedia. (n.d.). Sandmeyer reaction.
- Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- Whitman College. (n.d.). GCMS Section 6.5.
- University of Illinois. (n.d.). Interpretation of mass spectra.
- Michigan State University. (n.d.). Natural Abundance Atomic Isotopes.
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- ResearchGate. (2018).
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Reddit. (2023). Dehalogenation side product suzukis.
- Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra.
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Technical Support Center: Refining Crystallization of 4-Chloro-3-iodobenzonitrile
Welcome to the technical support guide for the purification of 4-Chloro-3-iodobenzonitrile. This document is designed for chemistry professionals engaged in research and development who require high-purity material. Given that detailed crystallization data for this compound is not extensively published, this guide provides a framework based on first principles and best practices for halogenated aromatic nitriles. We will explore systematic solvent selection, provide robust protocols, and troubleshoot common challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound during crystallization.
Q1: What are the known physical properties of this compound?
Q2: What are the most critical factors for a successful recrystallization?
A: The success of any recrystallization hinges on the choice of solvent. An ideal solvent should exhibit specific solubility characteristics:
-
High Solubility at High Temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from melting and separating as an oil.
-
Inertness: The solvent must not react with the compound.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization)[4][5].
Q3: How should I approach solvent selection for a compound with limited data like this compound?
A: A systematic, small-scale screening process is the most effective approach. Given the structure (a halogenated aromatic nitrile), you should test a range of solvents with varying polarities. Good starting points include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (heptane, cyclohexane), or mixtures thereof[6][7]. The general principle of "like dissolves like" suggests that moderately polar solvents are a promising start[5]. A common and effective strategy for aromatic compounds is to use a binary solvent system, often referred to as a solvent/anti-solvent pair[5][6].
Section 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step procedures for developing a robust crystallization method.
Protocol 2.1: Small-Scale Solvent & Solvent System Screening
Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.
Methodology:
-
Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Single Solvent Test:
-
To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, swirling after each addition.
-
If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization.
-
If the compound is insoluble or sparingly soluble, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of crystals formed. An ideal single solvent will produce a high yield of well-defined crystals upon cooling[4].
-
-
Mixed Solvent Test:
-
Select a "soluble solvent" in which the compound is highly soluble (e.g., acetone, ethyl acetate) and a "miscible anti-solvent" in which it is poorly soluble (e.g., water, heptane, hexane)[5][7].
-
Dissolve the compound in a minimum amount of the hot "soluble solvent."
-
Add the "anti-solvent" dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly, as described above, and observe crystal formation.
-
Data Presentation: Common Recrystallization Solvents
The following table summarizes the properties of common solvents to guide your selection process.
| Solvent | Boiling Point (°C) | Polarity | Notes & Typical Use |
| Water | 100 | Very High | Good for polar compounds; can be difficult to remove[4][8]. |
| Ethanol | 78 | High | Versatile solvent for moderately polar compounds. Often used with water[4]. |
| Isopropanol | 82 | High | Similar to ethanol, good for moderately polar compounds. |
| Acetone | 56 | Medium-High | Strong solvent, often used in solvent pairs with water or hexanes[4]. |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent for a wide range of polarities[6]. |
| Toluene | 111 | Low | Good for aromatic compounds; high boiling point requires caution[9]. |
| Heptane/Hexane | ~98 / ~69 | Very Low | Excellent anti-solvents for non-polar compounds. Often paired with EtOAc or DCM[6]. |
Visualization: Solvent Selection Workflow
Caption: Decision tree for common crystallization problems.
References
- Chemical Synthesis Database. (2025). This compound. [Link]
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- PubChem. (n.d.). 4-Chlorobenzonitrile. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]
- Wikipedia. (2024). 4-Chlorobenzonitrile. [Link]
- MH Chem. (2022).
- PubChem. (n.d.). Benzonitrile, 4-chloro-3-nitro-. [Link]
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- Reddit r/Chempros. (2023).
- ChemSynthesis. (2025). 3-iodobenzonitrile. [Link]
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- 2. This compound | 914106-26-6 [m.chemicalbook.com]
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- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Chloro-3-iodobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges related to catalyst deactivation in cross-coupling reactions utilizing 4-Chloro-3-iodobenzonitrile. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues
This section covers the fundamental mechanisms of catalyst deactivation relevant to palladium-catalyzed reactions.
Q1: What are the primary mechanisms of palladium catalyst deactivation I should be aware of?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] For palladium-catalyzed cross-coupling reactions, deactivation typically falls into four main categories:
-
Poisoning: This occurs when impurities or even reactants/products bind strongly to the catalyst's active sites, rendering them inaccessible.[2][3][4] Common poisons include sulfur compounds, halides, and molecules with strong coordinating groups like nitriles.[2][5]
-
Sintering (or Agglomeration): At elevated temperatures, highly dispersed, active metal nanoparticles on a support can migrate and clump together to form larger, less active particles.[1][4] The formation of "palladium black" is a visible indicator of severe agglomeration.[6][7]
-
Fouling (or Coking): The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can physically block active sites and pores.[4][8][9]
-
Ligand Degradation: The phosphine ligands, essential for stabilizing the active palladium species, can themselves degrade, often through oxidation (e.g., to phosphine oxide) or other side reactions, which destabilizes the catalyst.[7][10][11]
Q2: My substrate is this compound. Does the nitrile group (-CN) itself pose a risk for catalyst deactivation?
A2: Yes, the nitrile functional group can be problematic. Nitriles are known to be potential catalyst poisons because the nitrogen lone pair can coordinate strongly to the palladium center.[2] This coordination can occupy an active site, preventing the aryl halide from undergoing oxidative addition and effectively inhibiting the catalytic cycle. The extent of this inhibition depends on the specific ligand system, reaction temperature, and concentration.
Q3: How does the choice of phosphine ligand affect catalyst stability and prevent deactivation?
A3: The ligand is arguably the most critical component for maintaining catalyst activity and stability.[12][13] Its role is multifaceted:
-
Stabilization: Ligands, particularly bulky phosphines, form a protective coordination sphere around the palladium atom. This steric hindrance prevents the metal centers from aggregating into inactive palladium black.[7][14]
-
Electronic Tuning: Ligands donate electron density to the palladium center, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition.[12][14]
-
Solubility: The ligand structure impacts the solubility of the catalyst complex in the reaction medium, ensuring it remains in the active, homogeneous phase.
Choosing a ligand that is too bulky might hinder reactivity, while one that is not bulky enough may fail to prevent aggregation. Furthermore, ligands themselves must be stable under the reaction conditions to avoid degradation.[11]
Part 2: Troubleshooting Guides - From Diagnosis to Solution
This section provides actionable advice for specific problems encountered during experiments.
Issue 1: My reaction is sluggish or stalls completely before full conversion of the starting material.
This is a classic symptom that can point to several underlying causes, often related to catalyst poisoning or suboptimal conditions.
Potential Cause 1: Catalyst Poisoning from Reagents or Solvents
Impurities, even at ppm levels, can act as potent catalyst poisons.[15] Sulfur compounds from solvents (like thiophene in THF) or halide impurities from starting materials are common culprits.[2][3][5]
Troubleshooting Steps:
-
Review Reagent Purity: Check the certificates of analysis for all reagents, including the substrate, coupling partner, base, and solvents. Pay close attention to sulfur, water, and halide content.
-
Perform a Control Experiment: Run the reaction using the highest purity reagents available (e.g., freshly distilled, anhydrous, degassed solvents; recrystallized solids). If this "high-purity" reaction proceeds smoothly, reagent contamination is the confirmed cause.
-
Purify Materials: If contamination is suspected, purify the necessary components. Solvents can be dried and distilled, and solid reagents can be recrystallized.
Experimental Protocol: Diagnostic High-Purity Reaction
-
Solvent Preparation: Use a solvent from a freshly opened bottle of the highest purity grade (e.g., anhydrous, >99.9%). Degas the solvent by sparging with argon or nitrogen for 30 minutes or by using several freeze-pump-thaw cycles.
-
Reagent Preparation: If possible, recrystallize the this compound, the coupling partner (e.g., boronic acid), and the base. Dry them thoroughly under vacuum.
-
Glassware Preparation: Oven-dry all glassware overnight at >120 °C and allow it to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line). Add the catalyst, ligand, base, and solid reagents to the flask.
-
Execution: Add the degassed solvent and liquid reagents via syringe. Run the reaction under standard conditions and monitor its progress by TLC, GC, or LCMS.
-
Comparison: Compare the reaction profile (rate, final conversion) to the original failed reaction. A significant improvement points directly to a contamination issue.
Issue 2: I'm observing a significant amount of black precipitate (palladium black) in my reaction flask.
The formation of a black solid is a clear visual indicator of catalyst agglomeration, where the active Pd(0) species have aggregated into bulk, inactive palladium metal.[6][7]
Potential Cause 1: Insufficient Ligand Stabilization
The ratio of ligand to palladium may be too low, or the chosen ligand may not be providing enough steric bulk to prevent the palladium atoms from colliding and sticking together.
Troubleshooting Steps:
-
Increase Ligand-to-Palladium Ratio: Increase the equivalents of the phosphine ligand. A common starting point is a 1:1.2 or 1:2 ratio of Pd:Ligand for monodentate ligands.
-
Switch to a More Effective Ligand: Consider using a ligand known for its ability to stabilize Pd(0). Bidentate ligands (like dppf) or bulky monodentate ligands (like those developed by Buchwald) are often more effective at preventing aggregation.[12][14]
Potential Cause 2: High Reaction Temperature
Sintering is a thermally driven process.[1][4] Excessive heat provides the energy for palladium nanoparticles to become mobile and agglomerate.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Determine if the reaction can proceed efficiently at a lower temperature. Even a 10-20 °C reduction can significantly slow the rate of agglomeration.
-
Ensure Even Heating: Use an oil bath and vigorous stirring to avoid localized hot spots at the bottom of the flask, which can accelerate catalyst decomposition.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common reaction failures.
Caption: A troubleshooting decision tree for catalyst deactivation.
Visualization: Catalytic Cycle & Deactivation Pathways
This diagram shows a simplified Suzuki coupling cycle and highlights common points of catalyst deactivation.
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 14. youtube.com [youtube.com]
- 15. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Method Development for Chiral Separation of 4-Chloro-3-iodobenzonitrile Derivatives
Welcome to the technical support center for the chiral separation of 4-Chloro-3-iodobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of resolving these specific enantiomers. The information provided herein is grounded in established chromatographic principles and practical laboratory experience to facilitate robust and reproducible method development.
The separation of enantiomers is a critical step in pharmaceutical development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. [1][2][3][4]The unique structure of this compound, with its halogen substituents and nitrile group, presents specific challenges and opportunities in achieving baseline resolution. This guide will provide a structured approach to method development, from initial column and mobile phase screening to troubleshooting common issues.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial phases of method development for the chiral separation of halogenated benzonitrile derivatives.
Q1: What is the best starting point for selecting a chiral stationary phase (CSP) for this compound derivatives?
A1: Polysaccharide-based CSPs are the most versatile and widely successful for a broad range of chiral compounds, making them an excellent starting point. [5][6][7]Specifically, derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(5-chloro-2-methylphenylcarbamate), have demonstrated broad applicability. [5][6]The chiral recognition mechanism of these phases involves a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are well-suited for aromatic compounds like benzonitriles. [8]A screening approach using a few different polysaccharide-based columns is highly recommended to empirically determine the best fit. [6][9] Q2: Should I start with Normal Phase, Reversed-Phase, or another mobile phase mode?
A2: While normal phase (NP) chromatography with mobile phases like hexane/isopropanol has traditionally been the workhorse for polysaccharide-based CSPs, reversed-phase (RP) methods are gaining popularity due to their compatibility with mass spectrometry (MS) detection. [5]For this compound, which possesses moderate polarity, both NP and RP modes are viable.
-
Normal Phase (NP): Often provides better selectivity and is a good starting point for initial screening. A typical mobile phase would be a mixture of hexane and an alcohol like isopropanol or ethanol. [9][10]* Reversed-Phase (RP): Ideal if MS detection is required. Mobile phases typically consist of an aqueous buffer (like ammonium bicarbonate or acetate) with an organic modifier such as acetonitrile or methanol. [5]Acetonitrile has often been found to provide more successful RP chiral separations than methanol on polysaccharide CSPs. [5]* Polar Organic (PO) Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile. It can sometimes offer unique selectivity compared to NP and RP modes. [9] A comprehensive screening strategy should ideally evaluate all three modes to find the optimal separation conditions. [11] Q3: What role do mobile phase additives play, and when should I use them?
A3: Mobile phase additives are crucial for improving peak shape and influencing selectivity, especially for compounds with acidic or basic functionalities. [12][13]Although this compound is neutral, derivatives may contain acidic or basic moieties.
-
For Basic Analytes: A small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or butylamine is often added to the mobile phase in NP mode to reduce peak tailing and improve resolution. [9][12]* For Acidic Analytes: An acidic additive such as trifluoroacetic acid (TFA) or formic acid (0.1%) is used to suppress the ionization of acidic groups, leading to better peak shape. [9]* Impact on Selectivity: Additives can dramatically alter the chiral recognition mechanism. In some cases, changing the concentration or type of additive can even reverse the elution order of the enantiomers. [11] Q4: What detection method is most suitable for this compound derivatives?
A4: UV detection is the most common and straightforward method, as the benzonitrile core provides strong chromophores. A wavelength around 220-254 nm should provide good sensitivity. [5]If the method is intended for trace analysis or analysis in complex matrices (e.g., biological samples), coupling the HPLC to a mass spectrometer (LC-MS) is highly advantageous for its superior sensitivity and selectivity. [5]In this case, using volatile mobile phase additives like ammonium acetate or formate is essential. [5]
Troubleshooting Guide
This section provides solutions to common problems encountered during the chiral separation of this compound derivatives.
Problem 1: Poor or No Resolution of Enantiomers
-
Possible Cause: The selected Chiral Stationary Phase (CSP) is not suitable for the analyte.
-
Solution: Screen a wider range of CSPs. It is difficult to predict which CSP will work best, so an empirical screening approach is the most effective strategy. [6]Include different types of polysaccharide-based columns (cellulose vs. amylose derivatives) in your screen.
-
-
Possible Cause: The mobile phase composition is not optimal.
-
Solution:
-
Adjust Mobile Phase Strength: In normal phase, vary the percentage of the alcohol modifier (e.g., isopropanol in hexane). In reversed-phase, adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. [6] 2. Change the Organic Modifier: The type of alcohol (e.g., ethanol vs. isopropanol) in normal phase can significantly impact selectivity. [11]Similarly, switching between acetonitrile and methanol in reversed-phase can also provide different results. [5] 3. Introduce or Change Additives: If not already present, add a small amount of an acidic or basic modifier (even for neutral compounds, it can sometimes improve interaction with the CSP). If an additive is already in use, try a different one (e.g., switch from DEA to ethylenediamine). [12]
-
-
-
Possible Cause: The column temperature is not optimized.
-
Solution: Temperature can affect chiral recognition. Analyze your sample at different temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often increase selectivity, but may lead to broader peaks. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity. [11][14] Problem 2: Poor Peak Shape (Tailing or Fronting)
-
-
Possible Cause: Secondary interactions between the analyte and the silica support of the CSP.
-
Possible Cause: The sample solvent is incompatible with the mobile phase.
-
Solution: Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume to minimize peak distortion. [15]
-
-
Possible Cause: Column overload.
-
Solution: Reduce the mass of the sample injected onto the column. Overloading can lead to characteristic triangular peaks. [16] Problem 3: Irreproducible Retention Times and/or Resolution
-
-
Possible Cause: The column is not properly equilibrated.
-
Possible Cause: "Memory effects" from previous analyses.
-
Solution: This is particularly common when switching between methods that use different additives (e.g., from a basic to an acidic mobile phase). [17]Dedicate a column to a specific method or class of compounds if possible. If not, implement a rigorous column flushing and regeneration procedure between different applications. For immobilized polysaccharide CSPs, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can help remove strongly retained impurities. [15]
-
-
Possible Cause: Changes in mobile phase composition.
-
Solution: Ensure mobile phase components are accurately measured and well-mixed. If using a premixed mobile phase, be aware of potential evaporation of the more volatile component over time, which can alter the composition.
-
Problem 4: High Column Backpressure
-
Possible Cause: Blockage of the column inlet frit.
-
Solution: This can be caused by particulate matter from the sample or mobile phase. Filter all samples and mobile phases before use. A guard column can also help protect the analytical column. [15]If a blockage occurs, you can try back-flushing the column at a low flow rate to dislodge the particulates. [15]
-
-
Possible Cause: Sample precipitation on the column.
-
Solution: This can happen if the sample is dissolved in a solvent much stronger than the mobile phase. [15]As mentioned earlier, try to dissolve the sample in the mobile phase or a solvent of similar strength.
-
Experimental Workflows and Data Presentation
A systematic approach is key to efficient method development. The following workflow and tables provide a structured framework for your experiments.
Workflow for Chiral Method Development
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. selvita.com [selvita.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Getting Started with Chiral Method Development Part Two: Finding a CSP - Regis Technologies [registech.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. reddit.com [reddit.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. longdom.org [longdom.org]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. chiraltech.com [chiraltech.com]
- 16. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
improving the regioselectivity of reactions with 4-Chloro-3-iodobenzonitrile
Welcome to the technical support guide for 4-chloro-3-iodobenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. My goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. The inherent differential reactivity of the C-I and C-Cl bonds presents a unique synthetic opportunity, but it also requires precise control to achieve the desired regioselectivity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios I have encountered in the field.
Section 1: Fundamental Principles of Regioselectivity
Before diving into specific reaction troubleshooting, it's crucial to understand the underlying principles governing the reactivity of this dihalogenated arene.
FAQ: Why is the C-I bond overwhelmingly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions?
Answer: The high selectivity for the carbon-iodine (C-I) bond over the carbon-chlorine (C-Cl) bond is rooted in the mechanism of the first and often rate-limiting step of most cross-coupling cycles: oxidative addition.[1][2]
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Cl bond (approx. 96 kcal/mol). The palladium(0) catalyst can more easily insert into the weaker C-I bond, as this process has a lower activation energy.
-
Kinetics of Oxidative Addition: The rate of oxidative addition for aryl halides to a Pd(0) center follows the trend I > Br > Cl >> F.[3][4] This kinetic preference is so pronounced that selective reaction at the C-I bond can often be achieved with high fidelity by carefully controlling other reaction parameters. Quantum chemical studies confirm that the activation barrier for C-X bond activation by palladium decreases significantly when going from X=Cl to X=I.[1][5]
The key to regioselectivity is to exploit this inherent kinetic difference. The challenge arises when reaction conditions are harsh enough (e.g., high temperatures, highly active catalysts) to overcome the activation barrier for C-Cl insertion, leading to mixtures of mono- and di-substituted products.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is where most challenges with this compound arise. Below are common problems and a systematic approach to resolving them.
Q1: "I'm running a Suzuki-Miyaura coupling and getting poor regioselectivity, with significant formation of the 4-chloro-3-arylbenzonitrile alongside my desired 4-aryl-3-iodobenzonitrile, or worse, the di-aryl product. How can I exclusively target the C-I bond?"
Answer: This is a classic problem of catalyst activity versus selectivity. Your conditions are likely too harsh or your catalyst system is too reactive, leading to competitive C-Cl bond activation. Here’s how to troubleshoot.
1. Re-evaluate Your Catalyst and Ligand System: This is the most critical factor.
-
Avoid Overly Active Ligands: Highly electron-rich and sterically bulky phosphine ligands (e.g., P(tBu)₃, Sphos, Xphos) or N-heterocyclic carbenes (NHCs) are designed to activate robust bonds like C-Cl.[6] While excellent for other substrates, they can be detrimental to selectivity here. Using them often leads to a second, unwanted oxidative addition event before the catalyst can dissociate from the mono-coupled product.[7][8]
-
Start with "Classic" Ligands: Begin with less reactive, traditional ligands like triphenylphosphine (PPh₃). A catalyst system like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is often sufficient for activating the C-I bond without touching the C-Cl bond.[9]
-
Consider Bidentate Ligands: Bidentate phosphine ligands like DPPF (1,1'-Bis(diphenylphosphino)ferrocene) can sometimes offer a good balance of activity and selectivity, as they can prevent catalyst decomposition pathways that might lead to more reactive, indiscriminate species.[10][11]
2. Lower the Reaction Temperature: Oxidative addition is a kinetically controlled step. By lowering the temperature, you can create a larger energy gap between the facile C-I insertion and the more demanding C-Cl insertion. Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor for progress. Only increase the temperature if the reaction is completely stalled.
3. Choose the Right Base and Solvent:
-
Base Strength: A milder base (e.g., K₂CO₃, K₃PO₄) is often preferable to stronger bases (e.g., KOtBu). Stronger bases can sometimes accelerate catalyst decomposition or promote side reactions.
-
Solvent Choice: The solvent can influence catalyst speciation and reactivity.[8] Polar, oxygen-containing solvents like THF can sometimes help dissociate the palladium catalyst from the mono-arylated product, preventing a second coupling event.[7] A common starting point is a mixture like Dioxane/Water or Toluene/Ethanol/Water.[12][13]
Troubleshooting Workflow: Improving Suzuki Coupling Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity.
Q2: "My Sonogashira coupling is selective for the C-I bond, but the reaction is sluggish and gives low yields. What can I do?"
Answer: Sluggishness in Sonogashira couplings often points to issues with the copper co-catalyst or catalyst inhibition. The goal is to increase the rate of the C-I coupling without resorting to conditions that activate the C-Cl bond.
-
The Role of Copper: The Sonogashira reaction typically employs a palladium catalyst for oxidative addition and a copper(I) co-catalyst (usually CuI) to facilitate the transmetalation with the alkyne.[4] Ensure your CuI is fresh and of high purity.
-
Ligand Choice: For Sonogashira, PdCl₂(PPh₃)₂ is a very common and effective catalyst that maintains excellent selectivity.[9] The PPh₃ ligands are generally sufficient to promote the desired reaction without activating the C-Cl bond.
-
Base and Solvent: A liquid amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is standard, as it serves as both the base and often as the solvent. This creates a high concentration of the necessary reagents.
-
Degassing is Critical: Oxygen can lead to oxidative homocoupling of the terminal alkyne (Glaser coupling), consuming your reagent and generating impurities that can inhibit the catalyst. Ensure your reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before heating.
Q3: "I'm attempting a Buchwald-Hartwig amination and struggling to get clean conversion. I either see no reaction or a complex mixture. How do I achieve selective C(aryl)-N bond formation at the iodine position?"
Answer: The Buchwald-Hartwig amination is highly dependent on the ligand-base combination.[11] The challenge here is that the conditions required for C-N reductive elimination can sometimes be harsh.
-
Ligand is Key: This is one case where more specialized ligands are often necessary. While starting with a general ligand like BINAP is an option, systems using bulky biarylphosphine ligands like XPhos or SPhos are often more effective.[14] However, this introduces the risk of C-Cl activation.
-
The Temperature/Time Balance: The key is to find the minimum temperature required for the catalytic cycle to operate efficiently. Start at a moderate temperature (e.g., 80-90 °C) and carefully monitor the reaction. Prolonged reaction times at high temperatures (>110 °C) are a primary cause of selectivity loss.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are common choices. The choice of base can influence the catalyst's activity and must be paired correctly with the ligand.[15]
-
Amine Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine coupling partner. Using a large excess can sometimes lead to side reactions.
Mechanistic Overview: Selectivity in Oxidative Addition
Caption: The kinetic preference for C-I bond activation.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is more common, SNAr is also a viable strategy, but the regioselectivity rules are different and governed by electronics.
FAQ: "For a nucleophilic aromatic substitution (SNAr) reaction, which position is more reactive: C-4 (where the chlorine is) or C-3 (where the iodine is)?"
Answer: In SNAr, the regioselectivity is governed by the ability of the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex.[16] This stabilization is dictated by the electron-withdrawing groups (EWGs) on the ring.
-
Activating Group: The nitrile (-CN) group is a powerful EWG. It can stabilize a negative charge through resonance when the charge is positioned ortho or para to it.
-
Analysis of this compound:
-
Attack at C-4 (para to -CN): When a nucleophile attacks the carbon bearing the chlorine, the resulting negative charge can be delocalized onto the nitrile group via resonance. This is a highly stabilizing interaction.
-
Attack at C-3 (meta to -CN): When a nucleophile attacks the carbon bearing the iodine, the negative charge is meta to the nitrile group. It cannot be delocalized onto the -CN group through resonance, only stabilized weakly by induction.
-
Section 4: Protocols & Data Summary
The following are robust starting points for achieving high regioselectivity. Always optimize for your specific substrate and nucleophile.
Protocol 1: Highly Regioselective Suzuki-Miyaura Coupling at the C-I Bond
This protocol is designed to favor mono-substitution at the C-3 position.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.2 eq.)
-
Pd(PPh₃)₄ (2-3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)
-
Solvent: 1,4-Dioxane and Degassed Water (4:1 v/v)
-
Schlenk flask, condenser, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purify the crude product by flash column chromatography.[13]
Table 1: Recommended Starting Conditions for Selective C-I Cross-Coupling
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | PPh₃ (4-8%) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-90 | Avoid highly active ligands and high temperatures to prevent C-Cl activation.[18] |
| Sonogashira | PdCl₂(PPh₃)₂ (2%) | CuI (1-2%) | NEt₃ / Toluene | 50-70 | Thorough degassing is essential to prevent alkyne homocoupling.[19][20] | |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4-6%) | KOtBu (1.5) | Toluene | 90-100 | Carefully control temperature and time; this reaction has the highest risk of C-Cl reactivity. |
I trust this guide will serve as a valuable resource in your synthetic endeavors. Please remember that these are guidelines, and the principles discussed should be used to intelligently design and optimize experiments for your specific targets.
References
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing).
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. ACS Publications. Available at: [https://pubs.acs.org/doi/10.1021/om034229+]
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
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- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage.
- Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society.
- Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. NIH.
- Origin of ligand-controlled selectivity in cross-coupling of dichloroheteroarenes. Morressier.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Wiley Online Library.
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC.
- How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
- Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- Regioselectivity of palladium-catalyzed sonogashira cross-coupling of 2-aryl-4-chloro-3-iodoquinoline- derivatives with terminal alkynes. University of South Africa Institutional Repository.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
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- Buchwald–Hartwig amination. Wikipedia.
- introduction to regioselectivity in aromatic reactions. YouTube.
- Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. ResearchGate.
- Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ResearchGate.
- Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Dimensions.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH.
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- Sonogashira coupling. Wikipedia.
- Monitoring the Suzuki coupling reaction of 4-iodobenzonitrile with.... ResearchGate.
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- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
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- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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- Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PubMed Central.
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Technical Support Center: Accelerating Transformations of 4-Chloro-3-iodobenzonitrile
Welcome to the technical support center for 4-Chloro-3-iodobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize reaction conditions and reduce cycle times for transformations involving this versatile building block. Here, we synthesize fundamental mechanistic principles with practical, field-proven troubleshooting strategies to help you overcome common hurdles and accelerate your research.
Core Principles: Understanding the Reactivity of this compound
The key to rapidly and selectively transforming this compound lies in understanding the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is primarily governed by the carbon-halogen (C-X) bond dissociation energy.[1] The trend is overwhelmingly in favor of the heavier halogens.
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | Approximate BDE (kcal/mol) | General Reactivity in Oxidative Addition |
| C-I | ~65 | Highest |
| C-Br | ~81 | High |
| C-Cl | ~96 | Moderate |
| C-F | ~115 | Lowest |
For this compound, the significantly weaker Carbon-Iodine bond means it will be the primary site of reaction under standard palladium-catalyzed conditions.[2] The rate-determining step in many cross-coupling cycles involving less reactive halides is the oxidative addition of the C-X bond to the Pd(0) center.[1] The facile cleavage of the C-I bond is the principal reason that reactions at this position are inherently faster than at the C-Cl position. Achieving rapid transformations, therefore, involves optimizing the catalytic cycle to exploit this inherent reactivity.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish, even at the iodine position. What is the most common cause?
A1: A slow reaction, despite targeting the highly reactive C-I bond, often points to issues with the catalyst's activity or reaction setup rather than the substrate's inherent reactivity. The most frequent culprits are:
-
Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and catalyst decomposition, often visible as the formation of black palladium metal ("palladium black").[3][4] Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, air-stable Pd(II) precatalyst that rapidly generates the active Pd(0) species in situ can often resolve this.[5]
-
Base Inadequacy: The base plays a crucial role in the transmetalation step. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ need to be finely ground to maximize surface area, especially in biphasic systems.[6] The base must be strong enough and soluble enough to facilitate the formation of the reactive boronate species.[3]
-
Poor Solubility: If any of the reactants (substrate, boronic acid, or base) are not well-solubilized, the reaction will be slow. Screening different solvents or solvent/water mixtures is critical. Aprotic polar solvents like dioxane, THF, or DMF are common choices.[3][7]
Q2: How can I ensure my reaction is selective for the C-I bond and avoid any reaction at the C-Cl bond?
A2: The vast difference in reactivity between the C-I and C-Cl bonds makes achieving selectivity straightforward. To ensure exclusive C-I functionalization, use milder reaction conditions. Standard catalyst systems (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃) at moderate temperatures (e.g., 80-90 °C) are typically sufficient for coupling at the iodide position while leaving the chloride untouched.[1] Activating the C-Cl bond requires more forcing conditions, including higher temperatures and specialized, bulky, electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands or N-heterocyclic carbenes).[8][9] By avoiding these highly active catalyst systems, you can ensure chemoselectivity.
Q3: I am observing significant homocoupling of my boronic acid (in Suzuki) or alkyne (in Sonogashira). How can I prevent this?
A3: Homocoupling is a common side reaction that consumes your coupling partner and complicates purification.
-
For Suzuki reactions, homocoupling is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[5] Ensuring a rigorously inert atmosphere and using a precatalyst that cleanly generates Pd(0) can minimize this.[4][5]
-
For Sonogashira reactions, the copper co-catalyst is frequently implicated in alkyne homocoupling (Glaser coupling).[10] To mitigate this, you should rigorously exclude oxygen, reduce the loading of the copper(I) salt (e.g., CuI) to 1-2 mol%, or switch to a "copper-free" Sonogashira protocol.[10][11]
Q4: What is the role of the phosphine ligand, and how do I choose the right one for accelerating my reaction?
A4: The ligand is critical for stabilizing the palladium center, modulating its reactivity, and promoting key steps in the catalytic cycle.
-
Accelerating Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[8]
-
Accelerating Reductive Elimination: Bulky (sterically hindered) ligands promote the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[8][12] The Hartwig group has shown that reductive elimination is often faster from three-coordinate palladium complexes, which are favored by bulky ligands.[13]
For fast reactions at the C-I position, a standard ligand like triphenylphosphine (PPh₃) is often sufficient. However, if the reaction is still slow, switching to a moderately bulky, electron-rich ligand like P(tBu)₃ can accelerate the cycle.
Troubleshooting Guide for Slow Reactions
When faced with a slow or stalled reaction, a systematic approach is essential for rapid diagnosis and resolution. Use the following workflow to identify the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Table 2: Common Issues and Recommended Actions
| Symptom | Potential Cause(s) | Recommended Actions & Rationale |
| Reaction Stalls at <100% Conversion | 1. Catalyst Decomposition.[10]2. Insufficient Base. | 1. Use a more robust ligand (e.g., a biarylphosphine like XPhos) to prevent catalyst agglomeration into palladium black. Lower the reaction temperature if decomposition is rapid.[4]2. Add another equivalent of base. Some bases can be consumed by side reactions or impurities. |
| Formation of Black Precipitate (Pd Black) | 1. Presence of Oxygen.[4]2. High Temperature.[4]3. Inappropriate Ligand:Pd Ratio. | 1. Improve degassing technique (e.g., use freeze-pump-thaw cycles for the solvent).[10]2. Reduce the temperature. Find the minimum temperature required for efficient conversion.3. Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky monophosphine ligands) to keep the metal center soluble and active.[3] |
| Hydrodeiodination (C-I bond replaced by C-H) | 1. Presence of a Hydride Source (e.g., moisture, certain solvents like isopropanol).[3]2. Degradation of Amine/Base. | 1. Use anhydrous solvents and reagents. Ensure the base is not hydrated (e.g., use freshly dried K₃PO₄).2. Use high-purity amines and bases. Avoid bases that can readily undergo β-hydride elimination. |
Optimized Protocols for Accelerated Transformations
The following protocols provide robust starting points for common cross-coupling reactions. They are designed to favor rapid conversion at the C-I position of this compound.
A. Accelerated Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[14] To accelerate the reaction, a moderately active catalyst system with a strong base is recommended.
Caption: General workflow for an accelerated Suzuki-Miyaura coupling.
Experimental Protocol:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) in a portion of the reaction solvent.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial with a Teflon-lined cap. Evacuate and backfill with argon three times.
-
Add degassed solvent (e.g., Toluene or Dioxane, with 5-10% water) via syringe to achieve a concentration of ~0.1 M with respect to the starting material.[7]
-
Place the vial in a preheated oil bath or heating block at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Accelerated Sonogashira Coupling (Copper-Free)
Copper-free conditions can accelerate the reaction by avoiding potential catalyst inhibition by copper salts and eliminating the common side reaction of alkyne homocoupling.[10][15]
Experimental Protocol:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.).
-
Seal the tube, then evacuate and backfill with argon (repeat this cycle three times).
-
Add anhydrous, degassed solvent such as THF or DMF.
-
Add the terminal alkyne (1.1 equiv.) via syringe.
-
Add a suitable amine base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 equiv.).[10]
-
Stir the reaction at a temperature between room temperature and 60 °C. The higher temperature may be required for less reactive alkynes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography.
C. Accelerated Buchwald-Hartwig Amination
This reaction is highly dependent on the choice of ligand and base.[13] Modern Buchwald-type ligands are extremely effective at accelerating C-N bond formation.[16]
Experimental Protocol:
-
In an inert atmosphere glovebox, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv.), and a palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) to a reaction vial.[4]
-
Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene or dioxane via syringe.
-
Heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress until the starting material is consumed (typically 2-8 hours).
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride, extract with an organic solvent, and wash the combined organic layers.
-
Dry, concentrate, and purify the product by column chromatography.
References
- Hartwig, J. F. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. The Hartwig Group, UC Berkeley.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination.
- Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes.
- A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes.
- Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxid
- Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions. Benchchem.
- Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science (RSC Publishing).
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Unit-V: Reactions and Catalysis by Organometallics. drmurugesanchemistry@gmail.com.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides.
- Technical Support Center: Optimizing Sonogashira Reactions for 4-Iodobenzyl Alcohol. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Optimization of reaction conditions for the Sonogashira reaction a.
- Suzuki reaction. Wikipedia.
- Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-Chloro-3-iodobenzonitrile
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a foundational pillar of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into the molecular framework of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of 4-Chloro-3-iodobenzonitrile, a halogenated aromatic compound with potential applications as a synthetic intermediate.
Through a combination of predicted spectral data and comparative analysis with experimentally determined spectra of analogous compounds, this guide will illuminate the subtle electronic effects of the chloro, iodo, and cyano substituents on the aromatic ring. It is designed to serve not only as a reference for the spectral features of this specific molecule but also as an instructional tool for interpreting complex substitution patterns in aromatic systems.
The Significance of NMR in Structural Elucidation
In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule dictates its function. NMR spectroscopy provides a non-destructive method to map the connectivity and chemical environment of ¹H and ¹³C nuclei, which form the backbone of most organic molecules. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, which is modulated by the inductive and resonance effects of neighboring functional groups. By analyzing these chemical shifts, along with spin-spin coupling constants (J), researchers can piece together the molecular puzzle with high confidence.
Spectral Analysis of this compound
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit a simple yet informative three-spin system in the aromatic region. The protons on the benzene ring, designated H-2, H-5, and H-6, will each give rise to a distinct signal, with multiplicities dictated by their coupling to adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Field Strength: 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.05 | d | ~2.0 |
| H-6 | 7.70 | dd | ~8.4, 2.0 |
| H-5 | 7.55 | d | ~8.4 |
Analysis of the ¹H NMR Spectrum:
-
H-2: This proton is positioned ortho to the strongly electron-withdrawing cyano group and meta to the chloro and iodo substituents. The deshielding effect of the cyano group is expected to shift this proton significantly downfield. Its signal will appear as a doublet due to coupling with H-6.
-
H-6: This proton is meta to the cyano group and ortho to the chloro group. It will experience coupling from both H-2 and H-5, resulting in a doublet of doublets.
-
H-5: Being ortho to the chloro group and meta to the iodo and cyano groups, this proton will appear as a doublet due to coupling with H-6.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides information on the chemical environment of each carbon atom in the molecule. For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the nitrile carbon.
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Field Strength: 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-CN | 116.5 |
| C-1 | 114.0 |
| C-2 | 139.0 |
| C-3 | 98.0 |
| C-4 | 140.0 |
| C-5 | 132.0 |
| C-6 | 131.0 |
Analysis of the ¹³C NMR Spectrum:
-
C-CN and C-1: The nitrile carbon (C-CN) and the carbon to which it is attached (C-1) typically have characteristic chemical shifts. The C-1 signal is expected to be relatively upfield for a quaternary aromatic carbon due to the electronic effects of the substituents.
-
C-3 and C-4: The carbons bearing the halogen atoms will exhibit significant shifts. The carbon attached to the iodine (C-3) is expected to be shifted considerably upfield due to the heavy atom effect of iodine. Conversely, the carbon attached to the more electronegative chlorine (C-4) will be downfield.
-
C-2, C-5, and C-6: The chemical shifts of the protonated carbons are influenced by the combined electronic effects of the three substituents. Their precise assignment would be confirmed using 2D NMR techniques such as HSQC.
Comparative Analysis with Structurally Related Benzonitriles
To contextualize the predicted data for this compound, it is instructive to compare it with the experimental NMR data of simpler, related compounds. This comparison allows for a deeper understanding of how each substituent contributes to the overall electronic environment of the aromatic ring.
Table 3: Experimental ¹H and ¹³C NMR Data for Selected Benzonitrile Derivatives (Solvent: CDCl₃)
| Compound | Proton | ¹H Chemical Shift (δ, ppm) | Carbon | ¹³C Chemical Shift (δ, ppm) | Reference |
| 4-Chlorobenzonitrile | H-2,6 | 7.61 (d) | C-1 | 110.7 | [2] |
| H-3,5 | 7.47 (d) | C-2,6 | 133.3 | ||
| C-3,5 | 129.6 | ||||
| C-4 | 139.4 | ||||
| C-CN | 117.9 | ||||
| 3,4-Dichlorobenzonitrile | H-2 | 7.82 (d) | C-1 | 112.1 | [3] |
| H-5 | 7.55 (d) | C-2 | 134.0 | ||
| H-6 | 7.70 (dd) | C-3 | 131.8 | ||
| C-4 | 137.5 | ||||
| C-5 | 130.0 | ||||
| C-6 | 132.5 | ||||
| C-CN | 116.8 | ||||
| 4-Bromobenzonitrile | H-2,6 | 7.64 (d) | C-1 | 111.3 | [4] |
| H-3,5 | 7.53 (d) | C-2,6 | 132.7 | ||
| C-3,5 | 133.4 | ||||
| C-4 | 128.0 | ||||
| C-CN | 118.1 |
Comparative Insights:
-
Effect of Halogen Electronegativity: Comparing 4-chlorobenzonitrile and 4-bromobenzonitrile, the protons and carbons in the chloro-substituted compound are generally slightly more deshielded (further downfield), consistent with the higher electronegativity of chlorine compared to bromine.
-
Additive Effects of Substituents: The chemical shifts observed for 3,4-dichlorobenzonitrile can be rationalized by considering the additive effects of the two chloro substituents and the cyano group. The introduction of the second chlorine atom at the 3-position breaks the symmetry of the molecule, leading to distinct signals for each proton and carbon.
-
Predicting the Influence of Iodine: Based on the trends observed with chlorine and bromine, the iodine atom in this compound is expected to have a less pronounced deshielding effect on the neighboring protons compared to chlorine due to its lower electronegativity. However, the most significant impact of the iodine atom is on the chemical shift of the carbon to which it is attached (C-3), where the "heavy atom effect" causes a substantial upfield shift.
Experimental Protocols
To ensure the acquisition of high-quality NMR data, meticulous sample preparation and the selection of appropriate experimental parameters are paramount.
Standard Operating Procedure for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[5]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.
-
Filtering and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Workflow for NMR Spectral Acquisition and Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Advanced 2D NMR Experiments for Complete Structural Assignment
While 1D NMR provides essential information, complex structures often require 2D NMR experiments to resolve ambiguities and definitively assign all signals.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, identifying which protons are adjacent to one another in the molecule. For this compound, a COSY spectrum would show a cross-peak between H-5 and H-6, and between H-6 and H-2.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei.[8] This is invaluable for assigning the signals of the protonated carbons (C-2, C-5, and C-6) by linking them to their attached, and often more easily assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between ¹H and ¹³C nuclei, typically over two or three bonds.[8] This is crucial for identifying quaternary carbons and piecing together the carbon skeleton. For instance, an HMBC spectrum would show correlations from H-2 to C-CN, C-1, and C-3, providing key connectivity information.
Caption: Key hypothetical HMBC correlations for this compound.
Conclusion
The comprehensive NMR characterization of this compound, facilitated by spectral prediction and comparative analysis, provides a clear picture of its molecular structure. The predicted ¹H and ¹³C NMR data are consistent with the expected electronic effects of the cyano, chloro, and iodo substituents. This guide demonstrates a robust workflow for the structural elucidation of novel compounds, combining theoretical predictions with empirical data from related structures. By following the detailed protocols for sample preparation and employing a suite of 1D and 2D NMR experiments, researchers can confidently determine the structure of complex organic molecules, a critical step in the advancement of drug discovery and materials science.
References
- ACD/Labs. NMR Prediction.
- JEOL. NMR Sample Preparation.
- Royal Society of Chemistry. Electronic Supplementary Information.
- Lambert, J. B., Mazzola, E. P., & Ridge, C. D. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
- Hornak, J. P. The Basics of NMR.
- Alows C&I. (2024, July 24). How To Prepare And Run An NMR Sample.
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A Comparative Analysis of the Reactivity of 4-Chloro-3-iodobenzonitrile and 3-iodo-4-methylbenzonitrile
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Aryl halides, such as 4-Chloro-3-iodobenzonitrile and 3-iodo-4-methylbenzonitrile, are foundational scaffolds in the construction of complex molecular architectures. Their utility is largely defined by their reactivity in a variety of cross-coupling reactions. This guide presents a detailed, objective comparison of the reactivity of these two isomers, supported by mechanistic principles and experimental considerations, to inform strategic decisions in synthetic design.
At the heart of this comparison lies the differential influence of the chloro and methyl substituents on the electronic environment of the aromatic ring and, consequently, on the lability of the carbon-iodine bond. These subtle electronic distinctions manifest as significant differences in reaction kinetics and optimal conditions for widely-used transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Core Physicochemical Properties
A fundamental understanding of the intrinsic properties of each molecule is essential before delving into their comparative reactivity.
| Property | This compound | 3-iodo-4-methylbenzonitrile |
| Molecular Formula | C₇H₃ClIN[1] | C₈H₆IN[2] |
| Molecular Weight | 263.47 g/mol [1] | 243.04 g/mol [3] |
| CAS Number | Not available[1] | 42872-79-7[3] |
| Melting Point | Not available | 55-58 °C[3] |
| Boiling Point | Not available | Not available |
| Appearance | Solid (predicted) | Solid[3] |
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of an aryl iodide in palladium-catalyzed cross-coupling reactions is predominantly governed by the rate-determining oxidative addition step.[4][5] In this step, the palladium(0) catalyst inserts into the carbon-iodine bond. The facility of this process is highly sensitive to the electronic density at the carbon atom of the C-I bond.
Electronic Effects:
The key distinction between the two molecules is the nature of the substituent at the 4-position: a chloro group versus a methyl group.
-
This compound: The chlorine atom is an electronegative element and exerts a net electron-withdrawing effect on the aromatic ring through induction.[6] This inductive effect is somewhat counteracted by a weaker electron-donating resonance effect. The nitrile group (-CN) is also a potent electron-withdrawing group. The cumulative effect of the chloro and nitrile groups is a significant decrease in electron density on the aromatic ring, particularly at the carbon atom bearing the iodine. This electron deficiency makes the carbon atom more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich palladium(0) catalyst.
-
3-iodo-4-methylbenzonitrile: In contrast, the methyl group is an electron-donating group through induction and hyperconjugation.[7] This electron-donating character increases the electron density on the aromatic ring, making the carbon of the C-I bond less electrophilic. This increased electron density can hinder the oxidative addition step, thereby reducing the overall reaction rate compared to its chloro-substituted counterpart.
Steric Effects:
In the case of these two isomers, the steric hindrance around the iodine atom is comparable. The chloro and methyl groups are in the para position relative to the nitrile group and meta to the iodine, suggesting that steric differentiation is not the primary driver of reactivity differences in most cross-coupling scenarios.
Comparative Reactivity in Key Cross-Coupling Reactions
Based on the electronic arguments presented, a clear trend in reactivity can be predicted.
Prediction: this compound is expected to be more reactive than 3-iodo-4-methylbenzonitrile in palladium-catalyzed cross-coupling reactions.
The following sections will explore this hypothesis in the context of specific, widely-used reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[4][8]
Experimental Protocol: A Generalized Approach for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl iodide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an appropriate ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reactivity Comparison:
Due to the electron-withdrawing nature of the chloro and nitrile groups, this compound will undergo the rate-determining oxidative addition step more readily than 3-iodo-4-methylbenzonitrile. This translates to:
-
Faster reaction times: Reactions with this compound are expected to reach completion more quickly.
-
Milder reaction conditions: It may be possible to achieve high yields at lower temperatures with this compound.
-
Higher yields: Under identical conditions, this compound is likely to provide a higher yield of the desired biaryl product.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, and is a cornerstone for the synthesis of arylalkynes.[9][10] This reaction is co-catalyzed by palladium and copper complexes.[11]
Experimental Protocol: A Generalized Approach for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl iodide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography.
Reactivity Comparison:
Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl iodide to the palladium(0) complex is a critical step. Therefore, this compound is expected to exhibit superior reactivity in the Sonogashira coupling. This will likely manifest as a need for shorter reaction times and potentially lower catalyst loadings to achieve comparable yields to 3-iodo-4-methylbenzonitrile.
Conclusion: A Guide to Strategic Synthetic Design
The choice between this compound and 3-iodo-4-methylbenzonitrile in a synthetic campaign should be guided by a clear understanding of their inherent electronic properties. The electron-deficient nature of the aromatic ring in this compound, a consequence of the combined electron-withdrawing effects of the chloro and nitrile substituents, renders it the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity can be leveraged to achieve more efficient syntheses, potentially at lower temperatures and with reduced catalyst loadings.
Conversely, while 3-iodo-4-methylbenzonitrile is a viable and valuable building block, its electron-donating methyl group attenuates the reactivity of the C-I bond.[12] Researchers employing this substrate should be prepared to use more forcing reaction conditions, such as higher temperatures or more active catalyst systems, to achieve desired outcomes.
This guide provides a framework for making informed decisions in the selection and application of these important synthetic intermediates. By understanding the fundamental principles that govern their reactivity, researchers can design more efficient, robust, and ultimately successful synthetic routes.
References
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- Google Patents. Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. (n.d.).
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- PubChem. Benzonitrile, 4-chloro-3-nitro-. (n.d.).
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- PubChem. 3-Iodo-4-methylbenzonitrile. (n.d.).
- ACS Publications. Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. (2023).
- Wikipedia. Sonogashira coupling. (n.d.).
- Royal Society of Chemistry. Electronic Supplementary Information. (n.d.).
- Royal Society of Chemistry. Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. (2018).
- MacMillan Group, Princeton University. Reductive Elimination from High-Valent Palladium. (n.d.).
- PMC. Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. (2024).
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- YouTube. Oxidative Addition: Palladium Mechanism with aryl iodide. (2019).
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- ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (2004).
- PubMed. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon. (2015).
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of 4-Chloro-3-nitrobenzonitrile: Properties, Synthesis, and Industrial Impact. (n.d.).
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
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- Royal Society of Chemistry. Visible light-induced PPh3/MI-promoted δ-C(sp3)–H chlorination and cyclization with N-chloro-arylsulfonamides via EDA complexes. (n.d.).
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A Comparative Guide to the Synthesis of 4-Chloro-3-iodobenzonitrile: A Novel Sandmeyer Approach vs. Direct Electrophilic Iodination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of halogenated benzonitriles is of paramount importance. These compounds serve as versatile building blocks for a myriad of complex molecules. This guide provides an in-depth comparison of two synthetic pathways to a key intermediate, 4-Chloro-3-iodobenzonitrile: a novel application of the Sandmeyer reaction and a more direct electrophilic iodination approach.
Introduction to this compound
This compound is a strategically important intermediate in organic synthesis. The presence of three distinct functional groups on the aromatic ring—a nitrile, a chloro group, and an iodo group—offers multiple points for further chemical modification. This trifunctional nature makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including potential pharmaceutical candidates and agrochemicals.
Route 1: A Novel Sandmeyer Reaction Approach
The Sandmeyer reaction, a cornerstone in aromatic chemistry, provides a reliable method for the conversion of a primary aromatic amine to a variety of functional groups, including halogens, via a diazonium salt intermediate.[1][2] This proposed route leverages this classic transformation for the synthesis of this compound, starting from the readily accessible 3-amino-4-chlorobenzonitrile.
Rationale for the Sandmeyer Approach
The choice of the Sandmeyer reaction is predicated on its high efficiency and predictability in introducing a halogen at a specific position on an aromatic ring, guided by the location of the precursor amino group. This method is particularly advantageous when direct halogenation might lead to a mixture of isomers or require harsh reaction conditions.
Experimental Protocol: Sandmeyer Iodination of 3-amino-4-chlorobenzonitrile
Materials:
-
3-amino-4-chlorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-4-chlorobenzonitrile (1.0 eq.) in a mixture of concentrated hydrochloric acid (3-4 eq.) and deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1-1.2 eq.) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the temperature remains below 5 °C.[3]
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide (1.5 eq.) in a minimal amount of deionized water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to 50-60 °C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a 5% sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Visualizing the Sandmeyer Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Route 2: Direct Electrophilic Iodination
An alternative and more atom-economical approach to this compound is the direct electrophilic iodination of the commercially available 4-chlorobenzonitrile. This method circumvents the need for the synthesis of the amino precursor required for the Sandmeyer reaction.
Rationale for Direct Iodination
Direct iodination offers a more concise synthetic route. However, the key challenge lies in controlling the regioselectivity of the iodination. The chloro and nitrile groups are deactivating and direct incoming electrophiles to the meta position. Therefore, achieving selective iodination at the 3-position is the primary hurdle to overcome. Recent advances in iodination methods, particularly those employing activating reagents, offer potential solutions.[4]
Experimental Protocol: Direct Iodination of 4-chlorobenzonitrile
Materials:
-
4-chlorobenzonitrile
-
Iodine (I₂)
-
Periodic acid dihydrate (H₅IO₆)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Acetone
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 4-chlorobenzonitrile (1.0 eq.), iodine (0.4 eq.), and periodic acid dihydrate (0.2 eq.).[5]
-
Add a solution of concentrated sulfuric acid in glacial acetic acid and water.
-
-
Iodination:
-
Heat the resulting mixture to 65-70 °C with stirring for approximately 1-2 hours, or until the purple color of iodine disappears.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute it with deionized water.
-
Quench any unreacted iodine with a saturated sodium thiosulfate solution.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from acetone or by column chromatography on silica gel to afford this compound.
-
Visualizing the Direct Iodination Workflow
Caption: Workflow for the direct iodination synthesis of this compound.
Head-to-Head Comparison
| Feature | Sandmeyer Reaction | Direct Electrophilic Iodination |
| Starting Material | 3-amino-4-chlorobenzonitrile | 4-chlorobenzonitrile |
| Number of Steps | 2 (if starting from 4-chloro-3-nitrobenzonitrile) | 1 |
| Regioselectivity | High (directed by the amino group) | Moderate to High (dependent on reagents and conditions) |
| Reaction Conditions | Low temperatures for diazotization, moderate for iodination | Moderate heating |
| Reagent Toxicity | Diazonium salts can be explosive if isolated.[6] | Iodine and strong acids require careful handling. |
| Potential Byproducts | Phenols from reaction with water, azo compounds.[6] | Di-iodinated and other isomeric products. |
| Estimated Yield | 60-80% (based on similar transformations) | 50-70% (highly dependent on regioselectivity) |
| Purification | Standard chromatographic or recrystallization methods | May require more rigorous separation of isomers |
Conclusion and Recommendations
Both the novel Sandmeyer reaction and the direct electrophilic iodination present viable synthetic routes to this compound.
The Sandmeyer reaction offers the significant advantage of high regioselectivity , which is often a critical factor in multi-step syntheses. While it involves an additional step to prepare the amino precursor, the clean nature of the transformation and potentially higher yields of the desired isomer make it an attractive option for ensuring the purity of the final product.
The direct electrophilic iodination is a more convergent and atom-economical approach. Its success, however, is contingent on achieving high regioselectivity to avoid tedious purification steps. The use of specific iodinating systems, such as iodine in the presence of an oxidizing agent like periodic acid, is crucial for directing the substitution to the desired position.
For researchers prioritizing high purity and unambiguous product formation , the Sandmeyer route is recommended . For those focused on synthetic efficiency and a shorter route , the direct iodination method is a compelling alternative , provided that the regioselectivity can be effectively controlled and a robust purification method is in place.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final compound.
References
- An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodobenzonitrile - Benchchem. (URL not available)
- Sandmeyer Reaction - Organic Chemistry Portal. [Link]
- This compound - Chemical Synthesis D
- Sandmeyer reaction - Wikipedia. [Link]
- A Comparative Guide to the Synthetic Routes of 4-Fluoro-3-nitrobenzonitrile - Benchchem. (URL not available)
- How to improve the yield of 4-Aminobenzonitrile synthesis reactions - Benchchem. (URL not available)
- A New Synthetic Route Toward o-Chlorobenzonitrile - ResearchG
- Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile - Benchchem. (URL not available)
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. [Link]
- periodic acid dihydrate - Organic Syntheses Procedure. [Link]
- Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. [Link]
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A Comparative Guide to Catalysts for the Selective Sonogashira Coupling of 4-Chloro-3-iodobenzonitrile
For researchers and professionals in drug development and materials science, the selective functionalization of dihalogenated aromatic compounds is a frequent challenge. The Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, offers a direct route to valuable substituted alkynes.[1] This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of 4-chloro-3-iodobenzonitrile, a key building block in the synthesis of pharmaceuticals and functional organic materials. The inherent reactivity difference between the C-I and C-Cl bonds allows for selective coupling at the more reactive iodine-bearing position, a critical consideration for efficient synthesis.
The Challenge: Selective C(sp²)-C(sp) Bond Formation
The Sonogashira coupling of this compound presents a classic chemoselectivity challenge. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. This inherent difference in bond strength and reactivity allows for the selective activation of the C-I bond over the more robust C-Cl bond. The choice of catalyst, however, plays a crucial role in maximizing this selectivity and achieving high yields of the desired mono-alkynylated product.
Catalytic Systems for the Sonogashira Coupling: A Comparative Overview
The selection of an appropriate catalyst system is paramount for a successful and selective Sonogashira coupling. Two main classes of catalysts are employed: traditional copper-co-catalyzed systems and more modern copper-free systems.
Traditional Copper-Co-catalyzed Systems
The original Sonogashira reaction protocol utilizes a combination of a palladium catalyst and a copper(I) co-catalyst.[1]
-
Catalyst Composition: Typically consists of a palladium(0) source, often generated in situ from a palladium(II) precatalyst like PdCl₂(PPh₃)₂, and a copper(I) salt, most commonly copper(I) iodide (CuI). Triphenylphosphine (PPh₃) is a common ligand.
-
Mechanism: The reaction proceeds through two interconnected catalytic cycles (see diagram below). The palladium cycle involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and reductive elimination to yield the product. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the base.
-
Advantages: These systems are generally robust, well-established, and often effective at lower temperatures.
-
Disadvantages: The presence of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling), forming a diyne byproduct. This can complicate purification and reduce the yield of the desired cross-coupled product. The requirement for strictly anaerobic conditions to prevent oxidative homocoupling can also be a drawback.
Catalytic Cycle of Copper-Co-catalyzed Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the traditional Sonogashira reaction.
Copper-Free Sonogashira Coupling Systems
To circumvent the issue of alkyne homocoupling, various copper-free Sonogashira protocols have been developed.[2] These systems rely on carefully chosen ligands and bases to facilitate the coupling reaction without the need for a copper co-catalyst.
-
Catalyst Composition: These systems typically employ a palladium source, such as Pd(OAc)₂ or a palladacycle, in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, cataCXium A) or an N-heterocyclic carbene (NHC) ligand.[3]
-
Mechanism: In the absence of copper, the deprotonation of the terminal alkyne is typically achieved by a strong base, and the resulting acetylide directly interacts with the palladium center. The catalytic cycle involves oxidative addition, deprotonation/ligand exchange, and reductive elimination.
-
Advantages: The primary advantage is the elimination of alkyne homocoupling, leading to cleaner reactions and simpler purification.[2] Many modern copper-free systems also exhibit high catalytic activity, allowing for lower catalyst loadings. Some systems are also more tolerant to air and moisture.
-
Disadvantages: Copper-free systems may require higher reaction temperatures or stronger bases compared to their copper-co-catalyzed counterparts. The cost of specialized ligands can also be a consideration.
Catalytic Cycle of Copper-Free Sonogashira Coupling
Caption: The catalytic cycle of a copper-free Sonogashira reaction.
Comparison of Catalyst System Performance
| Catalyst System | Key Components | Typical Conditions | Advantages | Disadvantages |
| Traditional Pd/Cu | PdCl₂(PPh₃)₂, CuI, PPh₃ | Amine base (e.g., Et₃N), Room Temp. to moderate heat | Well-established, often mild conditions | Alkyne homocoupling, requires inert atmosphere |
| Copper-Free with Bulky Phosphine Ligands | Pd(OAc)₂, XPhos or cataCXium A | Strong base (e.g., Cs₂CO₃), Moderate to high heat | No homocoupling, often high yields | Higher cost of ligands, may require higher temperatures |
| Palladacycle Catalysts | Herrmann's or Buchwald's palladacycle | Amine or inorganic base, variable temperature | High stability and activity, low catalyst loading | Higher initial cost of catalyst |
| Heterogeneous Catalysts | Pd on charcoal (Pd/C) | Amine base, often with CuI, high temperature | Ease of separation and recycling | Potential for metal leaching, may require harsher conditions |
Experimental Protocol: A Representative Copper-Free Sonogashira Coupling
This protocol is a general guideline for a copper-free Sonogashira coupling of an aryl iodide, adapted from established procedures.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
cataCXium A (or another suitable bulky phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and cataCXium A (0.04 mmol, 4 mol%).
-
Reagent Addition: Add the anhydrous, degassed solvent (5 mL) to the flask, followed by the terminal alkyne (1.2 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-chloro-3-(alkynyl)benzonitrile.
Experimental Workflow
Caption: A typical experimental workflow for a copper-free Sonogashira coupling reaction.
Best Practices and Catalyst Selection Guide
For the selective Sonogashira coupling of this compound, the following considerations can guide catalyst selection:
-
For High Selectivity and Clean Reactions: A copper-free system with a bulky, electron-rich phosphine ligand such as XPhos or cataCXium A is often the preferred choice. The absence of copper minimizes the risk of alkyne homocoupling, simplifying purification.
-
For Cost-Effectiveness in Large-Scale Synthesis: While the initial investment in specialized ligands for copper-free systems may be higher, the improved yields, cleaner reaction profiles, and potentially lower catalyst loadings can make them more economical in the long run. For initial explorations or smaller scales, a traditional Pd/Cu system may be a viable starting point.
-
For Process Robustness and Ease of Handling: Palladacycle precatalysts offer high stability and are often easier to handle than air-sensitive Pd(0) sources. They can be a good option for reproducible results.
-
For Sustainable Chemistry: Heterogeneous catalysts like palladium on charcoal offer the advantage of easy separation and potential for recycling. However, reaction conditions may be harsher, and it is important to test for metal leaching into the product.
Conclusion
The selective Sonogashira coupling of this compound is a valuable transformation in organic synthesis. While traditional copper-co-catalyzed systems are effective, modern copper-free protocols, particularly those employing bulky phosphine ligands, often provide superior results in terms of selectivity and product purity by avoiding alkyne homocoupling. The choice of the optimal catalyst system will depend on the specific requirements of the synthesis, including scale, cost considerations, and desired purity of the final product. Careful consideration of the mechanistic nuances and the pros and cons of each catalytic approach will enable researchers to efficiently synthesize valuable alkynylated benzonitrile derivatives.
References
- Copper-free Sonogashira cross-coupling reactions: an overview. - PMC - NIH
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- A novel Pd/CuFe2O4 nanocatalyst for Sonogashira cross-coupling reaction.
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. - PMC
- Recent Advances in Sonogashira Reactions.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
- Copper-free Sonogashira cross-coupling reactions: an overview. - RSC Publishing
- Sonogashira coupling. - Wikipedia
- α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. - MDPI
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. - Beilstein-Institut
- Sonogashira Coupling. - Organic Chemistry Portal
- Efficient and Copper‐Free Pd(OAc)2/DABCO‐Catalyzed Sonogashira Cross‐Coupling Reaction.
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. - PubMed Central
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- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4-Chloro-3-iodobenzonitrile and its Bromo Analog
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the subtle substitution of one halogen for another on a bioactive scaffold can profoundly influence pharmacological activity. This guide provides a detailed comparative analysis of the biological activities of 4-chloro-3-iodobenzonitrile and its bromo analog, 4-chloro-3-bromobenzonitrile. While direct comparative studies on these specific molecules are not extensively available in the public domain, this document synthesizes information from structurally related compounds to infer and project their potential biological profiles. By examining the structure-activity relationships (SAR) of analogous halobenzonitriles, we can elucidate the likely impact of substituting iodine with bromine on their efficacy as potential therapeutic agents.
This guide delves into the physicochemical properties that underpin their biological interactions, explores potential mechanisms of action, including enzyme inhibition and cytotoxicity, and provides detailed experimental protocols for evaluating these activities. The insights presented herein are intended to guide researchers in the rational design and evaluation of this class of compounds.
Physicochemical Properties: A Foundation for Biological Interaction
The biological activity of a molecule is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to interact with biological targets. A comparison of the key physicochemical parameters of this compound and 4-chloro-3-bromobenzonitrile is crucial for understanding their potential pharmacological differences.
| Property | This compound | 4-Chloro-3-bromobenzonitrile | Reference |
| Molecular Formula | C₇H₃ClIN | C₇H₃BrClN | [1][2] |
| Molecular Weight ( g/mol ) | 263.47 | 216.46 | [1][2] |
| XLogP3-AA | 3.5 | 3.0 | [2] |
| Hydrogen Bond Donor Count | 0 | 0 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | 1 | [1][2] |
| Polarizability | Higher | Lower | Inferred |
| Halogen Bond Donor Strength | Stronger | Weaker | [3][4] |
The most significant differences between the two analogs lie in the properties of the halogen atom at the 3-position. Iodine is larger, more polarizable, and a stronger halogen bond donor compared to bromine.[3][4] The higher lipophilicity (indicated by a greater XLogP3-AA value) of the iodo-analog may influence its membrane permeability and interaction with hydrophobic pockets in target proteins. Conversely, the greater strength of the C-I bond compared to the C-Br bond can affect metabolic stability.
Postulated Biological Activities and Mechanisms of Action
Based on the known biological activities of substituted benzonitriles, both this compound and its bromo analog are likely to exhibit interesting pharmacological profiles, particularly as anticancer agents and enzyme inhibitors.
Anticancer Activity: Targeting Tubulin Polymerization
A significant number of benzonitrile derivatives have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[5] Microtubules are dynamic protein polymers essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. The benzonitrile scaffold can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.
The nature of the halogen substituent can significantly impact this activity. The larger size and greater polarizability of iodine in this compound may lead to enhanced van der Waals interactions and halogen bonding with amino acid residues in the colchicine-binding pocket.[6][7] Halogen bonds are increasingly recognized as important non-covalent interactions in protein-ligand binding.[3][4] This could translate to a higher binding affinity and, consequently, more potent inhibition of tubulin polymerization for the iodo-analog compared to the bromo-analog.
Hypothesized Tubulin Polymerization Inhibition Pathway
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
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A Comparative Guide to the Structural Confirmation of 4-Chloro-3-iodobenzonitrile Derivatives using X-ray Crystallography
This guide provides an in-depth technical comparison of the structural features of 4-chloro-3-iodobenzonitrile derivatives, with a focus on the definitive confirmatory analysis provided by single-crystal X-ray crystallography. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the experimental workflow, compares key structural parameters with related compounds, and discusses the critical role of intermolecular interactions in the solid-state architecture of these molecules. Benzonitrile derivatives are pivotal building blocks in organic synthesis, pharmaceuticals, and materials science, owing to the versatile reactivity of the nitrile group.[1] The precise determination of their three-dimensional structure is paramount for understanding structure-activity relationships and for rational drug design.[2]
The Unambiguous Power of X-ray Crystallography
While spectroscopic techniques like NMR and mass spectrometry are instrumental in elucidating the chemical structure of newly synthesized compounds, single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing unequivocal proof of a molecule's three-dimensional arrangement in the solid state.[3][4] This non-destructive analytical method yields precise information on bond lengths, bond angles, and the spatial orientation of atoms within the crystal lattice.[2] For halogenated benzonitriles, such as this compound and its derivatives, SCXRD is particularly crucial for understanding the subtle interplay of intermolecular forces, including halogen bonding, which can significantly influence the physical properties and biological activity of the compounds.[5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
The successful determination of a crystal structure is contingent upon the growth of high-quality single crystals. The following protocol outlines a generalized yet critical workflow for the crystallographic analysis of a this compound derivative.
1. Crystallization:
-
Rationale: The primary and often most challenging step is to obtain single crystals of sufficient size and quality.[2]
-
Method: Slow evaporation of a saturated solution is a common technique. A suitable solvent system must be identified through screening. For many benzonitrile derivatives, solvents such as methanol, ethanol, or acetone can be effective. The process involves dissolving the purified compound in a minimal amount of the chosen solvent and allowing the solvent to evaporate slowly over several days in a vibration-free environment.
2. Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal is mounted on a goniometer head for data collection.[2]
-
Method: A single crystal is carefully selected under a microscope and mounted on a cryoloop. The mounted crystal is then placed on the diffractometer and cooled under a stream of nitrogen gas to minimize thermal vibrations and potential crystal degradation. Data collection is performed using a modern single-crystal X-ray diffractometer equipped with a sensitive detector, such as a CCD or CMOS detector.
3. Structure Solution and Refinement:
-
Rationale: The diffraction pattern is used to solve and refine the crystal structure.
-
Method: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data to obtain the final, accurate crystal structure.[7]
Visualizing the Crystallographic Workflow
The following diagram illustrates the key stages in determining the crystal structure of a this compound derivative.
Caption: Workflow for the structural determination of this compound derivatives.
Comparative Structural Analysis
While a definitive crystal structure for this compound is not publicly available at the time of this guide, we can draw insightful comparisons from the crystallographic data of closely related analogs, such as 4-chloro-3-nitrobenzonitrile. The Cambridge Structural Database (CSD) is an invaluable resource for such comparative analyses.[8]
| Parameter | 4-Chloro-3-nitrobenzonitrile | 4-Chlorobenzonitrile[9][10] | 4-Iodobenzonitrile | 3-Iodobenzonitrile[11][12] |
| Formula | C₇H₃ClN₂O₂[8] | C₇H₄ClN | C₇H₄IN | C₇H₄IN |
| Crystal System | Triclinic | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P-1 | P2₁/c | I2/a | P2₁2₁2₁ |
| Key Intermolecular Interactions | C-H···O, C-H···N, π-π stacking | Halogen bonding, π-π stacking | C≡N···I halogen bonds, C-H···I, C-H···N, π-π stacking | Halogen bonding, C-H···N |
Analysis of Intermolecular Interactions:
The substitution pattern on the benzonitrile ring plays a crucial role in dictating the crystal packing and the nature of intermolecular interactions.
-
Halogen Bonding: In halogenated benzonitriles, the nitrile nitrogen can act as a halogen bond acceptor.[5] For instance, in the crystal structure of 4-iodobenzonitrile, prominent C≡N···I halogen bonds are observed, which link the molecules into chains. It is highly probable that this compound would also exhibit similar halogen bonding, potentially involving both the chlorine and iodine atoms as halogen bond donors.
-
π-π Stacking: The aromatic rings of benzonitrile derivatives often engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice. The presence of electron-withdrawing substituents, such as halogens and nitro groups, can influence the nature and strength of these interactions.
-
Other Weak Interactions: C-H···N and C-H···O hydrogen bonds, where present, also contribute to the supramolecular architecture of these compounds.
The Influence of Iodine Substitution
Replacing a nitro group (as in 4-chloro-3-nitrobenzonitrile) with an iodine atom to form this compound is expected to have a significant impact on the crystal structure. Iodine, being a larger and more polarizable atom, is a strong halogen bond donor.[1] This would likely lead to a crystal packing arrangement dominated by I···N or I···Cl halogen bonds, potentially resulting in a different crystal system and space group compared to the nitro-substituted analog.
Visualizing Intermolecular Interactions
The following diagram illustrates the key intermolecular interactions that can be anticipated in the crystal structure of a this compound derivative.
Caption: Potential intermolecular interactions in this compound derivatives.
Conclusion
The structural confirmation of this compound derivatives through single-crystal X-ray crystallography provides definitive and highly detailed information that is unattainable by other analytical techniques. This guide has outlined the essential experimental workflow, presented a comparative analysis based on closely related structures, and highlighted the critical role of intermolecular interactions, particularly halogen bonding, in the solid-state assembly of these compounds. For researchers in drug discovery and materials science, a thorough understanding of the three-dimensional structure is a prerequisite for the rational design of molecules with desired properties and functions.
References
- Desiraju, G. R., & Harlow, R. L. (n.d.). Cyano-halogen interactions and their role in the crystal structures of the 4-halobenzonitriles. Journal of the American Chemical Society.
- Bolotin, D. S., et al. (2018). Halogen Bonding Involving Isomeric Isocyanide/Nitrile Groups. Molecules.
- Stone, A. J. (2017). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions.
- PubChem. (n.d.). Benzonitrile, 4-chloro-3-nitro-.
- Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Chemical Communications.
- PubChem. (n.d.). 4-Chlorobenzonitrile.
- Hancock, C. R., et al. (2020). Influence of Secondary Interactions on Structural Diversity between a Pair of Halogen-Bonded Co-Crystals Containing Isosteric Donors. Molecules.
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures.
- Kim, T. H., et al. (2022). Synthesis and crystal structure of (E)-2-benzyl-1,3-diphenylisothiouronium iodide. Acta Crystallographica Section E: Crystallographic Communications.
- Portilla, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Molecules.
- NIST. (n.d.). Benzonitrile, 4-chloro-. NIST WebBook.
- SERC Carleton. (2007, May 17). Single-crystal X-ray Diffraction.
- Irsen, S. H., & Dronskowski, R. (2002). Synthesis and X-Ray Crystal Structure Determination of Thiotrithiazyl Iododichloride, S4N3ICl2. Zeitschrift für Naturforschung B.
- Collin, R. L. (1952). The crystal structure of the halogen solids chlorine, bromine, and iodine. Acta Crystallographica.
- Wikipedia. (n.d.). Potassium.
- Jones, P. G., et al. (2025). Crystal structures of three 4-methyl-piperidinium salts (one as three polymorphs) with tetrahalogenidoaurate(III), halide and (in one case) di-chloro-iodate(I) counter-anions. Acta Crystallographica Section C: Structural Chemistry.
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- 7. Search - Access Structures [ccdc.cam.ac.uk]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-3-iodobenzonitrile
This guide provides an in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 4-Chloro-3-iodobenzonitrile, a critical intermediate in pharmaceutical synthesis. The principles and protocols detailed herein are grounded in established regulatory frameworks to ensure scientific integrity and robust analytical outcomes.
Introduction: The Analytical Imperative for Pharmaceutical Intermediates
This compound is a halogenated aromatic nitrile whose purity and concentration must be meticulously controlled during drug development and manufacturing. The presence of impurities can significantly impact reaction yields, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety. Consequently, employing validated analytical methods is not merely a procedural step but a foundational requirement for ensuring product quality.
The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines for the validation of analytical procedures.[1][2][3] These guidelines establish that a validated method is one for which performance characteristics have been established through laboratory studies to be suitable for its intended application.[4][5] When multiple analytical methods are used, for instance, in transferring a method between laboratories or when a new method is introduced to replace an existing one, a cross-validation is essential to demonstrate that the methods provide equivalent results.
This guide will compare a developed reverse-phase HPLC method and a capillary GC method for the analysis of this compound. We will then detail the process for cross-validating these two distinct, yet complementary, analytical techniques.
Primary Analytical Techniques: HPLC vs. GC
The choice between HPLC and GC is often dictated by the analyte's physicochemical properties, such as volatility and thermal stability.[6][7] For a compound like this compound, both techniques are viable, offering distinct advantages.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[6] It is well-suited for non-volatile or thermally labile compounds.
-
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds, separating them based on their partitioning between a gaseous mobile phase and a stationary phase within a heated column.[7][8] Halogenated compounds, like the one , are particularly amenable to detection by an Electron Capture Detector (ECD) or a halogen-specific detector (XSD), which offer high sensitivity.[7][9]
The logical workflow for developing and validating these methods is outlined below.
Caption: Workflow for method validation and cross-validation.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantification of this compound using a reverse-phase C18 column.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Autosampler and data acquisition software.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a theoretical concentration of 25 µg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography (GC) Protocol
This protocol is tailored for the analysis of the volatile and thermally stable this compound.
Instrumentation:
-
Gas chromatograph with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
Capillary column suitable for halogenated compounds (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Autosampler and data acquisition software.
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 240 °C, hold for 5 minutes.
-
-
Detector Temperature: 300 °C (for ECD).
Procedure:
-
Standard Preparation: Prepare a 100 µg/mL stock solution of this compound reference standard in ethyl acetate. Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve the sample in ethyl acetate to achieve a theoretical concentration of 5 µg/mL.
-
Analysis: Inject the standards and samples into the GC system.
-
Data Analysis: Similar to the HPLC method, construct a calibration curve and determine the sample concentration.
Comparative Performance and Validation Data
The following tables summarize the validation parameters for the HPLC and GC methods, based on established ICH Q2(R1) guidelines.[2][10] The data presented is hypothetical but representative of typical performance for these analytical techniques.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC Method | GC Method | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL | 80-120% of test concentration |
| Accuracy (% Recovery) | 99.5 ± 1.0% | 99.2 ± 1.5% | Typically 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | Typically ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | Typically ≤ 3% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo or related substances | No interference from placebo or related substances | Peak purity and resolution > 2 |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition | Unaffected by minor changes in flow rate and oven temperature | RSD of results should be within acceptable limits |
Cross-Validation Protocol: HPLC vs. GC
The purpose of this cross-validation is to ensure that the alternative method (GC) provides results that are equivalent to the primary method (HPLC).
Experimental Design
A minimum of three batches of this compound should be analyzed. For each batch, six independent samples should be prepared and analyzed by both the HPLC and GC methods.
Caption: Experimental design for cross-validation.
Data Analysis and Acceptance Criteria
The results from both methods will be compared statistically.
-
Accuracy Comparison: The mean assay value obtained from the GC method should not deviate significantly from the mean assay value obtained from the HPLC method. This can be assessed using a two-sample t-test.
-
Precision Comparison: The variance of the results from the GC method should be comparable to that of the HPLC method. An F-test can be used to compare the variances.
Table 2: Hypothetical Cross-Validation Results
| Batch | Method | Mean Assay (%) | Standard Deviation | n |
| 1 | HPLC | 99.8 | 0.45 | 6 |
| GC | 99.5 | 0.55 | 6 | |
| 2 | HPLC | 100.1 | 0.50 | 6 |
| GC | 100.3 | 0.60 | 6 | |
| 3 | HPLC | 99.9 | 0.48 | 6 |
| GC | 99.6 | 0.58 | 6 |
Statistical Evaluation (α = 0.05):
-
t-test (paired): The calculated p-value would be expected to be > 0.05, indicating no statistically significant difference between the means of the two methods.
-
F-test: The calculated F-statistic would be less than the critical F-value, indicating no statistically significant difference between the variances.
Acceptance Criterion: The results from the two methods are considered equivalent if the statistical analysis shows no significant difference in their means and variances.
Spectroscopic Characterization
In addition to chromatographic methods for purity and assay, spectroscopic techniques are indispensable for structural confirmation and identification.[11][12]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present. For this compound, a sharp, intense absorption band characteristic of the nitrile (-C≡N) group would be expected around 2230 cm⁻¹.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, confirming the substitution pattern on the benzene ring.
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides molecular weight information and fragmentation patterns, which are crucial for unequivocal identification of the compound and its potential impurities.
Conclusion
Both HPLC and GC are robust and reliable methods for the quantitative analysis of this compound. The HPLC method is a versatile workhorse, while the GC method, particularly with an ECD, offers superior sensitivity for this halogenated compound. The choice between them may depend on available instrumentation and the specific requirements of the analysis, such as the need for very low-level impurity detection.
A thorough cross-validation, as outlined in this guide, is a critical exercise to ensure consistency and reliability of analytical data across different methods. By adhering to the principles of method validation and cross-validation laid out by regulatory bodies like the ICH, researchers and drug development professionals can have high confidence in the quality of their analytical results, ensuring the integrity of the entire pharmaceutical development process.
References
- BA Sciences. USP <1225> Method Validation.
- uspbpep.com. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- USP. <1225> VALIDATION OF COMPENDIAL PROCEDURES. (2011-12-03).
- ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017-02-15).
- Chemical Synthesis Database. This compound. (2025-05-20).
- ICH. Quality Guidelines.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- PubChem. 4-Chlorobenzonitrile.
- FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17).
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A Comparative Guide to the Efficacy of Alectinib and its Alternatives in Targeting Oncogenic Kinase Pathways
This guide provides an in-depth comparison of Alectinib, a potent kinase inhibitor derived from a 4-halo-3-nitrobenzonitrile scaffold, with other leading inhibitors targeting Anaplastic Lymphoma Kinase (ALK) and proto-oncogene tyrosine-protein kinase Met (c-Met). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform inhibitor selection and future research.
Introduction: The Strategic Importance of the Benzonitrile Scaffold
In medicinal chemistry, the 4-halo-3-nitrobenzonitrile scaffold is a valuable building block for synthesizing kinase inhibitors. The electron-withdrawing properties of the nitrile and nitro groups activate the halogen at the 4-position for nucleophilic aromatic substitution (SNAr). This reactivity is fundamental to constructing the complex heterocyclic cores of many targeted therapies. A prime example is the synthesis of Alectinib, a potent dual inhibitor of ALK and c-Met. While 4-fluoro-3-nitrobenzonitrile is often preferred for its higher reactivity, 4-chloro-3-nitrobenzonitrile remains a viable and cost-effective alternative starting material.[1] The choice of this foundational scaffold directly influences the synthetic strategy and ultimately, the therapeutic potential of the resulting inhibitor.
Targeted Signaling Pathways: ALK and c-Met in Oncology
Aberrant activation of the ALK and c-Met receptor tyrosine kinases is a known driver in various cancers, most notably in non-small cell lung cancer (NSCLC).
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway: In a subset of NSCLC patients, a chromosomal rearrangement results in the formation of a fusion gene, such as echinoderm microtubule-associated protein-like 4-anaplastic lymphoma kinase (EML4-ALK).[2] This fusion leads to constitutive, ligand-independent dimerization and activation of the ALK kinase domain. The activated EML4-ALK protein then triggers downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, promoting cell proliferation, survival, and tumorigenesis.[3][4]
c-Met Signaling Pathway: The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates a range of cellular signaling pathways involved in proliferation, motility, and invasion.[1][5] In cancer, dysregulated c-Met signaling can be driven by mutations, gene amplification, or protein overexpression, contributing to tumor growth and metastasis.[1][6] Alectinib's ability to inhibit both ALK and c-Met provides a dual mechanism of action against cancer cells dependent on these pathways.[1]
Below are diagrams illustrating these critical signaling cascades.
Comparative Efficacy of ALK Inhibitors
The therapeutic landscape for ALK-positive NSCLC has evolved from the first-generation inhibitor, Crizotinib, to more potent and selective second and third-generation agents. Alectinib, a second-generation inhibitor, has demonstrated superior efficacy and central nervous system (CNS) activity. [7][8]This section compares the in vitro potency and clinical efficacy of Alectinib against its key alternatives.
In Vitro Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for prominent ALK inhibitors against ALK and c-Met kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Alectinib | ALK | 1.9 | [9] |
| c-Met | - | ||
| Crizotinib | ALK | 20 | [10] |
| c-Met | 8 | [10] | |
| Ceritinib | ALK | 0.2 | [11] |
| Brigatinib | ALK | 0.5 | [12] |
| Lorlatinib | ALK | <0.07 | [13] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Clinical Efficacy in ALK-Positive NSCLC
Clinical trial data provides the most relevant comparison of therapeutic efficacy. Key metrics include Objective Response Rate (ORR), the proportion of patients with tumor size reduction, and Progression-Free Survival (PFS), the length of time during and after treatment that a patient lives with the disease without it getting worse.
| Inhibitor (Generation) | Clinical Trial | Treatment Line | Median PFS | ORR | Reference |
| Crizotinib (1st) | PROFILE 1014 | First-Line | 10.9 months | 74% | [14] |
| Alectinib (2nd) | ALEX | First-Line | 34.8 months | 82.9% | |
| Ceritinib (2nd) | ASCEND-4 | First-Line | 16.6 months | 72.5% | [15] |
| Brigatinib (2nd) | ALTA-1L | First-Line | 24.0 months | 71% | [16] |
| Lorlatinib (3rd) | CROWN | First-Line | Not Reached (at 5 yrs) | 78% | [17] |
The data clearly indicates that second and third-generation ALK inhibitors, including Alectinib, offer significant improvements in PFS over the first-generation inhibitor, Crizotinib. Lorlatinib has shown particularly remarkable long-term efficacy. [17]Alectinib has also demonstrated robust CNS activity in patients with brain metastases. [8]
Experimental Protocols
To ensure the validity and reproducibility of efficacy data, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate kinase inhibitors.
Workflow for Kinase Inhibitor Efficacy Evaluation
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is designed to determine the IC50 value of an inhibitor against a target kinase, such as ALK or c-Met, using a luminescence-based assay that measures ATP consumption.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The kinase reaction depletes ATP and produces ADP. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by Ultra-Glo™ Luciferase to generate a luminescent signal that is directly proportional to the kinase activity. [18][19] Materials:
-
Recombinant human ALK or c-Met kinase (e.g., from Promega, BPS Bioscience) [19][20]* Kinase substrate (e.g., Poly (Glu, Tyr) 4:1) [19]* ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA) [21]* Test inhibitor (e.g., Alectinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) [18]* White, opaque 96-well or 384-well plates [19]* Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%. [19]2. Set up Kinase Reaction:
-
Add 1 µl of the inhibitor dilution or DMSO (for control wells) to the wells of a 384-well plate. [21] * Prepare a master mix containing the kinase assay buffer, ATP, and substrate.
-
Add 2 µl of the recombinant kinase to the wells.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction. The final volume should be 5 µl. [21]3. Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 45-120 minutes). [19][20]4. ATP Depletion and ADP Conversion:
-
Add 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP. [21]5. Signal Generation:
-
Add 10 µl of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal. [21]6. Data Acquisition: Measure the luminescence using a plate reader.
-
-
Data Analysis: Subtract the "blank" (no enzyme) reading from all other readings. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's growth inhibitory (GI50) concentration.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [22][23] Materials:
-
NSCLC cell line (e.g., H3122 for EML4-ALK variant 1) [2]* Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Test inhibitor
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) [22]* 96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium. Allow cells to adhere overnight. [24]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO). [24]3. Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form. [22]5. Solubilization: Carefully remove the medium and add 100-150 µl of solubilization solution to each well to dissolve the formazan crystals. Mix gently. [22][23]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability versus the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Conclusion
The development of kinase inhibitors from the 4-halo-3-nitrobenzonitrile chemical scaffold, such as Alectinib, has significantly advanced the treatment of ALK-positive NSCLC. Alectinib demonstrates superior efficacy over first-generation inhibitors like Crizotinib, particularly in terms of progression-free survival and CNS activity. While newer inhibitors like Lorlatinib show exceptional long-term outcomes, Alectinib remains a cornerstone of first-line therapy. The choice of an inhibitor for research or clinical application should be guided by a comprehensive evaluation of its in vitro potency, clinical efficacy, and safety profile. The standardized protocols provided in this guide offer a framework for the robust and reproducible assessment of novel kinase inhibitors.
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A Senior Application Scientist's Guide to Purity Assessment of 4-Chloro-3-iodobenzonitrile via Elemental Analysis
In the landscape of pharmaceutical development and high-stakes chemical research, the unequivocal determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a molecule such as 4-Chloro-3-iodobenzonitrile, an intermediate with potential applications in medicinal chemistry, understanding its precise elemental composition is a critical first step. This guide provides an in-depth, experience-driven comparison of elemental analysis against other common techniques for purity assessment, grounded in the principles of scientific integrity.
The Foundational Role of Elemental Analysis
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a venerable and robust technique for determining the elemental composition of a sample.[1][2][3] Its power lies in its directness; it quantifies the core elements of an organic molecule, providing a fundamental measure of its identity and purity.[4] Unlike chromatographic or spectroscopic methods that infer purity based on the absence of detectable impurities, elemental analysis directly verifies the substance's adherence to its expected atomic makeup.[4]
The process is conceptually straightforward: a sample is combusted at high temperatures in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂).[5][6] These gases are then separated and quantified by a detector, typically a thermal conductivity detector.[6][7] The resulting data provides the mass percentages of C, H, and N in the original sample.[8] For a halogenated compound like this compound, the analysis can be extended to include halogens, although this often requires a separate analytical procedure.
The trustworthiness of this technique hinges on a critical comparison: the experimentally determined elemental percentages versus the theoretical values calculated from the compound's molecular formula. For a pure compound, these values should align within a very narrow, acceptable margin of error, typically ±0.4%.[9] A significant deviation signals the presence of impurities, which could be residual solvents, inorganic salts, or byproducts from the synthesis. Notably, many of these impurities, such as inorganic salts, are invisible to techniques like NMR or HPLC, making elemental analysis a unique and indispensable tool.[4]
Theoretical Elemental Composition of this compound
To establish a baseline for our purity assessment, we must first calculate the theoretical elemental composition of this compound (C₇H₃ClIN).
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 7 | 84.07 | 31.91 |
| Hydrogen (H) | 1.01 | 3 | 3.03 | 1.15 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 13.45 |
| Iodine (I) | 126.90 | 1 | 126.90 | 48.16 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.32 |
| Total | 263.46 | 100.00 |
These values are the theoretical benchmark against which our experimental results will be judged.
Experimental Protocol: Elemental Analysis Workflow
The following protocol outlines a self-validating system for the elemental analysis of this compound. The causality behind each step is crucial for ensuring the accuracy and reliability of the results.
1. Sample Preparation: The Critical First Step
-
Rationale: The sample must be homogenous and completely dry. Residual solvents or moisture will significantly alter the hydrogen and carbon percentages, leading to erroneous purity calculations.
-
Procedure:
-
Dry the this compound sample under a high vacuum (e.g., <1 mmHg) at a temperature slightly below its melting point for at least 24 hours to remove any volatile impurities and residual moisture.
-
Grind the dried sample into a fine, homogenous powder using an agate mortar and pestle. This ensures that the small portion taken for analysis is representative of the entire batch.
-
2. Instrumentation and Calibration: Ensuring Accuracy
-
Rationale: The elemental analyzer must be calibrated with a certified reference material to ensure the accuracy of its detectors.
-
Procedure:
-
Use a modern elemental analyzer capable of CHN determination.
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). The calibration should be performed at the beginning of each analysis run.
-
The instrument's performance is validated if the measured values for the standard fall within the certified acceptance criteria.
-
3. Sample Analysis: Precise Measurement
-
Rationale: A precise and accurate weighing of a small sample is paramount, as the final results are reported as a percentage of this initial weight.[8]
-
Procedure:
-
Using a calibrated microbalance, accurately weigh approximately 1-2 mg of the dried, homogenized sample into a tin capsule.
-
Seal the capsule and place it in the autosampler of the elemental analyzer.
-
Analyze the sample in triplicate to ensure the reproducibility of the results.
-
4. Data Interpretation: The Moment of Truth
-
Rationale: The experimental results are compared against the theoretical values. The deviation will determine the purity of the sample.
-
Procedure:
-
Calculate the average percentage for each element (C, H, N) from the triplicate runs.
-
Compare the experimental averages to the theoretical percentages calculated earlier.
-
The purity is considered acceptable if the experimental values are within ±0.4% of the theoretical values, a standard criterion in many peer-reviewed journals.[9]
-
Workflow for Purity Assessment by Elemental Analysis
Caption: Workflow of purity assessment for this compound using elemental analysis.
A Comparative Guide: Elemental Analysis vs. Other Techniques
While elemental analysis provides a fundamental measure of purity, a comprehensive assessment often involves orthogonal methods. Each technique offers unique advantages and limitations.
| Feature | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Combustion and quantification of elemental gases. | Separation of components based on their differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural information. |
| Information Provided | Elemental composition (%C, H, N, etc.). A direct measure of bulk purity. | Number and relative abundance of impurities. Purity is often expressed as a percentage of the main peak area. | Detailed structural information. Quantitative NMR (qNMR) can provide an absolute purity value.[11][12] |
| Strengths | • Detects all types of impurities that alter the elemental composition (including inorganic salts).• Fast, simple, and relatively inexpensive.[1]• A primary method for establishing a compound's formula. | • High sensitivity for detecting trace impurities.• Excellent for separating structurally similar compounds.• Well-established for routine quality control. | • Provides definitive structural confirmation.• qNMR is a primary analytical method for purity assessment.• Non-destructive.[13] |
| Limitations | • Does not identify the structure of impurities.• Lower sensitivity for trace organic impurities compared to HPLC.• Can be affected by the presence of residual solvents or water. | • Impurities that do not have a chromophore may not be detected by UV detectors.• Requires reference standards for impurity identification.• Purity based on peak area can be misleading if impurities have different response factors. | • Lower sensitivity than HPLC for trace impurities.• Impurities without protons (e.g., inorganic salts) are not detected.• qNMR requires longer analysis times and careful experimental setup. |
| Best Suited For | Confirming the elemental composition and bulk purity of a synthesized compound. | Routine quality control and the detection of trace organic impurities. | Structural elucidation and absolute purity determination, especially for complex mixtures or when reference standards are unavailable. |
Logical Relationship in Purity Determination
Caption: Logical convergence of orthogonal analytical methods for purity confirmation.
Conclusion: An Integrated Approach to Purity Assessment
For researchers, scientists, and drug development professionals, relying on a single analytical technique for purity determination is a precarious approach. While elemental analysis serves as an essential and powerful tool for verifying the fundamental elemental composition of this compound, its true strength is realized when used in concert with orthogonal methods like HPLC and NMR spectroscopy.
Elemental analysis provides the foundational "ground truth" of the sample's bulk composition, guarding against non-chromophoric and non-proton-containing impurities that other methods might miss. HPLC offers a high-sensitivity scan for trace organic byproducts, and NMR confirms the molecule's structural integrity. Together, these techniques form a self-validating system that provides the highest degree of confidence in a compound's purity, a necessity for advancing rigorous and reproducible scientific research. The validation of analytical procedures, as guided by regulatory bodies like the FDA, underscores the importance of demonstrating that a method is fit for its intended purpose.[14][15][16][17][18]
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head-to-head comparison of different cross-coupling techniques for 4-Chloro-3-iodobenzonitrile
An Application Scientist's Guide to Regioselective Cross-Coupling of 4-Chloro-3-iodobenzonitrile
In the landscape of pharmaceutical and materials science, the precise functionalization of aromatic scaffolds is paramount. Polyhalogenated arenes, such as this compound, serve as versatile building blocks, offering multiple reaction sites for diversification. However, this very versatility presents a significant synthetic challenge: achieving regioselectivity. This guide provides a head-to-head comparison of leading cross-coupling techniques, offering field-proven insights and detailed protocols to empower researchers in navigating the selective functionalization of this substrate.
The Challenge: Harnessing Differential Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The established reactivity trend for this step is C−I > C−Br > C−Cl. This inherent difference forms the basis for achieving selective reactions at the more labile C−I bond while leaving the more robust C−Cl bond intact for subsequent transformations.
This guide will compare three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—for the selective functionalization at the C-3 position (Iodine) of this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)−C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for constructing carbon-carbon bonds between aryl halides and organoboron compounds. Its popularity stems from the mild reaction conditions, commercial availability of a vast library of boronic acids and esters, and the generally non-toxic nature of the boron-containing byproducts.
Mechanistic Rationale for Selectivity
The catalytic cycle begins with the oxidative addition of a Pd(0) complex to the aryl halide. Due to the lower bond dissociation energy of the C−I bond compared to the C−Cl bond, this addition occurs preferentially at the C-3 position of this compound. The subsequent steps of transmetalation with the activated boronic acid and reductive elimination regenerate the Pd(0) catalyst and yield the coupled product.
Catalytic Cycle: Suzuki-Miyaura Reaction
A Comparative Guide to the Reaction Mechanisms of 4-Chloro-3-iodobenzonitrile: A Researcher's Handbook to Regioselective Synthesis
For drug development professionals and synthetic chemists, 4-Chloro-3-iodobenzonitrile presents a versatile scaffold. Its di-halogenated, electron-deficient aromatic ring offers two distinct reaction sites, enabling sequential, regioselective functionalization. However, harnessing this potential requires a nuanced understanding of the competing reaction mechanisms that can be leveraged. The choice between a palladium-catalyzed cross-coupling and a nucleophilic aromatic substitution is not arbitrary; it is a deliberate decision dictated by the fundamental principles of bond strengths and electronic effects, which ultimately determines whether the iodine or the chlorine atom is displaced.
This guide provides an in-depth analysis of the primary reaction pathways available for this compound. We will dissect the mechanisms of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, alongside Nucleophilic Aromatic Substitution (SNAr), to provide a clear framework for predictable and efficient synthesis.
The Decisive Factor: C-I vs. C-Cl Bond Reactivity in Cross-Coupling
The core principle governing the regioselectivity of palladium-catalyzed cross-coupling reactions is the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step is I > Br > OTf >> Cl.[1] The carbon-iodine bond is significantly weaker and more easily polarized than the carbon-chlorine bond, making it far more susceptible to insertion by a low-valent palladium(0) catalyst.[1][2] Consequently, for this compound, palladium-catalyzed reactions will overwhelmingly favor functionalization at the C-3 position (the site of the iodine atom), leaving the C-4 chloro substituent intact for potential subsequent transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds.[3][4] The reaction couples an organoboron reagent with an organic halide, proceeding through a well-established catalytic cycle.[5][6]
Mechanism Deep Dive: The catalytic cycle begins when the active Pd(0) catalyst undergoes oxidative addition into the most reactive carbon-halogen bond.[6][7] For this compound, this is unequivocally the C-I bond. This step forms a Pd(II) intermediate. The subsequent steps, transmetalation with the boronic acid (activated by a base) and reductive elimination, lead to the formation of the new C-C bond at the C-3 position and regeneration of the Pd(0) catalyst.[6][8]
Caption: Regioselective Suzuki-Miyaura catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a bond between sp² and sp carbon atoms, linking an aryl halide with a terminal alkyne.[9][10] It uniquely employs a dual-catalyst system, typically involving palladium and a copper(I) co-catalyst.[9]
Mechanism Deep Dive: The reaction involves two interconnected catalytic cycles. In the palladium cycle, as with the Suzuki reaction, the rate-limiting and selectivity-determining step is the oxidative addition of the Pd(0) catalyst into the C-I bond of this compound. In parallel, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[9] This activated alkyne species then undergoes transmetalation with the Aryl-Pd(II)-I complex. Reductive elimination yields the 3-alkynyl-4-chlorobenzonitrile product and regenerates the Pd(0) catalyst.[11] While copper-free variants exist, the fundamental principle of preferential C-I bond activation by palladium remains.[12]
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of aryl amines, the Buchwald-Hartwig amination has become an indispensable tool, allowing for the palladium-catalyzed coupling of amines with aryl halides.[13][14] Its development provided a versatile and milder alternative to classical methods like the Goldberg reaction or SNAr for C-N bond formation.[13]
Mechanism Deep Dive: The mechanism mirrors other cross-coupling reactions.[13] A Pd(0) complex undergoes oxidative addition into the C-I bond of this compound. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium amido complex.[15] The final step is reductive elimination, which forms the C-N bond at the C-3 position, yielding the 3-amino-4-chlorobenzonitrile derivative and regenerating the Pd(0) catalyst.[15][16]
Comparative Overview of Cross-Coupling Reactions
The choice of cross-coupling reaction depends on the desired substituent. The table below summarizes the key parameters for each reaction, all leading to selective functionalization at the C-3 position.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Reaction Type | C(sp²) - C(sp²) bond formation | C(sp²) - C(sp) bond formation | C(sp²) - N bond formation |
| Coupling Partner | Aryl/Vinyl Boronic Acid/Ester | Terminal Alkyne | Primary/Secondary Amine |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | SPhos, XPhos, PPh₃ | PPh₃, Xantphos | BINAP, XPhos, RuPhos |
| Co-catalyst | None | CuI (in classical variant) | None |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, Piperidine, DIPA | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Typical Solvent | Toluene/H₂O, Dioxane, DMF | THF, DMF, Toluene | Toluene, Dioxane |
| Expected Product | 3-Aryl-4-chlorobenzonitrile | 3-Alkynyl-4-chlorobenzonitrile | 3-(Substituted-amino)-4-chlorobenzonitrile |
A Contrasting Pathway: Nucleophilic Aromatic Substitution (SNAr)
To functionalize the C-4 position, a completely different mechanistic approach is required: Nucleophilic Aromatic Substitution (SNAr). This reaction does not involve a metal catalyst and instead relies on the electronic properties of the aromatic ring.[17]
Mechanism Deep Dive: The SNAr mechanism is a two-step addition-elimination process.[18][19] It requires a strongly electron-deficient aromatic ring and a good nucleophile. The cyano group on this compound is a powerful electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the positions ortho and para to it. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the C-4 chloro position), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[17][19] In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
In SNAr, the reactivity of halogens as leaving groups is often the reverse of that in cross-coupling reactions: F > Cl > Br > I.[19][20] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate.[20] Therefore, under SNAr conditions, a nucleophile will preferentially displace the chlorine atom at C-4.
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols: Validating the Mechanisms
The following protocols are generalized procedures that serve as a starting point for validating the regioselective reactions of this compound. Optimization may be required for specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling (C-3 Functionalization)
This protocol is adapted from general procedures for Suzuki-Miyaura reactions.[1][21]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4-chlorobenzonitrile.
Protocol 2: Regioselective Sonogashira Coupling (C-3 Functionalization)
This protocol is based on standard Sonogashira conditions.[22][23]
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.01 mmol, 1 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL), followed by a degassed amine base (e.g., triethylamine, 3.0 mmol). Finally, add the terminal alkyne (1.1 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous NH₄Cl solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the residue by flash chromatography on silica gel to obtain the 3-alkynyl-4-chlorobenzonitrile.
Protocol 3: Regioselective Nucleophilic Aromatic Substitution (C-4 Functionalization)
This protocol is adapted from general procedures for SNAr reactions with activated aryl chlorides.[18]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMF or DMSO (5 mL).
-
Reagent Addition: Add the nucleophile (e.g., sodium methoxide or a secondary amine like morpholine, 1.2 mmol) and a base if necessary (e.g., K₂CO₃, 2.0 mmol, for amine nucleophiles).
-
Reaction Execution: Heat the mixture with stirring. The required temperature can range from room temperature to over 100 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction and pour it into ice water to precipitate the product. If the product is soluble, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by recrystallization or column chromatography to yield the 4-substituted-3-iodobenzonitrile.
Caption: Decision workflow for regioselective functionalization.
Conclusion
The reactivity of this compound is a textbook illustration of mechanism-driven regioselectivity. The stark difference in the reactivity of the C-I and C-Cl bonds provides a reliable handle for synthetic chemists. For selective functionalization at the C-3 position, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig are the methods of choice, all proceeding via a preferential oxidative addition at the weaker C-I bond. Conversely, to target the C-4 position, one must switch to a mechanistically distinct pathway, the Nucleophilic Aromatic Substitution, which leverages the electronic activation provided by the nitrile group to displace the more electronegative chlorine atom. By understanding and applying these fundamental principles, researchers can strategically and predictably build molecular complexity from this versatile bifunctional scaffold.
References
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- Wikipedia. (2024). Sonogashira coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
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- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
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- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Al-Zoubi, R. M., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- ResearchGate. (2012). The Buchwald–Hartwig Reaction.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
- Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Hanan, R. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate.
- Chemical Synthesis Database. (2025). This compound.
- Royal Society of Chemistry. (2017). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media.
- Burton, G., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry.
- Nájera, C., & Al-Zoubi, R. M. (2011). Recent advances in Sonogashira reactions. ResearchGate.
- Royal Society of Chemistry. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.
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A Senior Scientist's Guide to the Comparative Pharmacokinetic Analysis of 4-Chloro-3-iodobenzonitrile-Based Drug Candidates
Introduction: The Strategic Value of the 4-Chloro-3-iodobenzonitrile Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into drug candidates is a well-established method for modulating pharmacological and pharmacokinetic properties.[1] The this compound scaffold represents a particularly intriguing starting point for drug discovery. This structure combines a nitrile group, a common polar motif and potential hydrogen bond acceptor, with two distinct halogens on an aromatic ring.[2] The chlorine atom and the larger, more polarizable iodine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions, including the potential for forming stabilizing halogen bonds within protein targets.[3]
This guide provides a comprehensive framework for the comparative analysis of the pharmacokinetic (PK) properties of novel drug candidates derived from this scaffold. As publicly available PK data for specific drugs based on this exact scaffold is limited, this document is designed as an in-depth technical guide for researchers, scientists, and drug development professionals. It outlines the critical experimental protocols and theoretical considerations necessary to evaluate and compare new chemical entities (NCEs) within this chemical class, ensuring a robust and data-driven approach to lead optimization.
Theoretical Pharmacokinetic Profile: What to Expect
When developing a series of compounds from the this compound core, a foundational understanding of the likely Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is crucial. The core scaffold itself provides clues, but the ultimate PK profile will be determined by the specific chemical modifications made during the optimization process.
-
Absorption: As relatively small, lipophilic molecules, derivatives of this scaffold are anticipated to have a high potential for passive intestinal absorption. However, poor aqueous solubility can be a limiting factor. Early assessment of solubility is therefore critical.
-
Distribution: The presence of two halogen atoms increases lipophilicity, which often leads to a higher volume of distribution (Vd) and significant binding to plasma proteins like albumin. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and can impact clearance.
-
Metabolism: This is the most critical and variable aspect of the PK profile.
-
CYP450-Mediated Oxidation: The phenyl ring is a prime substrate for cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions. The electronic influence of the chloro, iodo, and cyano groups will direct the regioselectivity of this oxidation.
-
Nitrile Group Stability: The nitrile group is generally robust and resistant to metabolism. However, in certain enzymatic environments, hydrolysis to a carboxylic acid can occur, though this is typically a minor pathway.[2]
-
Dehalogenation: While possible, the metabolic removal of halogens from an aromatic ring is often a slow process and may not be a primary clearance pathway.
-
-
Excretion: Clearance is expected to occur via a combination of hepatic (metabolic) and renal (excretion of parent drug or metabolites) routes. The extent of each will depend on the polarity and metabolic fate of the specific analogue.
A Framework for Comparative Evaluation
A typical drug discovery project will generate multiple analogues from a lead scaffold. The goal is to systematically compare their PK properties to identify candidates with the optimal profile for further development. The following table provides a template for summarizing and comparing key data points. Hypothetical data for three analogues is included to illustrate the decision-making process.
Table 1: Comparative Pharmacokinetic Profiles of Hypothetical Analogues
| Parameter | Unit | Analog 1 (Lead) | Analog 2 (High Perm.) | Analog 3 (High Stability) | Rationale & Interpretation |
| In Vitro ADME | |||||
| Kinetic Solubility (pH 7.4) | µM | 15 | 20 | 12 | Analog 2 shows improved solubility, which is favorable for absorption. |
| Caco-2 Permeability (Papp A→B) | 10⁻⁶ cm/s | 5.0 | 15.0 | 4.5 | Analog 2 has significantly higher permeability, suggesting better absorption potential. |
| Rat Liver Microsome Stability | t½ (min) | 25 | 22 | >120 | Analog 3 is highly stable, predicting lower hepatic clearance and longer half-life in vivo. |
| Plasma Protein Binding (Rat) | % Bound | 98.5 | 98.8 | 97.2 | All are highly bound. Analog 3 has slightly lower binding, increasing the free fraction. |
| CYP3A4 Inhibition | IC₅₀ (µM) | >50 | >50 | >50 | All compounds show a low risk of drug-drug interactions via CYP3A4 inhibition. |
| In Vivo PK (Rat, 2 mg/kg PO) | |||||
| Cₘₐₓ | ng/mL | 150 | 450 | 350 | Cₘₐₓ of Analog 2 reflects its high permeability. Analog 3 also shows good exposure. |
| Tₘₐₓ | h | 2.0 | 1.5 | 4.0 | The longer Tₘₐₓ of Analog 3 suggests slower absorption, possibly due to lower solubility. |
| AUC₀₋ᵢₙf | ng·h/mL | 900 | 2700 | 5600 | Analog 3 has the highest total exposure, a direct result of its metabolic stability. |
| Clearance (CL/F) | mL/min/kg | 37 | 12 | 6 | Analog 3 demonstrates the lowest clearance, consistent with its microsomal stability data. |
| Half-life (t½) | h | 3.5 | 4.0 | 12.0 | The significantly longer half-life of Analog 3 is a key differentiating factor. |
| Oral Bioavailability (F) | % | 30 | 55 | 85 | Analog 3's high stability overcomes its slower absorption, resulting in excellent bioavailability. |
Interpretation:
-
Analog 1 is the starting point with moderate bioavailability.
-
Analog 2 was optimized for permeability, leading to faster absorption and higher peak concentration (Cₘₐₓ), but its overall exposure (AUC) is limited by metabolic instability similar to the lead.
-
Analog 3 was successfully modified to block a key metabolic site. While its absorption is slower, its dramatically reduced clearance leads to a superior AUC and a much longer half-life, making it the most promising candidate for further development, assuming the longer half-life is desirable for the target pharmacology.
Experimental Protocols: A Self-Validating System
The integrity of any comparative analysis rests on the quality and consistency of the experimental data. The following protocols describe standard, robust assays that form the foundation of a preclinical PK evaluation.
Part A: Foundational In Vitro ADME Profiling
These assays are designed for medium-to-high throughput to enable rapid screening of new compounds.
Protocol 1: Kinetic Aqueous Solubility Assay
-
Objective: To determine the solubility of a compound in a physiological buffer, which is a key predictor of oral absorption.
-
Methodology:
-
Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of phosphate-buffered saline (PBS) at pH 7.4 (e.g., 198 µL) in a 96-well plate. This creates a supersaturated solution.
-
Seal the plate and shake vigorously at room temperature for 2 hours to allow precipitation of excess compound and equilibration.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated solid.
-
Carefully transfer a portion of the clear supernatant to a new plate.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve.
-
-
Causality: This "kinetic" method mimics the rapid precipitation that can occur when a drug taken orally moves from the formulation into the aqueous environment of the gut. It provides a more physiologically relevant measure for discovery-stage compounds than thermodynamic solubility.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess a compound's ability to diffuse across a lipid membrane, predicting its potential for passive transcellular absorption.
-
Methodology:
-
A 96-well PAMPA plate consists of a donor plate and an acceptor plate, separated by a microfilter disc coated with a lipid solution (e.g., lecithin in dodecane) that forms an artificial membrane.
-
Add the test compound (dissolved in PBS at a known concentration) to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters connect the solutions in the wells.
-
Incubate the "sandwich" plate at room temperature for a set period (e.g., 4-16 hours).
-
After incubation, separate the plates and measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) based on the concentrations and incubation time.
-
-
Causality: PAMPA isolates passive diffusion, which is the primary absorption route for many small molecule drugs. It is a high-throughput, cell-free assay that provides a clean assessment of a molecule's intrinsic permeability, free from confounding factors like active transport or efflux, which would be present in cell-based assays like Caco-2.
Protocol 3: Liver Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver enzymes, providing an estimate of its intrinsic clearance.
-
Methodology:
-
Prepare an incubation mixture in a 96-well plate containing liver microsomes (e.g., from rat or human) and the test compound at a low concentration (e.g., 1 µM) in a phosphate buffer.
-
Pre-warm the plate to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. NADPH is a required cofactor for most CYP450 enzymes.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant from each well by LC-MS/MS to determine the percentage of the parent compound remaining.
-
Calculate the metabolic half-life (t½) by plotting the natural log of the percent remaining versus time.
-
-
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYP450s. This assay is the industry standard for rapidly assessing a compound's susceptibility to Phase I metabolism, which is the primary clearance route for a vast number of drugs. A short half-life in this assay is a strong indicator of rapid hepatic clearance in vivo.
Part B: Definitive In Vivo Pharmacokinetic Studies
This stage is essential for confirming in vitro findings and understanding how a drug behaves in a complete biological system.
Protocol 4: Rodent Pharmacokinetic Study (Oral and Intravenous)
-
Objective: To determine key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
-
Methodology:
-
Animal Model: Use a standard rodent model, such as male Sprague-Dawley rats (n=3-5 per group).
-
Dosing - Intravenous (IV) Group:
-
Formulate the test compound in a suitable IV vehicle (e.g., saline with a co-solvent like PEG400).
-
Administer a single, precise dose (e.g., 1 mg/kg) via bolus injection into a cannulated vein (e.g., jugular vein).
-
This route ensures 100% of the drug enters systemic circulation, providing a direct measure of clearance and volume of distribution.
-
-
Dosing - Oral (PO) Group:
-
Formulate the compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).
-
Administer a single, higher dose (e.g., 5 mg/kg) directly into the stomach using a gavage needle.
-
-
Blood Sampling:
-
At a series of predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose), collect small blood samples (e.g., ~100 µL) from a cannulated artery or via sparse sampling techniques.
-
Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Sample Processing & Bioanalysis:
-
Centrifuge the blood samples to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Quantify the concentration of the parent drug in the plasma samples using a fully validated LC-MS/MS bioanalytical method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration versus time for both IV and PO groups.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA).
-
Key Parameters from IV data: Clearance (CL), Volume of distribution (Vd), Half-life (t½), Area Under the Curve (AUCᵢᵥ).
-
Key Parameters from PO data: Maximum concentration (Cₘₐₓ), Time to maximum concentration (Tₘₐₓ), AUCₚₒ.
-
Calculate Oral Bioavailability (F%): F% = (AUCₚₒ / AUCᵢᵥ) * (Doseᵢᵥ / Doseₚₒ) * 100.
-
-
-
Causality: The dual-route administration is the gold standard for defining a drug's disposition. The IV dose provides the "true" clearance and distribution parameters, serving as the benchmark. The PO dose reveals the extent and rate of absorption from the gut and the impact of first-pass metabolism in the liver. Comparing the AUC from both routes allows for the calculation of absolute oral bioavailability, a critical parameter for any orally administered drug candidate.
Visualization of Key Processes
Diagrams are essential for conceptualizing complex workflows and biological relationships.
Caption: Preclinical pharmacokinetic evaluation workflow.
Caption: Potential metabolic pathways for this scaffold.
References
- Charles River Laboratories. (n.d.). In Vitro ADME Assays.
- ICE Bioscience. (n.d.). In Vitro ADME Assays and Services.
- Bentham Science Publishers. (2010, February 1). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings.
- Aurigene Pharmaceutical Services. (n.d.). In vivo Pharmacokinetic Studies | Dog and Rodent PK.
- National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual.
- Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
- Leite, A. C. L., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(3), 315-331.
- Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1368153.
- Admescope. (2020, February 25). A typical workflow in a preclinical pharmacokinetic experiment.
- Fleming, P. E., et al. (2015). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 58(1), 67-96.
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benchmarking the performance of 4-Chloro-3-iodobenzonitrile in specific synthetic transformations
A Comparative Analysis of Chemoselective Cross-Coupling and Cyanation Reactions
Introduction: The Strategic Value of Dihalogenated Scaffolds
In the intricate world of pharmaceutical and materials science, the ability to selectively functionalize a molecule at a specific position is paramount. Dihalogenated aromatic compounds, such as 4-chloro-3-iodobenzonitrile, represent a class of highly versatile synthetic intermediates. Their value lies in the differential reactivity of the two halogen atoms, which allows for sequential and site-specific introduction of new functionalities. This guide provides a comprehensive performance benchmark of this compound in key synthetic transformations, offering a comparative analysis against relevant alternatives and supported by illustrative experimental data. We will delve into the mechanistic rationale behind the observed selectivity, empowering researchers to make informed decisions in their synthetic design.
The fundamental principle governing the selective functionalization of this compound is the significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is considerably weaker, making it more susceptible to oxidative addition to a low-valent metal catalyst, typically palladium(0), which is often the rate-determining step in many cross-coupling reactions.[1] This inherent reactivity difference forms the basis for the chemoselective transformations discussed herein.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] For a substrate like this compound, the key to its synthetic utility is the ability to selectively react at the more labile C-I bond while leaving the C-Cl bond intact for subsequent transformations.
A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, a common motif in pharmacologically active compounds.[3][4] When this compound is subjected to Suzuki-Miyaura conditions, the reaction is expected to proceed with high selectivity at the iodine-bearing position.
Conceptual Reaction Scheme:
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-3-iodobenzonitrile
In the dynamic landscape of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-3-iodobenzonitrile, a compound of interest in synthetic chemistry. As your dedicated partner in laboratory safety, we aim to deliver value beyond the product itself, building a foundation of deep trust through scientifically grounded and field-proven insights. This document is structured to provide a comprehensive, yet easily digestible, framework for researchers, scientists, and drug development professionals.
Understanding the Hazard: A Proactive Approach to Safety
Hazard Profile Summary
| Hazard Statement | Description | Potential Effects |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled.[2] | Acute toxicity upon ingestion, dermal absorption, or inhalation. |
| H315 | Causes skin irritation.[2][3][4][6] | Redness, itching, and inflammation of the skin upon contact. |
| H319 | Causes serious eye irritation.[2][3][4][6] | Significant eye irritation, potentially leading to damage if not promptly addressed. |
| H335 | May cause respiratory irritation.[2][3][6] | Irritation of the nose, throat, and lungs, potentially causing coughing and shortness of breath. |
Given these hazards, a stringent personal protective equipment (PPE) protocol is not merely a recommendation but a critical component of safe laboratory practice.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of PPE is a decision-making process rooted in a thorough risk assessment. For this compound, a multi-layered approach is essential to mitigate the risks of exposure through all potential routes: dermal, ocular, and respiratory.
PPE Selection Workflow
Caption: Workflow for PPE selection and use when handling this compound.
Given that this compound is a potent eye irritant, robust eye protection is non-negotiable.[2][3][4][6]
-
Essential PPE: Chemical safety goggles that conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[3][7][8] These provide a complete seal around the eyes, offering protection from splashes, dust, and vapors.
-
The "Why": Standard safety glasses with side shields do not provide adequate protection against fine powders or chemical splashes that can easily find their way into the eyes.[3]
-
Enhanced Protection: In situations with a higher risk of splashing, such as during transfer of large quantities or when handling solutions, a face shield should be worn in conjunction with safety goggles.
With the dual threat of skin irritation and dermal toxicity, comprehensive skin and body protection is crucial.[2][3][4][6]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a preferred choice in laboratory settings due to their excellent resistance to a wide range of chemicals, including solvents and corrosive materials.[9][10][11] Always inspect gloves for any signs of degradation or perforation before use.[3] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact with the contaminant.[3]
-
Body Protection: A full-length laboratory coat should be worn at all times. This not only protects the skin but also prevents the contamination of personal clothing. For procedures with a higher risk of splashes or spills, consider the use of a chemically resistant apron over the lab coat.
-
Footwear: Closed-toe shoes are a standard requirement in any laboratory setting and are essential when handling hazardous chemicals.
The potential for respiratory irritation and systemic toxicity upon inhalation necessitates careful consideration of respiratory protection.[2][3][6]
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8]
-
When is a Respirator Needed? If there is a potential for generating dust or aerosols, and engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (P2 or equivalent) is recommended.
-
Fit and Maintenance: The effectiveness of a respirator is dependent on a proper fit. Ensure that you have been fit-tested for the specific model of respirator you will be using. Regular maintenance and inspection of the respirator are also critical.
Operational and Disposal Plans: A Step-by-Step Guide
A proactive approach to safety extends beyond the selection of PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Spill Response:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][7]
-
Clean the spill area with an appropriate solvent and decontaminate all surfaces.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Decontamination and Disposal:
-
Thoroughly decontaminate all equipment and work surfaces after use.
-
Contaminated PPE, such as gloves, should be disposed of as hazardous waste.
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[3]
-
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their scientific endeavors. Our commitment is to provide you with the knowledge and resources to maintain the highest standards of laboratory safety.
References
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (n.d.). LinkedIn.
- PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?
- Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024, November 1). LinkedIn.
- Chemical Synthesis Database. (2025, May 20). This compound.
- PubChem. (n.d.). 4-Iodobenzonitrile.
- PubChem. (n.d.). 4-Chlorobenzonitrile.
- Wikipedia. (2024, September 7). 4-Chlorobenzonitrile.
- PubChem. (n.d.). Benzonitrile, 4-chloro-3-nitro-.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 914106-26-6 [m.chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

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